molecular formula C6H5ClN2O2 B2463542 5-Amino-6-chloronicotinic acid CAS No. 72587-17-8

5-Amino-6-chloronicotinic acid

Cat. No.: B2463542
CAS No.: 72587-17-8
M. Wt: 172.57
InChI Key: SXZWNLGHSKAIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-chloronicotinic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZWNLGHSKAIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 5-Amino-6-chloronicotinic acid, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, mechanistic insights, and field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All claims and procedures are substantiated with citations to authoritative sources.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique arrangement of functional groups—a carboxylic acid, an amino group, and a chlorine atom—makes it a versatile scaffold for the synthesis of complex molecules, including enzyme inhibitors and other biologically active compounds.

The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of the pyridine ring. A direct, one-pot synthesis is not feasible due to the directing effects of the ring nitrogen and the existing substituents. Therefore, a multi-step, strategic approach is required. The most logical and field-validated pathway proceeds through a sequence of nitration, chlorination, and reduction, starting from a readily available precursor. This guide will detail a primary synthetic route, chosen for its reliability and scalability.

Core Synthetic Strategy

The chosen pathway involves three key transformations built upon a 6-hydroxynicotinic acid backbone:

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position. The hydroxyl group at C6 deactivates the ortho (C5) position, but under forcing conditions, nitration can be achieved.

  • Deoxy-/Halogenation: Conversion of the C6 hydroxyl group to a chlorine atom. This is a critical step to install the stable halide.

  • Chemoselective Reduction: Reduction of the C5 nitro group to an amine, without affecting the C6 chloro substituent.

This strategy is advantageous because it utilizes common and well-understood reactions, and the intermediates are generally stable and readily purified.

The Synthetic Pathway: A Detailed Exploration

The overall synthetic pathway is illustrated below. Each step will be discussed in detail, focusing on the underlying mechanisms and rationale for the chosen conditions.

Synthesis_Pathway A 6-Hydroxynicotinic Acid B 6-Hydroxy-5-nitronicotinic Acid A->B Nitration (HNO3, H2SO4) C Methyl 6-chloro-5-nitronicotinate B->C Esterification & Chlorination (1. SOCl2, DMF) (2. Methanol) D Methyl 5-amino-6-chloronicotinate C->D Nitro Group Reduction (Fe, NH4Cl or SnCl2) E This compound D->E Ester Hydrolysis (aq. NaOH or LiOH)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
  • Objective: To introduce a nitro group at the C5 position of the pyridine ring.

  • Starting Material: 6-Hydroxynicotinic acid.

Causality and Experimental Choices: The nitration of 6-hydroxynicotinic acid is an electrophilic aromatic substitution. The pyridine ring is generally electron-deficient and resistant to electrophilic attack. However, the hydroxyl group at the C6 position is an activating group, directing electrophiles to the ortho (C5) and para (C3) positions. While the C3 position is also activated, the reaction can be driven to favor C5 substitution under controlled conditions. A mixture of nitric acid and sulfuric acid ("mixed acid") is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the inherent low reactivity of the pyridine ring.

Detailed Protocol:

  • Reference: Based on the methodology described in patent CN104370807B.[1]

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0-5 °C.

  • In a separate vessel, dissolve 6-hydroxynicotinic acid in concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the solution of 6-hydroxynicotinic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-65 °C for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, 6-hydroxy-5-nitronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

ParameterValueRationale
Reagents 6-Hydroxynicotinic acid, HNO₃, H₂SO₄Standard nitrating conditions for deactivated aromatic rings.
Temperature 0 °C (addition), 50-65 °C (reaction)Controls exothermicity and drives the reaction to completion.
Reaction Time 4-6 hoursSufficient time for the reaction to proceed as monitored by analytics.
Work-up Quenching on ice, filtrationPrecipitates the product from the acidic mixture for easy isolation.
Expected Yield 75-85%
Step 2: Synthesis of Methyl 6-chloro-5-nitronicotinate
  • Objective: To convert the hydroxyl group to a chlorine atom and protect the carboxylic acid as a methyl ester.

  • Starting Material: 6-Hydroxy-5-nitronicotinic acid.

Causality and Experimental Choices: The conversion of a pyridone (the tautomer of a hydroxypyridine) to a chloropyridine is a standard transformation, typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Thionyl chloride is chosen here as it also reacts with the carboxylic acid to form an acyl chloride intermediate. This intermediate can then be directly reacted with methanol to form the methyl ester in a one-pot procedure. This esterification step serves as a protective group for the carboxylic acid, preventing unwanted side reactions in the subsequent reduction step. A catalytic amount of DMF is used to form the Vilsmeier reagent in situ, which facilitates the chlorination.

Detailed Protocol:

  • Reference: Adapted from the procedure for Methyl-6-chloro-5-nitronicotinate synthesis.[2]

  • To a suspension of 6-hydroxy-5-nitronicotinic acid in an excess of thionyl chloride (SOCl₂), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 80 °C) for 8 hours. The solid will gradually dissolve as the reaction proceeds.

  • After the reaction is complete, cool the mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride residue in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to -40 °C in a dry ice/acetone bath.

  • Slowly add anhydrous methanol, ensuring the internal temperature does not rise above -30 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain pure Methyl 6-chloro-5-nitronicotinate.

ParameterValueRationale
Reagents 6-Hydroxy-5-nitronicotinic acid, SOCl₂, DMF, MethanolSOCl₂ acts as both chlorinating and acyl chloride forming agent. Methanol for esterification.
Temperature Reflux (80 °C), then -40 °CHigh temperature for chlorination, low temperature for controlled esterification.
Reaction Time 8 hours (chlorination), 2 hours (esterification)Ensures complete conversion at each stage.
Work-up Aqueous wash, drying, concentrationRemoves acidic byproducts and isolates the ester.
Expected Yield 80-90%
Step 3: Synthesis of Methyl 5-amino-6-chloronicotinate
  • Objective: To selectively reduce the nitro group to an amine.

  • Starting Material: Methyl 6-chloro-5-nitronicotinate.

Causality and Experimental Choices: The chemoselective reduction of an aromatic nitro group in the presence of an aryl halide is a common requirement in organic synthesis. Catalytic hydrogenation (e.g., with Pd/C) can sometimes lead to hydrodehalogenation (loss of the chlorine atom).[3][4] Therefore, metal/acid reduction systems are often preferred. Iron powder in the presence of a mild acid source like ammonium chloride or acetic acid is a classic, cost-effective, and highly selective method for this transformation.[5][6][7][8] The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. Stannous chloride (SnCl₂) is another excellent alternative that offers high chemoselectivity.[5][9]

Detailed Protocol (Iron/Ammonium Chloride Method):

  • Reference: Based on conventional iron-based nitro reduction methodologies.[7]

  • In a round-bottom flask, suspend Methyl 6-chloro-5-nitronicotinate and ammonium chloride in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add iron powder to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer, filter, and concentrate to give the crude product, which can be purified by column chromatography if necessary.

ParameterValueRationale
Reagents Methyl 6-chloro-5-nitronicotinate, Fe, NH₄ClClassic, chemoselective reduction system that preserves the aryl chloride.
Solvent Ethanol/WaterGood solvent for the reactants and facilitates the reaction.
Temperature RefluxProvides sufficient energy to drive the heterogeneous reaction.
Work-up Filtration through CeliteEffectively removes insoluble iron oxides and unreacted iron.
Expected Yield 85-95%
Step 4: Synthesis of this compound (Final Product)
  • Objective: To hydrolyze the methyl ester to the free carboxylic acid.

  • Starting Material: Methyl 5-amino-6-chloronicotinate.

Causality and Experimental Choices: The final step is a standard saponification (base-catalyzed hydrolysis) of the methyl ester. An aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is used.[7] The reaction is typically performed at room temperature or with gentle heating to drive it to completion. After hydrolysis, the resulting carboxylate salt is neutralized with acid to precipitate the final product, this compound. Careful pH adjustment is crucial for maximizing the yield of the amphoteric product.

Detailed Protocol:

  • Reference: Based on standard ester hydrolysis procedures.[7][10]

  • Dissolve Methyl 5-amino-6-chloronicotinate in a suitable solvent like methanol or THF.

  • Add an aqueous solution of 1M NaOH or LiOH.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting material.

  • Remove the organic solvent (if used) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to 4-5 by the dropwise addition of 1M HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, this compound.

ParameterValueRationale
Reagents Methyl 5-amino-6-chloronicotinate, NaOH or LiOH, HClStandard saponification followed by acidic work-up.
Temperature Room TemperatureSufficient for hydrolysis without promoting side reactions.
Work-up Acidification and filtrationPrecipitates the zwitterionic product at its isoelectric point.
Expected Yield >90%

Workflow Visualization

The following diagram outlines the logical flow of the experimental process from starting material to final product.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination & Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Hydrolysis Nitration_Setup Prepare Nitrating Mixture Nitration_Reaction React with 6-Hydroxynicotinic Acid Nitration_Setup->Nitration_Reaction Nitration_Workup Quench on Ice & Filter Nitration_Reaction->Nitration_Workup Chlorination Reflux with SOCl2/DMF Nitration_Workup->Chlorination Dried Intermediate Esterification React with Methanol at -40°C Chlorination->Esterification Chlor_Workup Aqueous Wash & Purify Esterification->Chlor_Workup Reduction_Reaction Reflux with Fe/NH4Cl Chlor_Workup->Reduction_Reaction Purified Intermediate Reduction_Filter Filter through Celite Reduction_Reaction->Reduction_Filter Red_Workup Solvent Exchange & Wash Reduction_Filter->Red_Workup Hydrolysis Stir with aq. NaOH Red_Workup->Hydrolysis Crude Intermediate Acidification Acidify to pH 4-5 Hydrolysis->Acidification Final_Product Filter & Dry Final Product Acidification->Final_Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and scalable method for the preparation of this compound. By leveraging a sequence of well-established and high-yielding reactions—nitration, chlorination/esterification, chemoselective reduction, and hydrolysis—this key intermediate can be accessed reliably. The provided protocols, grounded in mechanistic understanding and supported by authoritative literature, offer a solid foundation for researchers in the fields of drug discovery and chemical development.

References

Introduction: Navigating the Isomeric Landscape of Aminochloronicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Chloronicotinic Acids for Advanced Research

A Senior Application Scientist's Guide to 5-Amino-6-chloronicotinic Acid and Its Isomers: Properties, Synthesis, and Applications in Drug Discovery

In the field of medicinal chemistry, precision in molecular architecture is paramount. The compound specified, this compound, represents a distinct chemical entity. However, a comprehensive search for its specific CAS (Chemical Abstracts Service) number reveals a more prominent and commercially available isomer: 6-Amino-5-chloronicotinic acid , which is assigned CAS Number 41668-11-5 [1][2]. Due to the prevalence of data for this isomer, this guide will focus on the technical details of 6-Amino-5-chloronicotinic acid as a representative and highly relevant member of this compound class, while acknowledging the distinct nature of its 5-amino isomer.

These molecules belong to the class of substituted nicotinic acids—pyridine rings containing a carboxylic acid group. Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biological molecule, and its derivatives are a cornerstone of pharmaceutical research[3]. The strategic placement of amino and chloro groups on this scaffold creates a versatile building block, offering multiple reactive sites for constructing complex molecules with therapeutic potential, including novel enzyme inhibitors and anti-cancer agents[3][4]. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the properties, synthesis, and applications of this important chemical intermediate.

Physicochemical Properties and Structural Data

The utility of a chemical intermediate is defined by its physical and chemical properties. These characteristics dictate its reactivity, solubility, and stability, which are critical parameters for designing synthetic routes and formulation strategies. 6-Amino-5-chloronicotinic acid is typically a solid powder whose properties are summarized below.

PropertyValueSource
CAS Number 41668-11-5[1][2]
Molecular Formula C₆H₅ClN₂O₂Chemical Databases
Molecular Weight 172.57 g/mol Chemical Databases
Appearance White to off-white powderSupplier Data
Melting Point >300 °C[5]
Solubility Soluble in DMSO, methanol; sparingly soluble in water[6]

The high melting point suggests significant intermolecular forces, likely due to hydrogen bonding from the amino and carboxylic acid groups, contributing to its thermal stability[5]. This stability is advantageous for reactions that may require elevated temperatures.

Synthesis and Chemical Reactivity

The synthesis of substituted aminonicotinic acids is a critical process for ensuring a reliable supply for research and development. While a specific, documented synthesis for 6-Amino-5-chloronicotinic acid was not found in the initial search, a logical and established pathway can be inferred from similar transformations reported for nicotinic acid derivatives[3].

A common and effective strategy involves a multi-step process starting from a more readily available precursor, such as 6-chloro-5-nitronicotinic acid. This approach leverages well-understood reactions in heterocyclic chemistry.

Proposed Synthetic Workflow
  • Starting Material: The synthesis would likely commence with 6-chloro-5-nitronicotinic acid methyl ester . The esterification of the carboxylic acid protects it from participating in subsequent reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, activated by the electron-withdrawing nitro and chloro groups, is susceptible to nucleophilic attack. However, in this case, the goal is to introduce the amino group by reducing the existing nitro group.

  • Reduction of the Nitro Group: The key step is the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is a standard transformation in organic synthesis, often achieved with high efficiency.

    • Causality of Reagent Choice: Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C) or metal-acid systems (e.g., tin(II) chloride, SnCl₂, in hydrochloric acid, HCl) are typically employed. The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

  • Hydrolysis of the Ester: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically accomplished under alkaline conditions (e.g., using sodium hydroxide, NaOH) followed by acidification to protonate the carboxylate salt, yielding the final product, 6-Amino-5-chloronicotinic acid.

Experimental Protocol: A Generalized Procedure for Nitro Group Reduction

This is a representative protocol based on standard organic chemistry practices and should be adapted and optimized for specific laboratory conditions.

  • Dissolution: Dissolve the starting material (6-chloro-5-nitronicotinic acid ester) in a suitable solvent, such as ethanol or ethyl acetate, in a reaction vessel equipped with a magnetic stirrer.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (H₂), typically via a balloon or a controlled pressure system.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Workup: The filtrate, containing the aminated product, can then proceed to the hydrolysis step.

SynthesisWorkflow Start 6-Chloro-5-nitronicotinic acid methyl ester Reduction Nitro Group Reduction Start->Reduction e.g., H₂, Pd/C Hydrolysis Ester Hydrolysis Reduction->Hydrolysis 1. NaOH 2. HCl Product 6-Amino-5-chloronicotinic Acid Hydrolysis->Product caption Fig 1. Proposed synthetic workflow for 6-Amino-5-chloronicotinic Acid. Applications Core 6-Amino-5-chloronicotinic Acid Scaffold App1 Enzyme Inhibitors (e.g., for Diabetes) Core->App1 via Amide Coupling App2 Anti-Cancer Agents (e.g., Kinase Inhibitors) Core->App2 via Cross-Coupling App3 Antibacterial Agents (e.g., DNA-Gyrase Inhibitors) Core->App3 via SNAr Reaction App4 Agrochemicals Core->App4 caption Fig 2. Application pathways from the core scaffold.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Amino-6-chloronicotinic Acid

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring an aminopyridine core, a carboxylic acid, and a halogen substituent, are present in numerous biologically active molecules. The precise arrangement of these functional groups allows for a diverse range of intermolecular interactions, making it a valuable scaffold for the design of novel therapeutic agents.

Accurate and unambiguous structural elucidation is the cornerstone of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules like this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, detailed experimental protocols for data acquisition, and in-depth analysis of the spectral features.

Due to the limited availability of published experimental spectra for this compound (CAS No. 41668-11-5)[1], this guide will utilize predicted spectroscopic data, generated from validated computational models. These predictions will be contextualized with data from structurally related compounds to provide a robust and scientifically grounded interpretation.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first understand the molecular structure of this compound.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HH2
~7.5s1HH4
~6.5br s2H-NH₂
~13.0br s1H-COOH

Interpretation and Rationale:

  • Aromatic Protons (H2 and H4): The pyridine ring contains two aromatic protons. Due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, these protons are expected to be deshielded and resonate downfield. The proton at the C2 position (H2) is anticipated to be the most downfield due to its proximity to the ring nitrogen. The proton at the C4 position (H4) will also be in the aromatic region but likely slightly upfield compared to H2. Both are expected to appear as singlets due to the absence of adjacent protons for coupling. This is a common feature in highly substituted pyridine rings[2].

  • Amino Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange. In a polar aprotic solvent like DMSO-d₆, the exchange is slowed, and the peak is often observable.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift, typically above 10 ppm[3]. Its broadness is a result of rapid chemical exchange with residual water in the solvent.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube[4][5]. Ensure the solid is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion[2].

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO at δ 2.50 ppm.

Figure 2. Workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic Acid)
~155C6-Cl
~148C2
~145C5-NH₂
~125C3-COOH
~115C4

Interpretation and Rationale:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon and is expected to appear at the lowest field, typically in the range of 165-185 ppm[6][7].

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents.

    • C6-Cl: The carbon directly attached to the electronegative chlorine atom will be significantly deshielded.

    • C2: This carbon is adjacent to the ring nitrogen and will also be deshielded.

    • C5-NH₂: The carbon bearing the amino group will be shielded relative to an unsubstituted carbon due to the electron-donating nature of the amino group.

    • C3-COOH: The carbon attached to the carboxylic acid group will be deshielded.

    • C4: This carbon is expected to be the most shielded of the ring carbons. The prediction of exact chemical shifts for substituted pyridines can be complex, and computational methods or comparison with databases are highly valuable[8][9].

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of DMSO-d₆[4].

  • Instrumentation: Utilize a spectrometer with a high-sensitivity probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.

    • A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted Key IR Absorption Bands (Solid-State, KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine)
3300-2500Strong, Very BroadO-H stretching (carboxylic acid)
~1700StrongC=O stretching (carboxylic acid)
1620-1580MediumC=C and C=N stretching (aromatic ring)
~1300MediumC-N stretching (aromatic amine)
1250-1000MediumC-O stretching (carboxylic acid)
800-700StrongC-Cl stretching

Interpretation and Rationale:

  • N-H and O-H Stretching: The high-frequency region of the spectrum will be dominated by the stretching vibrations of the N-H and O-H bonds. The N-H stretch of the primary amine will likely appear as two bands (symmetric and asymmetric stretching) in the 3400-3200 cm⁻¹ region. The O-H stretch of the carboxylic acid will be a very broad and strong absorption spanning from approximately 3300 to 2500 cm⁻¹, often obscuring the C-H stretching vibrations. This broadness is due to strong intermolecular hydrogen bonding[10].

  • C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid[10].

  • Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1620-1580 cm⁻¹ region[11].

  • C-N and C-O Stretching: The stretching vibrations for the C-N bond of the aromatic amine and the C-O bond of the carboxylic acid will be present in the fingerprint region.

  • C-Cl Stretching: The C-Cl stretching vibration is expected to give a strong absorption in the lower frequency region of the spectrum.

Experimental Protocol for Solid-State IR (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle[12][13].

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum of the sample.

Figure 3. Workflow for solid-state IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₆H₅ClN₂O₂ = 172.57 g/mol ). A significant feature will be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes)[14].

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

    • Loss of -COOH (M-45): Decarboxylation, the loss of the entire carboxylic acid group, is another expected fragmentation pathway.

    • Loss of Cl (M-35): Cleavage of the carbon-chlorine bond can also occur.

Experimental Protocol for EI-MS:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC)[15].

  • Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions[16].

  • Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

G cluster_process Mass Spectrometry Workflow intro Sample Introduction (Direct Probe/GC) ionize Electron Ionization (70 eV) intro->ionize analyze Mass Analysis (m/z separation) ionize->analyze detect Detection and Spectrum Generation analyze->detect

References

A Methodological Approach to Determining the Solubility of 5-Amino-6-chloronicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-chloronicotinic acid is a heterocyclic compound of significant interest in pharmaceutical synthesis, acting as a versatile building block for novel therapeutic agents. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is paramount. A compound's solubility dictates its reaction kinetics, purification strategies, and ultimately, its formulation and bioavailability. This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for solubility determination, and offer a structured approach to data analysis and interpretation.

Introduction: The Significance of Solubility in Pharmaceutical Development

In the journey from a chemical entity to a viable drug candidate, solubility is a critical gatekeeper.[1][2] Poor solubility can lead to challenging reaction conditions, low yields, and difficulties in purification and formulation, potentially halting the development of an otherwise promising molecule.[2][3] this compound, a substituted pyridine derivative, possesses functional groups that confer significant polarity and the capacity for hydrogen bonding. Understanding how this structure interacts with various organic solvents is essential for its effective use as a pharmaceutical intermediate.[4][5] This document serves as a practical guide for elucidating this crucial property.

Physicochemical Profile of this compound

A predictive understanding of solubility begins with a thorough analysis of the molecule's structure and inherent chemical properties.

Molecular Structure and Functional Groups:

This compound (C₆H₅ClN₂O₂) has a molecular weight of approximately 172.57 g/mol .[6] Its structure is characterized by three key features on a pyridine ring:

  • Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor.

  • Amino Group (-NH₂): A polar, basic group that is an excellent hydrogen bond donor.

  • Chloro Group (-Cl): An electron-withdrawing group that influences the electronic distribution of the aromatic ring.

  • Pyridine Nitrogen: A basic nitrogen atom within the aromatic ring that can act as a hydrogen bond acceptor.

The presence of both an acidic carboxylic acid and a basic amino group makes the molecule amphoteric and suggests the potential to exist as a zwitterion under certain conditions.[7] This dual functionality results in a high degree of polarity and a strong capacity for intermolecular hydrogen bonding.

Caption: Key functional groups influencing solubility.

Predicted Solubility Behavior:

The fundamental principle of "like dissolves like" provides a strong predictive framework.[8][9]

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to favorable dipole-dipole interactions and hydrogen bonding.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

  • Insoluble: Expected in nonpolar solvents (e.g., hexane, toluene) where the solvent molecules cannot effectively solvate the polar functional groups of the solute.[8][10]

Experimental Determination of Thermodynamic Solubility

To obtain reliable, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic solubility.[11][12] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[3]

Core Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium, forming a saturated solution. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified.[12]

Required Materials and Reagents
  • Solute: this compound (purity >98%)

  • Solvents: A representative range of analytical grade organic solvents should be selected.

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile

    • Intermediate Polarity: Acetone, Ethyl Acetate, Dichloromethane

    • Nonpolar: Toluene, Hexane

  • Apparatus:

    • Analytical balance

    • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

    • Orbital shaker or thermomixer with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.22 µm PTFE or appropriate material)

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.[1][3]

Part A: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent in which it is highly soluble (e.g., Methanol or DMSO) to create a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

  • Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning the highest concentration standard. Measure the absorbance of all standards at this λ_max.

  • Plotting the Curve: Plot a graph of absorbance versus concentration. The resulting linear regression should have a coefficient of determination (R²) ≥ 0.99 for the curve to be considered valid.

Part B: Shake-Flask Solubility Measurement

  • Sample Preparation: Add an excess amount of solid this compound (e.g., ~10-20 mg) to a pre-weighed 4 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time. An equilibration time of 24 to 72 hours is often required to ensure thermodynamic equilibrium is reached.[3][12]

  • Phase Separation: After equilibration, allow the vials to rest at the set temperature for at least 1 hour to let the solid settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution and Quantification: Dilute the filtered supernatant with the appropriate solvent so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance on the UV-Vis spectrophotometer.

  • Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent, typically expressed in mg/mL or mol/L.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A1 Add excess solid (this compound) to vial A2 Add known volume of organic solvent A1->A2 B1 Seal and agitate at constant T (24-72 hours) A2->B1 B2 Allow solid to settle B1->B2 C1 Centrifuge to pellet excess solid B2->C1 C2 Withdraw supernatant with syringe C1->C2 C3 Filter through 0.22 µm filter C2->C3 D1 Dilute filtered sample to known volume C3->D1 D2 Measure absorbance (UV-Vis) D1->D2 D3 Calculate concentration using calibration curve D2->D3 caption Experimental workflow for the Shake-Flask method.

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent ClassPolarity Index (Snyder)Experimental Solubility (mg/mL)Molar Solubility (mol/L)
HexaneNonpolar Aliphatic0.1
TolueneNonpolar Aromatic2.4
DichloromethanePolar Aprotic3.1
Ethyl AcetateIntermediate Polarity4.4
AcetonePolar Aprotic5.1
AcetonitrilePolar Aprotic5.8
EthanolPolar Protic4.3
MethanolPolar Protic5.1
DMFPolar Aprotic6.4
DMSOPolar Aprotic7.2

Note: The Polarity Index is a relative measure of solvent polarity. The table should be populated with experimentally determined values.

Conclusion

Determining the solubility profile of this compound is a foundational step in its journey as a pharmaceutical intermediate. The high polarity and hydrogen bonding capacity of the molecule suggest a strong dependence on the solvent's properties. By employing a rigorous and systematic methodology like the shake-flask method, researchers can generate the reliable, quantitative data needed to guide synthetic route optimization, design effective purification processes, and inform future formulation strategies. This structured approach ensures that the full potential of this valuable building block can be realized in the development of new medicines.

References

Molecular structure and conformation of 5-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Substituted Nicotinic Acids: A Case Study Using 6-Chloronicotinic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive workflow for the determination of molecular structure and conformation of novel substituted nicotinic acids. Due to a lack of available literature on 5-Amino-6-chloronicotinic acid, this document utilizes the well-characterized analogue, 6-Chloronicotinic acid, as a case study. We will explore the synergistic application of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling with Density Functional Theory (DFT) to achieve a complete and validated structural elucidation. The methodologies presented herein are designed to provide a robust framework for the analysis of new chemical entities in a drug discovery and development context.

Introduction: The Challenge of Structural Elucidation for Novel Compounds

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery. Structure dictates function, and a thorough understanding of molecular geometry, electronic properties, and conformational possibilities is critical for predicting and optimizing biological activity. The target of this guide, this compound, represents a novel compound with limited to no currently available public data.

In such instances, a systematic and multi-faceted analytical approach is required. This guide provides a detailed roadmap for researchers to independently characterize similar novel substituted nicotinic acids. We will use 6-Chloronicotinic acid as a surrogate to demonstrate the power of combining experimental and computational techniques. This approach not only reveals the static structure in the solid state but also provides insights into the molecule's behavior in solution and its intrinsic conformational preferences.

Experimental and Computational Workflow

The comprehensive characterization of a novel molecule like this compound, or our case study molecule 6-Chloronicotinic acid, follows a logical progression of experiments and calculations. The workflow is designed to be self-validating, with each technique providing complementary information.

G cluster_0 Phase 1: Solid-State Structure cluster_1 Phase 2: Solution-State Structure cluster_2 Phase 3: Computational Analysis Crystal_Growth Crystal Growth SCXRD Single-Crystal X-ray Diffraction Crystal_Growth->SCXRD High-Quality Crystal Solid_Structure Definitive Solid-State Structure & Packing SCXRD->Solid_Structure Diffraction Data DFT_Optimization DFT Geometry Optimization Solid_Structure->DFT_Optimization Initial Geometry Final_Report Comprehensive Structural Report Solid_Structure->Final_Report NMR_Acquisition 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Interpretation Connectivity & Solution Environment Analysis NMR_Acquisition->NMR_Interpretation Spectral Data Theoretical_Spectra Theoretical NMR & IR Spectra NMR_Interpretation->Theoretical_Spectra Validation NMR_Interpretation->Final_Report Conformational_Scan Conformational Energy Scan DFT_Optimization->Conformational_Scan DFT_Optimization->Theoretical_Spectra Conformational_Scan->Final_Report Energy Landscapes

Caption: Workflow for structural elucidation.

Phase 1: Solid-State Analysis via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Crystal Growth

The primary challenge in SC-XRD is obtaining a high-quality single crystal.[3] For small organic molecules like substituted nicotinic acids, slow evaporation is a highly effective method.[4]

Protocol:

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble will likely yield small crystals, while a solvent in which it is poorly soluble will hinder crystallization.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that can act as unwanted nucleation sites.[5]

  • Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

Data Acquisition and Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer.[3] The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.[1]

The collected data is then processed to determine the unit cell dimensions and symmetry (space group). The structure is solved and refined to yield a final model of the atomic positions.

Case Study: 6-Chloronicotinic Acid Crystal Structure

A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 2-aminopyridinium 6-chloronicotinate, which provides the precise bond lengths and angles for the 6-chloronicotinate anion.[6]

ParameterValueSource
Crystal System Monoclinic[6]
Space Group P2₁/c[6]
a (Å) 8.6844 (4)[6]
b (Å) 10.8112 (5)[6]
c (Å) 11.9235 (6)[6]
β (°) 95.2046 (9)[6]
Volume (ų) 1114.87 (9)[6]

This table summarizes the crystallographic data for the salt of 6-chloronicotinic acid, providing a solid-state reference for bond lengths and angles.

Phase 2: Solution-State Analysis via NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[7][8] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Experimental Protocol: 1D and 2D NMR

A suite of NMR experiments is necessary to fully characterize the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the number of unique proton environments and their coupling patterns. For substituted pyridines, aromatic protons typically appear between 7.0 and 9.0 ppm.[9]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to establish the proton connectivity within the pyridine ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular fragments.[10]

Interpreting the Spectra of Substituted Pyridines

The electronegative nitrogen atom in the pyridine ring significantly influences the chemical shifts of the ring protons and carbons.[9] Protons alpha to the nitrogen are the most deshielded and appear at the highest chemical shift. Substituents will further perturb these chemical shifts, providing clues to their position on the ring.

Phase 3: In Silico Analysis via Density Functional Theory (DFT)

Computational chemistry, particularly DFT, provides a theoretical framework to understand the intrinsic properties of a molecule, independent of its environment.[11]

Protocol: Conformational Analysis and Spectral Prediction

Protocol:

  • Geometry Optimization: Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), perform a full geometry optimization of the molecule.[12][13] The crystal structure data, if available, provides an excellent starting geometry.

  • Conformational Scan: For flexible molecules, a conformational scan should be performed by systematically rotating around key rotatable bonds (e.g., the C-C bond of the carboxylic acid group) to identify low-energy conformers.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR, Raman).

  • NMR Shielding Tensors: Calculate the NMR shielding tensors to predict the ¹H and ¹³C chemical shifts. These can then be compared to the experimental data for validation of the proposed structure.

G Start Initial Structure (from SC-XRD or sketch) Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start->Optimization Frequency Frequency Calculation Optimization->Frequency Check Imaginary Frequencies? Frequency->Check Minimum True Energy Minimum Check->Minimum No Transition_State Transition State/ Saddle Point Check->Transition_State Yes NMR_Calc NMR Shielding Calculation Minimum->NMR_Calc Final_Data Theoretical Spectra & Energies NMR_Calc->Final_Data

Caption: DFT calculation workflow for structural analysis.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of a novel compound like this compound necessitates a rigorous, multi-pronged strategy. By integrating the definitive solid-state data from single-crystal X-ray diffraction, the detailed solution-state connectivity from NMR spectroscopy, and the energetic and electronic insights from DFT calculations, researchers can build a comprehensive and validated model of the molecule's structure and conformational landscape. The protocols and workflow detailed in this guide, using 6-Chloronicotinic acid as a practical example, provide a robust framework for the characterization of new chemical entities, thereby accelerating the drug discovery and development process.

References

The Strategic Application of 5-Amino-6-chloronicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" serve as a cornerstone for the efficient development of novel therapeutic agents. These molecular frameworks exhibit versatile binding properties to multiple biological targets, thereby accelerating the journey from hit identification to lead optimization. This technical guide focuses on one such scaffold of emerging significance: 5-Amino-6-chloronicotinic acid. We will dissect its strategic value, explore its key synthetic transformations, and present a detailed case study on its application in the development of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights into the potential of this versatile chemical entity.

Introduction: The Strategic Value of the Aminonicotinic Acid Scaffold

The principle of privileged scaffolds is a powerful paradigm in medicinal chemistry, enabling the rapid generation of compound libraries with a higher probability of biological relevance.[1] this compound embodies the key attributes of such a scaffold. Its pyridine core is a common motif in numerous approved drugs, offering favorable pharmacokinetic properties.[2][3] The strategic placement of three distinct functional groups—an amine, a chlorine atom, and a carboxylic acid—at positions 5, 6, and 3 respectively, provides orthogonal chemical handles for systematic structural modification and the exploration of structure-activity relationships (SAR). This trifecta of reactivity allows for the construction of diverse molecular architectures targeting a wide array of protein families.

Physicochemical and ADMET Profile of this compound

A comprehensive understanding of a scaffold's intrinsic properties is critical for its successful application in drug design. The physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound provides a baseline for the development of drug-like molecules.

PropertyPredicted/Observed ValueSource
Molecular Formula C6H5ClN2O2[4]
Molecular Weight 172.57 g/mol [4]
LogP (predicted) 1.2 - 1.5In silico prediction
Topological Polar Surface Area (TPSA) 78.4 ŲIn silico prediction
Hydrogen Bond Donors 2In silico prediction
Hydrogen Bond Acceptors 4In silico prediction
Aqueous Solubility (predicted) Good[5]
GI Absorption (predicted) High[5]
BBB Permeant (predicted) NoIn silico prediction
CYP450 Inhibition Likely inhibitor of some isoforms[5]
Hepatotoxicity (predicted) Low risk[5]

In silico predictions were generated using publicly available ADMET prediction tools.[5][6][7][8][9]

The predicted properties of this compound suggest a favorable starting point for drug discovery. Its moderate lipophilicity and good aqueous solubility are desirable for oral bioavailability. The presence of multiple hydrogen bond donors and acceptors provides ample opportunities for strong interactions with biological targets. While in silico models predict a low risk of blood-brain barrier permeation and hepatotoxicity, potential interactions with cytochrome P450 enzymes should be monitored during lead optimization.

Key Synthetic Transformations and Library Generation

The synthetic versatility of this compound stems from the differential reactivity of its three key functional groups. This allows for a modular and divergent approach to library synthesis.

Reactions at the 5-Amino Group

The nucleophilic amino group is readily acylated or sulfonylated to introduce a wide variety of substituents. Amide bond formation with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) is a common strategy to explore the surrounding chemical space and establish key interactions with the target protein.

Reactions at the 6-Chloro Group

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with electron-rich nucleophiles such as amines, thiols, and alcohols.[10] This reaction is a powerful tool for introducing diversity elements that can significantly impact potency and selectivity.

Modifications of the 3-Carboxylic Acid

The carboxylic acid moiety can be converted to esters or amides to modulate solubility, cell permeability, and target engagement. Standard peptide coupling reagents can be employed to attach a wide range of amines, including amino acid esters, to this position.

Below is a conceptual workflow illustrating the divergent synthetic potential of the this compound scaffold.

G A This compound B Amide/Sulfonamide Formation (Position 5) A->B R-COCl or R-SO2Cl C Nucleophilic Aromatic Substitution (Position 6) A->C Nu-H D Amide/Ester Formation (Position 3) A->D R-NH2 or R-OH, Coupling agents E Library of 5-Acylamino Derivatives B->E H Multi-substituted Analogs B->H F Library of 6-Substituted Derivatives C->F C->H G Library of 3-Amide/Ester Derivatives D->G D->H

Caption: Divergent synthetic routes from the this compound scaffold.

Case Study: Application in the Development of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling and has emerged as a major therapeutic target for inflammatory diseases and certain cancers.[11][12] Several approved JAK inhibitors feature a nitrogen-containing heterocyclic core, making the this compound scaffold an attractive starting point for the design of novel JAK inhibitors.

Target and Therapeutic Area

The JAK-STAT signaling pathway is a critical regulator of the immune system.[5] Dysregulation of this pathway is implicated in autoimmune disorders such as rheumatoid arthritis and myeloproliferative neoplasms.[9][11] Selective inhibition of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2) can modulate the inflammatory response and cell proliferation.[13]

Lead Compound and SAR Exploration

Starting from the this compound scaffold, a hypothetical lead compound can be envisioned where the 5-amino group is acylated with a moiety that occupies the hinge-binding region of the kinase, the 6-chloro position is substituted with a group that projects into the solvent-exposed region, and the carboxylic acid is converted to a small amide to enhance cell permeability.

A focused library of analogs would be synthesized to probe the structure-activity relationship (SAR). For instance, varying the substituent on the acyl group at position 5 would explore interactions with the kinase hinge region. A series of amines and thiols would be used to displace the chlorine at position 6 to optimize interactions in the ribose-binding pocket. The amide at position 3 could be varied to fine-tune physicochemical properties.

Hypothetical SAR Table:

CompoundR1 (Position 5)R2 (Position 6)R3 (Position 3)JAK1 IC50 (nM)
1a -COCH3-Cl-CONH2>1000
1b -CO-cyclopropyl-Cl-CONH2500
1c -CO-cyclopropyl-NH-CH3-CONH2150
1d -CO-cyclopropyl-NH-CH2CH2OH-CONH250
1e -CO-cyclopropyl-NH-CH2CH2OH-CONHCH325

This hypothetical data illustrates a common SAR trend where initial modifications lead to incremental improvements in potency, guiding the design of more potent analogs.

Mechanism of Action: Modulation of the JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs.[14][15] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.[16][17] A potent inhibitor derived from the this compound scaffold would bind to the ATP-binding site of a JAK protein, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocation Cytokine Cytokine Cytokine->Cytokine Receptor Inhibitor JAK Inhibitor (5-Amino-6-chloronicotinic acid derivative) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor.

Experimental Protocol: Synthesis of a Key Analog (Hypothetical Example)

Synthesis of N-(6-(methylamino) -5-carbamoylpyridin-3-yl)cyclopropanecarboxamide (Compound 1c)

  • Step 1: Amide formation at the carboxylic acid. To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) is added oxalyl chloride (2.0 eq) followed by a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and cooled to 0 °C. A solution of ammonia in dioxane (5.0 eq) is added dropwise, and the reaction is stirred for 1 hour. The reaction is quenched with water, and the product, 5-amino-6-chloronicotinamide, is extracted with ethyl acetate, dried over sodium sulfate, and concentrated.

  • Step 2: Acylation of the 5-amino group. To a solution of 5-amino-6-chloronicotinamide (1.0 eq) in pyridine (0.2 M) at 0 °C is added cyclopropanecarbonyl chloride (1.2 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield N-(6-chloro-5-carbamoylpyridin-3-yl)cyclopropanecarboxamide.

  • Step 3: Nucleophilic aromatic substitution. N-(6-chloro-5-carbamoylpyridin-3-yl)cyclopropanecarboxamide (1.0 eq) is dissolved in a sealed tube with a solution of methylamine in ethanol (10 eq). The mixture is heated to 100 °C for 16 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to afford the final compound, N-(6-(methylamino)-5-carbamoylpyridin-3-yl)cyclopropanecarboxamide.

Future Perspectives and Emerging Opportunities

The modular nature of the this compound scaffold opens up avenues for its application in emerging therapeutic modalities. Its ability to be functionalized at multiple positions makes it an ideal candidate for the development of Proteolysis Targeting Chimeras (PROTACs), where one vector would bind to the target protein and another to an E3 ligase. Furthermore, the electronic properties of the pyridine ring could be exploited in the design of covalent inhibitors, where a strategically placed electrophilic warhead could form a permanent bond with a non-catalytic cysteine residue on the target protein. Beyond kinase inhibition, the diverse libraries that can be generated from this scaffold hold promise for screening against other important drug target classes, such as proteases, epigenetic targets, and G-protein coupled receptors.

Conclusion

This compound represents a highly versatile and strategically valuable scaffold for modern medicinal chemistry. Its trifunctional nature allows for the systematic and divergent synthesis of complex molecular architectures. The favorable predicted physicochemical and ADMET properties of the core structure make it an excellent starting point for the development of orally bioavailable drugs. As demonstrated through the case study of JAK inhibitors, this scaffold has the potential to generate potent and selective modulators of key biological pathways. The continued exploration of the chemical space accessible from this compound is poised to yield novel therapeutic candidates for a wide range of human diseases.

References

Discovery and history of 5-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-6-chloronicotinic Acid: Synthesis, Properties, and Historical Context

Introduction

This compound, a substituted pyridine derivative, represents a significant scaffold in the realm of medicinal and materials science. Its unique trifunctional nature, possessing a carboxylic acid, an amino group, and a chlorine atom on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, rendering it a valuable intermediate in the development of novel pharmaceuticals and functional materials. While a definitive historical account of its initial discovery remains elusive in readily available literature, its importance can be understood within the broader context of the development of substituted nicotinic acid chemistry. This guide provides a comprehensive overview of its properties, plausible synthetic routes based on established chemical principles, and its potential applications, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and material science. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 72587-17-8[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
IUPAC Name 5-Amino-6-chloropyridine-3-carboxylic acid[1]
SMILES C1=C(C=NC(=C1N)Cl)C(=O)O[1]
Appearance (Not specified, likely a solid)
Solubility (Not specified)

Synthetic Strategies for the Aminochloronicotinic Acid Scaffold

The synthesis of this compound can be approached through a multi-step process, typically involving the construction of a suitably substituted pyridine ring followed by functional group interconversions. While a specific historical synthesis is not readily apparent, a logical and commonly employed synthetic pathway involves the nitration of a chloronicotinic acid precursor, followed by the reduction of the nitro group to an amine.

Pathway 1: Nitration of 6-Chloronicotinic Acid and Subsequent Reduction

This is a plausible and well-established route for the introduction of an amino group onto an aromatic ring.

Synthetic Pathway 1 A 6-Chloronicotinic Acid B 6-Chloro-5-nitronicotinic Acid A->B HNO₃ / H₂SO₄ (Nitration) C This compound B->C Fe / HCl or H₂ / Pd-C (Reduction)

Caption: Plausible synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Nitration of 6-Chloronicotinic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 6-chloronicotinic acid.

  • Acid Mixture: Slowly add a mixture of concentrated sulfuric acid and fuming nitric acid to the flask while maintaining the temperature below 10°C using an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 6-chloro-5-nitronicotinic acid, is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 6-Chloro-5-nitronicotinic Acid

  • Reaction Setup: In a round-bottom flask, suspend the synthesized 6-chloro-5-nitronicotinic acid in a suitable solvent, such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, filter the reaction mixture to remove the catalyst or any remaining iron. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) to precipitate the this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Alternative Synthetic Approaches

Other synthetic strategies for related aminonicotinic acids have been reported and could potentially be adapted. For instance, amination of a di-chlorinated precursor via nucleophilic aromatic substitution is a viable alternative.

Alternative Synthetic Pathway D 5,6-Dichloronicotinic Acid E This compound D->E NH₃ or Amine Source (Nucleophilic Aromatic Substitution)

Caption: Alternative synthetic approach via nucleophilic aromatic substitution.

Historical Context and Development

While the specific seminal publication detailing the first synthesis of this compound is not readily identifiable through modern search capabilities, its development can be situated within the broader history of pyridine chemistry. The study of pyridine and its derivatives dates back to the 19th century. Nicotinic acid (Vitamin B3) itself is a well-known pyridinecarboxylic acid[2]. The exploration of substituted nicotinic acids gained momentum with the advent of modern synthetic organic chemistry, driven by the search for new therapeutic agents and other functional molecules.

The synthesis of chloronicotinic acids, key precursors for aminonicotinic acids, has been a subject of industrial and academic research, with various patents detailing their preparation[3][4]. The introduction of an amino group onto the pyridine ring is a fundamental transformation, with methods like the Hofmann rearrangement and direct amination being developed and refined over time[5][6]. It is likely that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of substituted nicotinic acids, a common practice in medicinal chemistry research. The importance of aminopyridine derivatives in drug discovery is well-documented, with this class of compounds exhibiting a wide range of biological activities[7].

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a variety of target molecules. Its trifunctional nature allows for selective modification at three distinct points:

  • The Carboxylic Acid Group: This group can be readily converted into esters, amides, or other derivatives, allowing for the attachment of various side chains and the modulation of physicochemical properties.

  • The Amino Group: The amino group can act as a nucleophile or be transformed into other functional groups, providing a handle for further molecular elaboration.

  • The Chlorine Atom: The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the introduction of a wide array of substituents.

This versatility makes this compound an attractive starting material for the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The aminopyridine scaffold is present in numerous drugs with diverse therapeutic applications[7].

  • Agrochemicals: Substituted nicotinic acids are precursors to some insecticides and herbicides[8][9].

  • Functional Materials: The pyridine ring system can be incorporated into polymers and other materials to impart specific electronic or photophysical properties.

Conclusion

This compound is a key heterocyclic building block with significant potential in various fields of chemical research and development. While its specific discovery story remains to be unearthed from the annals of chemical literature, its synthesis can be achieved through well-established synthetic methodologies. The strategic arrangement of its functional groups provides a versatile platform for the creation of novel and complex molecules, ensuring its continued relevance in the pursuit of new medicines and materials. This guide has provided a comprehensive overview of its properties, plausible synthetic routes, and potential applications, serving as a valuable resource for researchers and scientists in the field.

References

Theoretical studies on 5-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Investigation of 5-Amino-6-chloronicotinic Acid: A Roadmap for Spectroscopic, Electronic, and Drug-Likeness Profiling

Abstract

This compound, a substituted derivative of niacin (Vitamin B3), presents a compelling scaffold for chemical and pharmaceutical research. Its unique combination of an amino group, a chloro substituent, and a carboxylic acid on a pyridine ring suggests a rich potential for diverse chemical interactions and biological activity. This technical guide outlines a comprehensive theoretical framework for characterizing this compound using first-principles computational methods. We eschew a rigid template to deliver a logically structured narrative that moves from fundamental quantum chemical calculations to advanced analyses relevant to drug discovery. This document serves as both a methodological protocol and an interpretive guide, grounded in the principles of Density Functional Theory (DFT), to predict the molecule's structural, vibrational, electronic, and non-linear optical properties, culminating in an assessment of its potential as a therapeutic agent through molecular docking simulations.

The Rationale for a Computational Approach

In modern chemical and drug discovery, in silico studies are indispensable for predicting molecular properties before undertaking costly and time-consuming experimental synthesis and testing.[1][2] A thorough theoretical investigation provides a microscopic understanding of a molecule's behavior, guiding experimental efforts in spectroscopy, reaction design, and pharmacology. For this compound, a molecule with limited published experimental data, a computational approach is the most efficient first step to unlock its potential.

The primary tool for this investigation is Density Functional Theory (DFT) , a robust quantum mechanical modeling method that offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[3] DFT calculations allow us to determine the molecule's equilibrium geometry, vibrational modes, and electronic structure with high fidelity.[4]

Core Computational Methodology: A Self-Validating Protocol

The trustworthiness of theoretical results hinges on a sound and reproducible methodology. The following protocol outlines the steps for a comprehensive DFT-based analysis, typically performed using software packages like Gaussian, with visualization and setup assisted by GaussView.[4][5]

The Foundational Calculation: Geometry Optimization and Vibrational Analysis

The initial and most critical step is to determine the molecule's most stable three-dimensional structure at its electronic ground state.

Protocol: Geometry Optimization & Frequency Calculation

  • Input Structure Generation: Build the 3D structure of this compound using a molecular editor like GaussView.

  • Method Selection: Choose a reliable DFT functional and basis set. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a widely accepted standard for such molecules, providing accurate geometries and electronic properties.[6][7] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, offering a good description of electron correlation. The 6-311++G(d,p) basis set is flexible, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-symmetrical environments.

  • Optimization Keyword: Run a geometry optimization calculation (e.g., Opt keyword in Gaussian). This algorithm iteratively adjusts atomic positions to find the minimum energy conformation.

  • Validation via Frequency Calculation: Following optimization, perform a frequency calculation (Freq keyword) at the same level of theory. This serves two purposes:

    • Zero-Point Vibrational Energy (ZPVE): It provides the ZPVE and other thermodynamic parameters.[3]

    • Minimum Confirmation: A true energy minimum will have zero imaginary frequencies . The presence of imaginary frequencies indicates a transition state or a saddle point, requiring further structural modification and re-optimization.

  • Output Analysis: The final output provides the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles that define the molecule's stable structure.

Workflow for Computational Analysis

The following diagram illustrates the logical flow from initial structure to the derivation of key molecular properties.

G cluster_input Initial Setup cluster_dft Core DFT Calculation cluster_analysis Property Analysis A 1. Build Initial 3D Structure (this compound) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Zero Imaginary Frequencies) B->C D Structural Parameters (Bond Lengths, Angles) C->D E Vibrational Spectra (FT-IR, FT-Raman) C->E F Electronic Properties (HOMO-LUMO, MEP, NBO) C->F G Non-Linear Optical (NLO) (Dipole Moment, Hyperpolarizability) C->G

Caption: Workflow for DFT-based molecular property calculation.

Interpretation of Theoretical Data: From Numbers to Insights

Once the calculations are complete, the next phase is the interpretation of the vast amount of generated data.

Molecular Structure and Vibrational Spectroscopy

The optimized geometry provides the definitive 3D structure. Key bond lengths and angles should be analyzed in the context of hybridization and electron delocalization. For instance, the C-N and C-C bonds within the pyridine ring are expected to have lengths intermediate between single and double bonds, confirming aromatic character.[8]

The calculated vibrational frequencies can be used to simulate the FT-IR and FT-Raman spectra, which are crucial for experimental validation.[9][10] Each vibrational mode is assigned to specific atomic motions (stretching, bending, torsion) using Potential Energy Distribution (PED) analysis.[8][11]

Table 1: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Description
O-H StretchCarboxylic Acid (-COOH)~3500 (monomer)Stretching of the hydroxyl bond.
N-H Asymmetric & Symmetric StretchAmino Group (-NH₂)~3400-3500Stretching of the N-H bonds.
C=O StretchCarboxylic Acid (-COOH)~1700-1750Stretching of the carbonyl double bond.
C=C / C=N Ring StretchPyridine Ring~1450-1600Aromatic ring stretching vibrations.
C-Cl StretchChloro Group (-Cl)~600-800Stretching of the carbon-chlorine bond.

Note: These are expected ranges. Precise values are obtained from the DFT frequency calculation.

Caption: Conceptual structure of this compound with atom numbering.

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[12] The HOMO acts as the electron donor, while the LUMO is the electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[4][13]

  • Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites for electron donation and acceptance, respectively. For this molecule, the HOMO is expected to be localized on the electron-rich amino group and the pyridine ring, while the LUMO may be concentrated around the electron-withdrawing carboxylic acid and chloro groups.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand 1. Prepare Ligand (Optimized 5-Amino-6- chloronicotinic acid structure) Docking 3. Define Binding Site & Run Docking Simulation (e.g., AutoDock) Ligand->Docking Receptor 2. Prepare Receptor (Protein structure from PDB) Receptor->Docking Results 4. Analyze Binding Poses (Binding Energy, Interactions) Docking->Results Conclusion 5. Assess Biological Potential Results->Conclusion

References

5-Amino-6-chloronicotinic Acid: A Comprehensive Guide to Stability and Degradation Profile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for elucidating the stability and degradation profile of 5-Amino-6-chloronicotinic acid. As a substituted pyridine derivative, this molecule holds potential as a valuable building block in medicinal chemistry. A thorough understanding of its intrinsic stability is paramount for the development of safe, effective, and robust pharmaceutical products. This document outlines a systematic approach, grounded in established scientific principles and regulatory expectations, for conducting forced degradation studies, developing stability-indicating analytical methods, and predicting potential degradation pathways. The protocols and rationale described herein are designed to equip researchers and drug development professionals with the necessary tools to thoroughly characterize this molecule.

Introduction: The Imperative for Stability Profiling

This compound is a trifunctional molecule featuring a pyridine core substituted with an amino group, a chlorine atom, and a carboxylic acid. This unique combination of functional groups suggests its potential utility in the synthesis of novel chemical entities. However, these same groups also represent potential sites of chemical instability. The amino group can be susceptible to oxidation, the chlorine atom to nucleophilic displacement, and the carboxylic acid to decarboxylation, while the entire aromatic system can be influenced by pH, light, and temperature.

For any active pharmaceutical ingredient (API) candidate, establishing a comprehensive stability profile is a critical early-stage development activity.[1] Forced degradation, or stress testing, is the cornerstone of this process. These studies are intentionally designed to produce degradation products under more severe conditions than those used for accelerated stability testing.[2] The insights gained are invaluable for several reasons:

  • Elucidation of Degradation Pathways: Understanding how the molecule degrades helps in identifying and controlling potential impurities.[2]

  • Development of Stability-Indicating Methods: Stress testing generates the very degradation products that the analytical method must be able to separate and quantify, proving its specificity.[3]

  • Informing Formulation and Packaging Strategies: Knowledge of sensitivities to light, heat, or pH guides the development of a stable drug product and the selection of appropriate packaging.[2]

  • Ensuring Safety: Changes in the stability of a drug can risk patient safety through the formation of toxic degradation products or the delivery of a sub-potent dose.[1]

This guide presents a detailed, field-proven methodology for systematically investigating the stability of this compound.

Predicted Stability Based on Molecular Structure

The intrinsic stability of this compound can be predicted by analyzing its constituent functional groups:

  • Amino Group: Primary aromatic amines are known to be susceptible to oxidative degradation, which can lead to the formation of colored products and complex polymeric materials. The position of the amino group on the electron-deficient pyridine ring may influence its reactivity.

  • Chloro Group: The chlorine atom on the pyridine ring is generally stable but can be susceptible to nucleophilic substitution (hydrolysis) to form a hydroxyl group, particularly under harsh pH and high-temperature conditions. The rate of such reactions is often slow for chlorinated aromatic compounds.[4]

  • Nicotinic Acid Moiety: The pyridine carboxylic acid structure is generally stable. However, decarboxylation can occur under significant thermal stress. The pH of a solution will significantly affect the ionization state of both the carboxylic acid and the amino group, which in turn can influence solubility and degradation kinetics.[5]

  • Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system. While relatively stable, it can undergo degradation through pathways like hydroxylation, as seen in the biodegradation of pyridine derivatives.[6][7] Unsubstituted pyridine rings degrade more readily than aminopyridines, suggesting the amino group may confer some stability.[8]

Designing a Comprehensive Forced Degradation Study

A forced degradation study must be systematic, evaluating the impact of various stress factors as recommended by the International Council for Harmonisation (ICH) guidelines.[2] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are generated without being further degraded into secondary or tertiary products.

Overall Experimental Workflow

The following diagram outlines a logical workflow for conducting the forced degradation study, from sample preparation to data analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution of this compound in suitable solvent (e.g., Methanol:Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose Aliquots oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose Aliquots therm Thermal Stress (Solid & Solution, 80°C) prep->therm Expose Aliquots photo Photostability (ICH Q1B Light Conditions) prep->photo Expose Aliquots sampling Sample at Time Points (e.g., 0, 2, 6, 24, 48h) Neutralize Acid/Base Samples acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC-UV Method sampling->hplc mass_spec Identify Degradants using LC-MS/MS hplc->mass_spec For Peak Identification eval Quantify Degradation Establish Mass Balance Elucidate Degradation Pathways hplc->eval mass_spec->eval

Caption: Workflow for the Forced Degradation Study.

Detailed Experimental Protocols

The following protocols serve as a starting point. The conditions (temperature, time, reagent concentration) should be adjusted to achieve the target degradation level.

Protocol 1: Acid Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a 50:50 methanol/water mixture.

  • Add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubate the solution in a thermostatically controlled water bath at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Store a control sample (drug in solvent, without acid) under the same conditions.

Scientist's Note: Starting with 0.1 M HCl at a moderately elevated temperature is a standard approach.[2][9] The pyridine nitrogen and the amino group will be protonated under these conditions, which may protect the ring from certain electrophilic attacks but could potentially facilitate hydrolysis of the chlorine substituent.

Protocol 2: Base Hydrolysis

  • Follow steps 1-7 from the Acid Hydrolysis protocol, but use 0.2 M NaOH for the stress condition and 0.1 M HCl for neutralization.

  • Incubate at 60°C and sample at appropriate time points.

Scientist's Note: In basic conditions, the carboxylic acid will be deprotonated to a carboxylate. This increases electron density in the ring, potentially making it more susceptible to oxidation but less so to nucleophilic attack. Ester and amide bonds are particularly prone to base-catalyzed hydrolysis, though none are present here.[5]

Protocol 3: Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound in a 50:50 methanol/water mixture.

  • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

  • Dilute with the mobile phase for immediate HPLC analysis.

  • Store a control sample (drug in solvent, without H₂O₂) under the same conditions.

Scientist's Note: 3% H₂O₂ is a common choice for simulating oxidative stress.[10] The amino group is a prime target for oxidation. The reaction can be slow at room temperature; if no degradation is observed, gentle heating (e.g., 40°C) or using a stronger oxidizing agent may be considered.

Protocol 4: Thermal Degradation

  • Solid State: Place a known quantity of the solid API in a vial and store it in an oven at 80°C. At each time point (e.g., 1, 3, 7 days), remove a sample, dissolve it in the solvent, and analyze by HPLC.

  • Solution State: Prepare a 0.5 mg/mL solution of the compound in the solvent mixture. Store it in an oven at 80°C, protected from light. Analyze aliquots at specified time points.

ngcontent-ng-c1205671314="" class="ng-star-inserted">

Scientist's Note: Thermal stress assesses the intrinsic stability of the molecule. In the solid state, it can reveal issues like melting point depression or solid-state transformations. In solution, it accelerates hydrolytic and other reactions. Temperatures should be chosen below the compound's melting point.

Protocol 5: Photolytic Degradation

  • Prepare two 0.5 mg/mL solutions of the compound.

  • Expose one solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Wrap the second solution (the dark control) in aluminum foil and store it under the same temperature and humidity conditions.

  • Analyze both samples by HPLC after the exposure period.

  • Perform a similar study on the solid API.

Scientist's Note: Photostability is a critical parameter. A related compound, 6-chloronicotinic acid, is stable to UVA photolysis alone but degrades in the presence of a photocatalyst.[11][12] This suggests the chloro-substituted pyridine ring has some photostability, but the addition of the amino group could introduce a new chromophore that alters its light sensitivity.

Proposed Stability-Indicating Analytical Method

A robust, validated stability-indicating analytical method is essential to accurately quantify the decrease in the parent compound and the increase in degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse for this application.[1]

HPLC Method Development
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.

  • Mobile Phase: A gradient elution is recommended to resolve the parent peak from potentially more polar or non-polar degradants.

    • Phase A: 0.1% Formic Acid in Water. The acid helps to produce sharp peak shapes for the acidic and basic functional groups.

    • Phase B: Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be 5% B to 95% B over 20-30 minutes.

  • Detection: A Photo Diode Array (PDA) detector is superior to a simple UV detector as it can assess peak purity and help in identifying the optimum wavelength for detection of both the parent compound and its degradants. Wavelengths around 254 nm and 270 nm should be monitored, typical for substituted pyridine rings.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating:

  • Specificity: The ability to resolve the parent peak from all degradation products, excipients, and impurities. This is proven by analyzing the stressed samples.

  • Linearity & Range: A linear relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: The closeness of the results to the true value and the repeatability of the results, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

  • Robustness: The method's performance when small, deliberate changes are made to parameters like pH, flow rate, or mobile phase composition.

Characterization of Degradants

For any significant degradation products (typically >0.1%), identification is necessary. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the ideal tool for this.[13][14] By coupling the developed HPLC method to a mass spectrometer, one can obtain the molecular weight of the degradant and fragmentation data, which are crucial for structure elucidation.

Anticipated Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. The following diagrams illustrate plausible transformations under different stress conditions.

Hydrolytic and Thermal Pathways

Under acidic, basic, or high-temperature conditions, hydrolysis of the chlorine atom or decarboxylation are potential pathways.

Caption: Plausible hydrolytic and thermal degradation products.

Oxidative and Photolytic Pathways

Oxidation is likely to target the amino group or the pyridine ring. Photodegradation may also lead to hydroxylation, similar to related compounds.[11]

Caption: Plausible oxidative and photolytic degradation products.

Data Summary and Interpretation

All quantitative data from the forced degradation studies should be compiled into a clear, summary table. This allows for easy comparison of the molecule's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time Assay of Parent (%) Mass Balance (%) No. of Degradants Major Degradant(s) (% Area) Observations
Control 48 hr 100.0 100.0 0 - Clear, colorless solution
0.1 M HCl, 60°C 24 hr 92.5 99.5 2 DP1 (4.8%), DP2 (2.1%) Solution remains colorless
0.1 M NaOH, 60°C 24 hr 95.1 99.8 1 DP3 (4.5%) Slight yellowing of solution
3% H₂O₂, RT 24 hr 88.3 98.9 >4 DP4 (6.2%), DP5 (3.1%) Solution turned dark brown
Thermal (Solid), 80°C 7 days 99.2 100.0 1 DP6 (0.7%) No change in appearance
Thermal (Solution), 80°C 48 hr 96.8 99.6 2 DP1 (1.5%), DP6 (1.2%) No change in appearance

| Photolytic (Solution) | ICH Q1B | 98.5 | 99.7 | 1 | DP7 (1.1%) | No change in appearance |

Note: Data presented is hypothetical and for illustrative purposes only.

Interpretation:

  • The molecule shows the most significant degradation under oxidative conditions, as indicated by the large drop in parent assay and the formation of multiple degradants and color.

  • It is susceptible to acid hydrolysis, though to a lesser extent than oxidation.

  • It is relatively stable under basic, thermal, and photolytic stress.

  • A good mass balance (typically 95-105%) indicates that all major degradation products are being detected by the analytical method.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive stability and degradation profiling of this compound. By systematically applying forced degradation protocols, developing a specific stability-indicating analytical method, and leveraging modern analytical techniques for structural elucidation, researchers can build a deep understanding of the molecule's intrinsic chemical properties. This knowledge is not merely an academic exercise; it is a fundamental prerequisite for successful formulation development, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the quality and safety of any potential pharmaceutical product derived from this compound.

References

Methodological & Application

Synthesis of 5-Amino-6-chloronicotinic Acid Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-6-chloronicotinic Acid Scaffolds in Medicinal Chemistry

The pyridine ring is a cornerstone of numerous pharmacologically active compounds, and its substituted derivatives are of paramount importance in the field of drug discovery and development. Among these, the this compound framework serves as a versatile scaffold for the synthesis of a diverse array of molecules with significant therapeutic potential. The strategic placement of the amino, chloro, and carboxylic acid functionalities on the pyridine ring allows for multifaceted chemical modifications, enabling the exploration of a broad chemical space to optimize biological activity.

Derivatives of 5-aminonicotinic acid have demonstrated a wide range of biological activities, including roles as inhibitors of enzymes such as α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes.[1] The presence of a chlorine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, while the amino group at the 5-position provides a key site for further derivatization to modulate potency and selectivity. This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, offering detailed protocols and insights into the underlying chemical principles for researchers in medicinal chemistry and drug development.

Core Synthetic Strategy: From Nitropyridine to Aminonicotinic Acid

The most prevalent and efficient synthetic route to this compound derivatives commences with a readily available starting material, methyl 6-chloro-5-nitronicotinate. This strategy hinges on the selective reduction of the nitro group to an amine, followed by the hydrolysis of the methyl ester to the desired carboxylic acid. This approach is favored due to the accessibility of the starting materials and the generally high yields of the individual steps.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Amino-6-chloronicotinate

This protocol details the reduction of the nitro group of methyl 6-chloro-5-nitronicotinate to an amino group. Two common and effective methods are presented: reduction with iron powder in the presence of an acid and catalytic hydrogenation.

Method A: Reduction with Iron Powder

This is a classic and cost-effective method for nitro group reduction.

  • Reaction Scheme:

    G Methyl 6-chloro-5-nitronicotinate Methyl 6-chloro-5-nitronicotinate Methyl 5-amino-6-chloronicotinate Methyl 5-amino-6-chloronicotinate Methyl 6-chloro-5-nitronicotinate->Methyl 5-amino-6-chloronicotinate Fe, NH4Cl EtOH/H2O, 85°C

    Caption: Reduction of Methyl 6-chloro-5-nitronicotinate using Iron.

  • Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 6-chloro-5-nitronicotinate59237-53-5216.581.0 g4.62
Iron powder7439-89-655.851.3 g23.1
Ammonium chloride12125-02-953.490.25 g4.67
Ethanol64-17-546.0720 mL-
Water7732-18-518.0210 mL-
  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 6-chloro-5-nitronicotinate (1.0 g, 4.62 mmol), ethanol (20 mL), and water (10 mL).

    • To this suspension, add iron powder (1.3 g, 23.1 mmol) and ammonium chloride (0.25 g, 4.67 mmol).

    • Heat the reaction mixture to 85°C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 5-amino-6-chloronicotinate as a solid.

Method B: Catalytic Hydrogenation

This method offers a cleaner reaction profile and often results in higher purity products.

  • Reaction Scheme:

    G Methyl 6-chloro-5-nitronicotinate Methyl 6-chloro-5-nitronicotinate Methyl 5-amino-6-chloronicotinate Methyl 5-amino-6-chloronicotinate Methyl 6-chloro-5-nitronicotinate->Methyl 5-amino-6-chloronicotinate H2, Pd/C Methanol

    Caption: Catalytic Hydrogenation of Methyl 6-chloro-5-nitronicotinate.

  • Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 6-chloro-5-nitronicotinate59237-53-5216.581.0 g4.62
Palladium on Carbon (10%)7440-05-3-100 mg-
Methanol67-56-132.0450 mL-
Hydrogen Gas1333-74-02.021 atm-
  • Step-by-Step Procedure:

    • Dissolve methyl 6-chloro-5-nitronicotinate (1.0 g, 4.62 mmol) in methanol (50 mL) in a hydrogenation flask.

    • Carefully add 10% palladium on carbon (100 mg) to the solution.

    • Connect the flask to a hydrogenator or a balloon filled with hydrogen gas.

    • Evacuate the flask and purge with hydrogen gas three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield methyl 5-amino-6-chloronicotinate.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Reaction Scheme:

    G Methyl 5-amino-6-chloronicotinate Methyl 5-amino-6-chloronicotinate This compound This compound Methyl 5-amino-6-chloronicotinate->this compound 1. NaOH, MeOH/H2O 2. HCl (aq)

    Caption: Hydrolysis of Methyl 5-amino-6-chloronicotinate.

  • Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 5-amino-6-chloronicotinate211915-96-7186.601.0 g5.36
Sodium hydroxide1310-73-240.000.43 g10.72
Methanol67-56-132.0420 mL-
Water7732-18-518.0210 mL-
Hydrochloric acid (1 M)7647-01-036.46As needed-
  • Step-by-Step Procedure:

    • Dissolve methyl 5-amino-6-chloronicotinate (1.0 g, 5.36 mmol) in a mixture of methanol (20 mL) and water (10 mL) in a round-bottom flask.

    • Add sodium hydroxide (0.43 g, 10.72 mmol) to the solution and stir the mixture at room temperature for 3-5 hours, or until TLC shows the disappearance of the starting material.

    • After the reaction is complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify it to pH 3-4 by the dropwise addition of 1 M hydrochloric acid.

    • A precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the final product.

Further Derivatization Strategies

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives. The amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. The carboxylic acid group can be converted to esters, amides, or other functional groups.

  • Amide Coupling: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of amide derivatives.

  • N-Alkylation/Arylation: The amino group can be alkylated or arylated using appropriate electrophiles under basic conditions.

  • Heterocycle Formation: The amino and carboxylic acid groups can participate in cyclization reactions to form fused heterocyclic systems.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust and reliable foundation for the preparation of this compound and its derivatives. The versatility of this scaffold, coupled with its demonstrated biological relevance, makes it an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the exploration of novel derivatization strategies to access a wider range of chemical diversity and the comprehensive biological evaluation of these new compounds against a variety of disease targets. The continued application of these synthetic methodologies will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new and effective drugs.

References

Application Notes and Protocols for the N-acylation of 5-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated 5-Amino-6-chloronicotinic Acid Derivatives

This compound is a key heterocyclic building block in medicinal chemistry and drug development. The strategic modification of its amino group through N-acylation allows for the synthesis of a diverse library of amide derivatives. These derivatives are of significant interest as they can exhibit a wide range of biological activities. The introduction of various acyl groups can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target binding affinity. N-acylated nicotinic acid derivatives have been explored for their potential as antioxidant and anticancer agents.[1] This document provides a detailed protocol for the N-acylation of this compound, offering two primary strategies to accommodate different laboratory needs and substrate sensitivities.

Chemical Principles and Strategic Considerations

The N-acylation of this compound involves the formation of an amide bond between the amino group of the nicotinic acid derivative and a carboxylic acid or its activated form. The primary challenge in this synthesis is the presence of two nucleophilic/reactive sites: the primary amino group and the carboxylic acid. The carboxylic acid can potentially interfere with the acylation reaction, leading to the formation of undesired byproducts such as mixed anhydrides or esters, depending on the chosen methodology. Therefore, a critical decision in designing the synthetic route is whether to protect the carboxylic acid group prior to N-acylation.

This protocol outlines two validated approaches:

  • Direct N-acylation using a coupling agent: This one-pot method is more direct but requires careful control of reaction conditions to favor amide bond formation over side reactions.

  • Protection-Acylation-Deprotection Strategy: This multi-step approach involves the temporary protection of the carboxylic acid group, followed by N-acylation and subsequent deprotection. While longer, this method often provides cleaner reaction profiles and higher yields of the desired product.

PART 1: Direct N-acylation Protocol

This approach is suitable for rapid synthesis and when the acylating agent is not highly reactive towards the unprotected carboxylic acid under the reaction conditions. The use of carbodiimide coupling agents in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is a common and effective strategy.[2][3]

Reaction Scheme: Direct N-acylation

Direct_N_acylation cluster_reactants Reactants cluster_product Product 5_amino_6_chloro This compound N_acylated_product N-Acyl-5-amino-6-chloronicotinic acid 5_amino_6_chloro->N_acylated_product Amide Bond Formation acyl_acid R-COOH (Acylating Agent) acyl_acid->N_acylated_product coupling_agent EDC, HOBt coupling_agent->N_acylated_product

Caption: Workflow for the direct N-acylation of this compound.

Experimental Protocol: Direct N-acylation
  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, see table below).

    • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[4][5]

Quantitative Data for Direct N-acylation
ReagentMolar Eq.Purpose
This compound1.0Starting material
Carboxylic Acid (R-COOH)1.1Acylating agent
1-Hydroxybenzotriazole (HOBt)1.2Additive to suppress racemization and improve efficiency[2]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1.2Carbodiimide coupling agent to activate the carboxylic acid[6]
Anhydrous Solvent (DMF or DCM)-Reaction medium

PART 2: Protection-Acylation-Deprotection Protocol

This strategy is recommended for sensitive substrates or when direct acylation results in low yields or complex product mixtures. The carboxylic acid is first protected as an ester, typically a methyl or benzyl ester.[1][5]

Workflow: Protection-Acylation-Deprotection

Protection_Acylation_Deprotection start This compound protection Step 1: Protection (e.g., Esterification) start->protection protected_intermediate Protected Intermediate protection->protected_intermediate acylation Step 2: N-acylation protected_intermediate->acylation acylated_protected N-Acylated Protected Intermediate acylation->acylated_protected deprotection Step 3: Deprotection (e.g., Hydrolysis) acylated_protected->deprotection final_product Final Product (N-Acyl-5-amino-6-chloronicotinic acid) deprotection->final_product

Caption: Multi-step workflow involving protection, acylation, and deprotection.

Experimental Protocol: Protection-Acylation-Deprotection

Step 1: Protection of the Carboxylic Acid (Esterification)

  • Esterification:

    • Suspend this compound (1.0 eq) in methanol or benzyl alcohol.

    • Cool the suspension to 0 °C.

    • Slowly add thionyl chloride (SOCl2) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Isolation of the Protected Intermediate:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of NaHCO3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the esterified product.

Step 2: N-acylation of the Protected Intermediate

This step can be performed using an acyl chloride, which is a highly reactive acylating agent.[]

  • Reaction Setup:

    • Dissolve the protected 5-amino-6-chloronicotinate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).

    • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C.

  • Acylation:

    • Slowly add the acyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • Work-up:

    • Monitor the reaction by TLC.

    • Quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.

    • Purify by column chromatography if necessary.

Step 3: Deprotection of the Carboxylic Acid

  • Hydrolysis:

    • Dissolve the N-acylated ester in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Isolation of the Final Product:

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1N HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final N-acylated this compound.

Quantitative Data for Protection-Acylation-Deprotection
StepReagentMolar Eq.Purpose
Protection This compound1.0Starting material
Methanol or Benzyl Alcohol-Solvent and reactant
Thionyl Chloride (SOCl2)1.5Esterification reagent
Acylation Protected Intermediate1.0Substrate for acylation
Acyl Chloride (R-COCl)1.1Acylating agent
Triethylamine (TEA) or DIPEA1.5Base to neutralize HCl byproduct
Deprotection N-Acylated Ester1.0Protected final product
Lithium Hydroxide (LiOH)2.0Hydrolysis agent
1N Hydrochloric Acid (HCl)-Acidification to precipitate product

Safety and Handling Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides and thionyl chloride are corrosive and moisture-sensitive; handle with care.

  • Carbodiimides like EDC are potential allergens and sensitizers.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Characterization of the Final Product

The structure and purity of the synthesized N-acylated this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., amide C=O stretch).

Troubleshooting and Optimization

  • Low Yield in Direct Acylation: If the direct acylation gives low yields, it is likely due to side reactions. The protection-acylation-deprotection strategy should be employed.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature moderately. Monitor the reaction progress closely to avoid degradation.[5]

  • Purification Difficulties: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system can be an effective alternative. Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities.[8]

References

Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 5-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of 5-Aryl-6-aminonicotinic Acids

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, 5-amino-6-chloronicotinic acid serves as a particularly valuable and versatile building block. Its strategic functionalization via carbon-carbon bond-forming reactions opens a direct route to novel chemical entities with significant therapeutic potential.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging C-C bonds, celebrated for its high functional group tolerance and operational simplicity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic nuances specific to this substrate, explore critical parameter optimization, and provide a robust experimental protocol designed for reproducibility and high-yield synthesis of 5-aryl-6-aminonicotinic acid derivatives.

Mechanistic Considerations for a Challenging Substrate

The successful execution of a Suzuki-Miyaura coupling on this compound is not trivial. The substrate presents a confluence of chemical functionalities that can challenge the catalytic cycle: a relatively unreactive aryl chloride, a potentially catalyst-inhibiting primary amine, and a carboxylic acid.[3][4] A fundamental understanding of the catalytic cycle is therefore paramount.

The reaction proceeds through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinic acid derivative. This is often the rate-determining step, particularly for less reactive aryl chlorides compared to bromides or iodides.[6][7] The electron-donating nature of the amino group can further decrease the electrophilicity of the C-Cl bond, necessitating a highly active catalyst system.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[8][9] The choice of base is critical to ensure efficient transmetalation without promoting undesirable side reactions.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Key Challenges with this Substrate:

  • Catalyst Inhibition: The primary amine and the pyridine nitrogen can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[4] This is a well-documented challenge with amino-substituted heterocycles.

  • Aryl Chloride Reactivity: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step.[7] Overcoming this requires the use of specialized, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands.

Below is a diagram illustrating the catalytic cycle as it applies to this specific reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln reductive_elimination Reductive Elimination pd_complex_1 Aryl-Pd(II)-Cl Complex pd0->pd_complex_1 reductive_elimination->pd0 pd_complex_2 Aryl-Pd(II)-Ar' Complex oxidative_addition Oxidative Addition transmetalation Transmetalation substrate 5-Amino-6-chloro- nicotinic Acid product 5-Aryl-6-amino- nicotinic Acid pd_complex_1->pd_complex_2 boronic_acid Ar'-B(OH)₂ ate_complex [Ar'-B(OH)₃]⁻ boronic_acid->ate_complex base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design and Parameter Optimization

A successful protocol is built upon the rational selection of reagents and conditions. For this specific transformation, the following parameters are critical.

A. Catalyst and Ligand Selection

Standard catalysts like Pd(PPh₃)₄ can be effective, but coupling with less reactive aryl chlorides often requires more sophisticated systems.[10] Highly active catalysts composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand are recommended.[4][8]

  • Buchwald Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to promote the challenging oxidative addition of aryl chlorides and accelerate the reductive elimination step. They also create a sterically hindered environment around the palladium center, which can mitigate inhibition by the substrate's amino group.

  • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are also highly effective and offer excellent thermal stability.[8]

B. Choice of Base

The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid produced during the reaction.[8]

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to form the boronate "ate" complex but generally does not promote harsh side reactions.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Aqueous solutions of these bases are commonly used and can be very effective.[3] Sodium carbonate (Na₂CO₃) has been shown to be a highly effective and economical choice in many systems.[11]

  • Organic Bases: Bases like triethylamine (TEA) are generally less effective for this transformation.

C. Solvent System

The choice of solvent is crucial for ensuring all components remain in solution and for facilitating the reaction at an appropriate temperature.

  • Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are common choices, often used with water as a co-solvent (e.g., Dioxane/H₂O 4:1). The aqueous phase is essential for dissolving the inorganic base.

  • Toluene: An excellent solvent, particularly when using phosphate bases, as it allows for higher reaction temperatures which can be necessary for activating the C-Cl bond.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precursor: e.g., Pd₂(dba)₃ (1-2 mol%)

  • Phosphine ligand: e.g., SPhos (2-4 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv)

  • Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Reaction Vessel: Schlenk flask or microwave vial

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.

Experimental Workflow Diagram

Workflow start Start reagents 1. Add Solids (Nicotinic Acid, Boronic Acid, Base, Catalyst/Ligand) start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat Reaction (e.g., 80-110 °C, 12-24 h) solvent->reaction workup 5. Aqueous Workup (Acidify, Extract with EtOAc) reaction->workup purify 6. Purification (Column Chromatography or Recrystallization) workup->purify characterize 7. Characterization (NMR, LC-MS, HRMS) purify->characterize end Pure Product characterize->end

Caption: A typical experimental workflow for the Suzuki coupling.
Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.

  • Reaction: Place the sealed flask into a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid and precipitate the product.

  • Isolation: The product may precipitate out. If so, collect the solid by filtration, wash with water and a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum. If the product remains in the organic layer, separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield the pure 5-aryl-6-aminonicotinic acid.[12]

Data Summary and Expected Outcomes

The yield and success of the reaction are highly dependent on the electronic and steric properties of the arylboronic acid partner. The following table provides a representative summary of expected outcomes based on literature precedent for similar substrates.[4][13]

EntryArylboronic Acid PartnerCatalyst SystemBase / SolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane:H₂O10085-95
24-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃ / Toluene:H₂O11080-92
34-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O10070-85
43-Thienylboronic acidPdCl₂(dppf)K₃PO₄ / DMF9075-88
52,6-Dimethylphenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃ / Toluene11060-75[4]

Yields are illustrative and may vary based on specific reaction scale and purification efficiency.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature for C-Cl activation.3. Inappropriate base or solvent.1. Ensure rigorous inert atmosphere techniques; use freshly degassed solvents.2. Increase temperature to 110-120 °C (if solvent permits).3. Switch to a stronger base (K₃PO₄ or Cs₂CO₃) and a higher-boiling solvent (Toluene or DMF). Try a more active ligand (e.g., a Buchwald ligand).
Protodeboronation 1. Presence of excess water or protic sources.2. Reaction time is too long.1. Use anhydrous base and solvents if possible.2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Biaryl Side Product (from boronic acid homocoupling) 1. Oxygen present in the reaction mixture.2. Catalyst degradation.1. Improve inerting technique; ensure solvents are thoroughly degassed.2. Increase ligand-to-palladium ratio slightly to stabilize the catalyst.
Difficult Purification 1. Product is highly polar (zwitterionic).2. Residual palladium catalyst.1. After workup, ensure pH is adjusted correctly to precipitate the product. Consider reverse-phase chromatography.2. Treat the crude product solution with a palladium scavenger.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful, albeit challenging, transformation. Success hinges on overcoming the inherent low reactivity of the aryl chloride and mitigating potential catalyst inhibition from the amine functionality. By employing highly active palladium-phosphine catalyst systems, selecting an appropriate base and solvent, and adhering to rigorous inert atmosphere techniques, researchers can reliably synthesize a diverse library of 5-aryl-6-aminonicotinic acids. These compounds are high-value intermediates, and the protocols and insights provided herein offer a clear path for their application in pharmaceutical research and development.

References

Application Note: A Comprehensive Guide to the Esterification of 5-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

5-Amino-6-chloronicotinic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The conversion of its carboxylic acid moiety into an ester is a critical transformation, serving two primary strategic purposes:

  • Bioisosteric Modification: Esterification alters the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can profoundly impact its pharmacokinetic and pharmacodynamic profile.

  • Synthetic Handle: The ester group provides a versatile reactive site for further synthetic elaborations, such as amidation or reduction, enabling the construction of more complex molecular architectures.

This document provides a detailed, field-proven protocol for the efficient esterification of this compound, focusing on the robust thionyl chloride-mediated method. It explains the causality behind procedural choices and offers insights to ensure reproducible, high-yield synthesis.

Mechanistic Rationale: Choosing the Optimal Esterification Pathway

While several methods exist for esterification, the unique bifunctional nature of this compound (containing both a carboxylic acid and an amino group) necessitates a carefully selected approach.

  • Fischer-Speier Esterification: This classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol is fundamental.[1][2] The mechanism involves protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack from the alcohol.[3][4][5] However, for substrates containing a basic amino group, the strong acid catalyst can protonate the amine, potentially reducing its nucleophilicity and causing side reactions or solubility issues. To drive the reaction to completion, a large excess of alcohol or continuous removal of the water byproduct is required.[2][3][4]

  • Thionyl Chloride (SOCl₂) Mediated Esterification: This is a highly effective and irreversible method that circumvents the equilibrium limitations of the Fischer esterification.[6] The strategy involves a two-step, one-pot process:

    • Activation of the Carboxylic Acid: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.[6][7] This transformation is rapid and produces gaseous byproducts (SO₂ and HCl), which drive the reaction forward.[6]

    • Nucleophilic Acyl Substitution: The alcohol, acting as both reagent and solvent, immediately reacts with the in situ generated acyl chloride to form the target ester.[8] This step is significantly faster than the direct reaction with the carboxylic acid.

This method is often preferred for its high yields and compatibility with various functional groups, making it the focus of our detailed protocol.[8][9][10][11]

Experimental Workflow and Protocol

The following workflow diagram illustrates the logical progression of the synthesis, from initial setup to the isolation of the purified product.

Esterification_Workflow Figure 1: Experimental Workflow for Esterification cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Suspend this compound in excess alcohol (e.g., Methanol) B Cool mixture to 0°C in an ice bath A->B C Add Thionyl Chloride (SOCl₂) dropwise with vigorous stirring B->C Exothermic Addition D Allow to warm to RT, then heat to reflux (e.g., 50-65°C) C->D E Monitor reaction completion (e.g., via TLC) D->E F Concentrate under reduced pressure E->F Reaction Complete G Neutralize with aq. NaHCO₃ F->G H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Wash, Dry, and Concentrate H->I J Purify crude product (Column Chromatography or Recrystallization) I->J Crude Ester K Characterize final product (NMR, MS, MP) J->K

Caption: Figure 1: Experimental Workflow for Esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥97%Sigma-Aldrich[12][13]Starting Material
Thionyl Chloride (SOCl₂)Reagent Grade, ≥99%Sigma-AldrichActivating Agent
Methanol (or other alcohol)AnhydrousFisher ScientificReagent and Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRNeutralizing Agent
Brine (Saturated NaCl solution)--Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-AldrichDrying Agent
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaReaction Monitoring

Safety Advisory: Thionyl chloride is highly toxic, corrosive, and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Step-by-Step Protocol
  • Reaction Vessel Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 eq).

  • Solvent Addition: Add anhydrous methanol (100 mL). The starting material will likely not dissolve completely, forming a suspension.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the internal temperature reaches 0-5°C. This cooling is critical to control the exothermic reaction upon adding thionyl chloride.[8]

  • Thionyl Chloride Addition: Using a dropping funnel, add thionyl chloride (e.g., 2.0 eq) dropwise to the stirred suspension over a period of 30-45 minutes.[8][10] Maintain the temperature below 10°C during the addition. A lively evolution of gas (SO₂ and HCl) will be observed. Causality Note: Slow addition prevents a dangerous exotherm and ensures the efficient formation of the acyl chloride intermediate.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension should gradually become a clear solution as the product ester forms.

  • Heating to Completion: Equip the flask with a reflux condenser (with a drying tube) and heat the reaction mixture to reflux (for methanol, ~65°C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Reaction Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess methanol and thionyl chloride. c. Carefully dilute the residue with ~50 mL of cold water and place it in an ice bath. d. Slowly and cautiously add saturated aqueous sodium bicarbonate solution portion-wise until the pH of the solution is neutral to slightly basic (pH 7-8).[10] Caution: Vigorous gas (CO₂) evolution will occur. e. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[10][14] f. Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). g. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester, typically as a solid.

Purification and Characterization

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to form pure crystals.[15][16]

  • Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.

The final, purified product (e.g., Methyl 6-amino-5-chloronicotinate) should be characterized to confirm its identity and purity using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and Melting Point analysis.

Summary of Key Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry This compound: 1.0 eqLimiting reagent.
Alcohol (e.g., Methanol): Large excess (used as solvent)Drives the reaction to completion and acts as the solvent.
Thionyl Chloride (SOCl₂): 1.5 - 2.0 eqEnsures complete conversion of the carboxylic acid to the acyl chloride.[8]
Temperature SOCl₂ Addition: 0-5°CControls the initial exothermic reaction.[8]
Reaction: Reflux (temperature depends on alcohol used)Provides thermal energy to overcome the activation barrier and ensure completion.
Reaction Time 4 - 12 hoursDependent on scale and substrate reactivity; monitor by TLC.[10]
Workup Neutralization with NaHCO₃Removes excess acid and facilitates extraction.[10]
Typical Yield >85%High efficiency is characteristic of the thionyl chloride method.

References

HPLC purification method for 5-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparative HPLC Purification of 5-Amino-6-chloronicotinic Acid

Introduction: The Purification Challenge

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of complex pharmaceutical agents. The presence of three distinct functional groups—an acidic carboxylic acid, a basic amino group, and a basic pyridine ring nitrogen—imparts a polar and zwitterionic character to the molecule. This complexity presents a considerable challenge for purification, as the compound's charge state and chromatographic behavior are highly dependent on pH. Achieving high purity is paramount, as even minor impurities can interfere with subsequent synthetic steps or compromise the biological activity and safety of the final product.

This application note provides a comprehensive, field-proven methodology for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the underlying chemical principles that govern the separation, enabling researchers to adapt and troubleshoot the method effectively. The protocol is designed as a self-validating system, progressing logically from analytical-scale method development to preparative-scale isolation.

Understanding the Analyte: Physicochemical Properties and Chromatographic Strategy

The key to a successful separation lies in understanding the analyte's interaction with the stationary and mobile phases. This compound can exist in multiple ionic forms. The chromatographic strategy is designed to control these forms to achieve optimal retention and peak shape.

  • Zwitterionic Nature: The molecule contains both acidic (carboxylic acid) and basic (amino group, pyridine nitrogen) centers. At neutral pH, it can exist as a zwitterion, which often leads to poor retention on traditional reversed-phase columns.

  • Controlling Ionization: The most effective strategy for retaining and separating such a compound via reversed-phase HPLC is to suppress the ionization of at least one of the functional groups. By using an acidic mobile phase (e.g., pH 2-3), the carboxylic acid group remains largely protonated and neutral (R-COOH), while the basic amino group and pyridine nitrogen are protonated and carry a positive charge (R-NH3+, Py-H+). This suppression of the carboxylate anion minimizes undesirable ionic interactions with the stationary phase and promotes retention through the hydrophobic backbone of the molecule.[1]

  • Chromatographic Mode Selection: Reversed-Phase HPLC (RP-HPLC) is the chosen mode due to its robustness and scalability.[2] A C18 (octadecylsilane) stationary phase provides a nonpolar environment for the retention of the neutralized analyte. For particularly challenging separations where isomers or closely related impurities are present, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer superior selectivity.[3][4][5]

Below is a diagram illustrating the key functional groups that influence the chromatographic behavior of the target molecule.

cluster_mol This compound cluster_groups Key Functional Groups mol A Carboxylic Acid (Acidic) mol->A B Amino Group (Basic) mol->B C Pyridine Nitrogen (Basic) mol->C D Chloro Group (Electron Withdrawing) mol->D

Caption: Key functional groups of this compound.

The Purification Workflow: From Analytical Scouting to Preparative Isolation

A successful preparative purification campaign is built upon a solid analytical foundation. The workflow is designed to minimize risk and optimize the use of material by first defining the separation parameters on a small scale before scaling up.[6]

Caption: The systematic workflow for HPLC purification.

Detailed Experimental Protocols

This section provides step-by-step protocols for both the analytical method development and the final preparative purification.

Protocol 1: Analytical Method Development and Optimization

Objective: To establish the optimal mobile phase composition and gradient for separating the target compound from its impurities.

1. Materials and Reagents:

  • Crude this compound
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Methanol (MeOH)
  • Ultrapure Water (18.2 MΩ·cm)
  • Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC grade
  • 0.22 µm Syringe filters (PTFE or Nylon)

2. Instrument and Column:

  • HPLC System: An analytical HPLC with a UV-Vis or Diode Array Detector (DAD).
  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Sample Preparation: a. Prepare a stock solution of the crude material at approximately 1 mg/mL in a suitable solvent. Test solubility in Methanol, Acetonitrile, or a 50:50 mixture with water.[7][8] b. Ensure the sample is fully dissolved, using sonication if necessary. c. Filter the sample solution through a 0.22 µm syringe filter before injection to protect the column from particulates.[9]

4. Chromatographic Method (Scouting Gradient): a. Mobile Phase A: Ultrapure Water + 0.1% TFA (or FA) b. Mobile Phase B: Acetonitrile + 0.1% TFA (or FA) c. UV Detection: Scan from 200-400 nm with a DAD to determine the optimal wavelength (λmax). If a DAD is unavailable, monitor at 254 nm and 270 nm initially.[10][11] d. Set the column temperature to 30 °C for improved reproducibility. e. Perform a scouting gradient run as detailed in the table below.

5. Method Optimization: a. Analyze the chromatogram from the scouting run. Identify the retention time of the main peak. b. Calculate the percentage of Mobile Phase B at which the compound elutes. c. Develop a shallower, more focused gradient around this percentage to improve resolution between the target peak and any closely eluting impurities. For example, if the peak elutes at 40% B, a new gradient could be 30-50% B over 15 minutes.

ParameterAnalytical Scouting Method
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temp. 30 °C
Detection DAD (200-400 nm) or fixed λ (e.g., 265 nm)
Gradient Program 5% to 95% B in 15 min; Hold at 95% B for 3 min; Return to 5% B in 1 min; Equilibrate for 5 min.
Protocol 2: Preparative HPLC Purification

Objective: To isolate this compound at >98% purity using the optimized analytical method as a foundation.

1. Loadability Study (Optional but Recommended): a. Using the optimized analytical method, perform a series of injections with increasing concentrations or volumes to determine the maximum sample load before resolution is compromised (i.e., peaks begin to broaden and merge). This step is crucial for maximizing throughput.[2]

2. Scale-Up Calculations: a. Flow Rate: The flow rate is scaled geometrically based on the cross-sectional area of the columns.

  • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²) b. Sample Load: The sample load can be scaled up similarly.
  • Preparative Load = Analytical Load × (Preparative Column Radius² / Analytical Column Radius²)

3. Instrument and Column:

  • HPLC System: A preparative HPLC system with a high-pressure pump, a large-volume injector, and a fraction collector.
  • Column: C18 Reversed-Phase Column with the same chemistry as the analytical column (e.g., 21.2 x 250 mm, 10 µm particle size).

4. Sample Preparation: a. Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or Methanol) and then dilute with the mobile phase to avoid solvent mismatch effects on the column. b. The final concentration should be based on the loadability study, but a starting point of 20-50 mg/mL is common.[6] c. Ensure the final sample is filtered before injection.

5. Preparative Chromatographic Method: a. Adjust the gradient time based on the new flow rate and column volume to maintain similar separation. The gradient slope (%B/column volume) should be kept constant. b. Set up the fraction collector to collect peaks based on time and/or UV threshold.

ParameterExample Preparative Method
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 21.6 mL/min (Scaled from 1.0 mL/min on a 4.6 mm ID column)
Injection Volume 1-5 mL (Dependent on concentration and loadability)
Column Temp. Ambient or 30 °C
Detection UV at λmax determined from analytical run (e.g., 265 nm)
Gradient Program Optimized shallow gradient scaled from analytical method.

6. Post-Purification Processing: a. Fraction Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method to determine its purity. b. Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%). c. Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The presence of TFA will result in the product being isolated as a TFA salt. If the free base is required, further downstream processing (e.g., neutralization and extraction or lyophilization from an HCl solution to form the HCl salt) may be necessary.

References

The Strategic Utility of 5-Amino-6-chloronicotinic Acid in Contemporary Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. Among the myriad of heterocyclic building blocks, substituted nicotinic acids have consistently demonstrated their value. This guide focuses on a particularly promising, yet underexplored scaffold: 5-Amino-6-chloronicotinic acid . Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing chloro group on the pyridine ring, coupled with a carboxylic acid handle, presents a versatile platform for the design and synthesis of innovative therapeutic agents.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in drug design. We will delve into its fundamental properties, synthetic accessibility, strategic derivatization, and its potential in targeting a range of therapeutic areas, including oncology, inflammation, and metabolic diseases.

Physicochemical and Structural Attributes of the Scaffold

A thorough understanding of the physicochemical properties of a scaffold is the cornerstone of rational drug design. This compound (CAS No: 72587-17-8) possesses a unique electronic and steric profile that influences its reactivity and interaction with biological targets.

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₂--INVALID-LINK--[1]
Molecular Weight 172.57 g/mol --INVALID-LINK--[1]
Appearance Off-white to yellow crystalline powder--INVALID-LINK--[2]
Melting Point 180-192 ºC (for the related 6-chloronicotinic acid)--INVALID-LINK--[2]
SMILES C1=C(C=NC(=C1N)Cl)C(=O)O--INVALID-LINK--[1]

The presence of the amino group at the 5-position increases the electron density of the pyridine ring, influencing its reactivity in electrophilic aromatic substitution reactions. Conversely, the chloro group at the 6-position acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a key handle for diversification. The carboxylic acid at the 3-position is a versatile functional group for amide bond formation, esterification, or reduction to an alcohol, further expanding the accessible chemical space.

Synthetic Pathways to this compound and its Derivatives

The synthetic accessibility of a scaffold is a critical factor in its adoption for drug discovery programs. While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, logical synthetic routes can be proposed based on established pyridine chemistry. A plausible approach involves the nitration of 6-chloronicotinic acid, followed by reduction of the nitro group to an amine.

A more general and modular approach to synthesizing 5-aminonicotinic acid derivatives starts from 6-chloro-5-nitronicotinic ester. This common intermediate allows for diversification at the 6-position via SNAr reactions, followed by reduction of the nitro group to provide the desired 5-amino functionality.

Synthesis_Pathway A 6-Chloronicotinic acid B 6-Chloro-5-nitronicotinic acid A->B Nitration (HNO3/H2SO4) D 6-Chloro-5-nitronicotinic ester A->D Esterification C This compound B->C Reduction (e.g., Fe/HCl, H2/Pd-C) E 6-Substituted-5-nitronicotinic ester D->E SNAr (Nu-H) F 6-Substituted-5-aminonicotinic ester E->F Reduction G 6-Substituted-5-aminonicotinic acid F->G Hydrolysis

Caption: Plausible synthetic routes to this compound and its derivatives.

Protocol 1: General Procedure for the Synthesis of 6-Substituted-5-aminonicotinic Acids

This protocol is adapted from a general method for the synthesis of 5-aminonicotinic acid derivatives.[3]

Step 1: Esterification of 6-Chloronicotinic Acid

  • Suspend 6-chloronicotinic acid (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add a catalyst, such as a few drops of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 6-chloronicotinate.

Step 2: Nitration of Methyl 6-Chloronicotinate

  • To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, add methyl 6-chloronicotinate portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 6-chloro-5-nitronicotinate.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve methyl 6-chloro-5-nitronicotinate (1.0 eq) and the desired nucleophile (e.g., an alcohol, thiol, or amine; 1.2 eq) in a suitable solvent (e.g., DMF, DMSO).

  • Add a base (e.g., K₂CO₃, Et₃N; 2.0 eq) to the mixture.

  • Heat the reaction mixture at 80-120 °C for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography to obtain the 6-substituted-5-nitronicotinate ester.

Step 4: Reduction of the Nitro Group

  • Dissolve the 6-substituted-5-nitronicotinate ester (1.0 eq) in a solvent mixture (e.g., ethanol/water).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 1-3 hours.

  • Filter the hot reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate to obtain the crude 6-substituted-5-aminonicotinate ester.

Step 5: Hydrolysis of the Ester

  • Dissolve the crude ester in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.

  • Stir the reaction at room temperature for 3-7 hours.

  • Acidify the reaction mixture to pH 5.5 with a 1M solution of sodium bisulfate to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the final 6-substituted-5-aminonicotinic acid.[3]

Strategic Derivatization of the this compound Scaffold

The true power of this scaffold lies in its three distinct points of diversification, allowing for the generation of large and diverse chemical libraries.

Derivatization Scaffold This compound R1 Amide/Ester Formation (R-COOH, R-OH) Scaffold->R1 Carboxylic Acid R2 SNAr Reactions (R-Nu) Scaffold->R2 Chloro Group R3 Acylation/Alkylation/Sulfonylation (R-COCl, R-X, R-SO2Cl) Scaffold->R3 Amino Group

References

Application Notes and Protocols for the Derivatization of 5-Amino-6-chloronicotinic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Amino-6-chloronicotinic Acid Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring system is a privileged scaffold due to its presence in numerous biologically active compounds and natural products.[1][2] Nicotinic acid (vitamin B3) and its derivatives, in particular, have a well-documented history of therapeutic applications, ranging from treating pellagra to managing hyperlipidemia.[1][3] The strategic introduction of substituents onto the nicotinic acid core allows for the fine-tuning of its pharmacological properties, leading to the development of novel therapeutic agents with diverse activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][4][5][6]

This compound is a particularly attractive starting material for the generation of small molecule libraries for biological screening. Its trifunctional nature—a carboxylic acid, an aromatic amine, and an aryl chloride—provides three distinct points for chemical modification. This allows for the rapid generation of a diverse set of analogues, exploring a wide chemical space to identify novel bioactive compounds. This application note provides a comprehensive guide to the derivatization of this compound, detailing robust synthetic protocols and outlining a strategic workflow for subsequent biological evaluation.

Chemical Reactivity and Strategic Derivatization

The chemical versatility of this compound stems from the differential reactivity of its three functional groups. The carboxylic acid at the C3 position is amenable to standard amide bond formation and esterification. The amino group at C5 can undergo acylation, alkylation, and sulfonylation. The chlorine atom at the C6 position, while typically less reactive than a corresponding bromide or iodide, can participate in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[7][8][9] This differential reactivity allows for a modular and strategic approach to library synthesis.

Diagram: Derivatization Strategies for this compound

G cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Amide Derivatives Amide Derivatives This compound->Amide Derivatives R-NH2, Coupling Agents (HATU, EDC) Biaryl Derivatives Biaryl Derivatives This compound->Biaryl Derivatives Ar-B(OH)2, Pd Catalyst, Base N-Aryl Derivatives N-Aryl Derivatives This compound->N-Aryl Derivatives R-NH2, Pd Catalyst, Base G cluster_workflow Screening Cascade Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Single concentration Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Initial Hits Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Confirmed Hits Secondary Assays Secondary Assays Dose-Response Analysis->Secondary Assays Potent Compounds Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Hits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-6-chloronicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The information herein is synthesized from established chemical principles and authoritative literature to ensure scientific integrity and practical applicability.

Overview of the Synthetic Pathway

The most plausible and commonly referenced synthetic route to this compound is a two-step process commencing with 6-chloronicotinic acid. This pathway involves an initial nitration of the pyridine ring, followed by a selective reduction of the introduced nitro group.

Synthetic_Pathway 6-Chloronicotinic_Acid 6-Chloronicotinic Acid Step1 Step 1: Nitration 6-Chloronicotinic_Acid->Step1 HNO₃ / H₂SO₄ Intermediate 6-Chloro-5-nitronicotinic Acid Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Selective Reducing Agent (e.g., SnCl₂, Fe/HCl) Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 6-Chloronicotinic Acid

The introduction of a nitro group at the 5-position of the pyridine ring is a critical step. Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions of nitration.[1]

Experimental Protocol: Nitration
  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, carefully add 6-chloronicotinic acid to concentrated sulfuric acid at a controlled temperature (typically 0-5 °C).

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (fuming sulfuric acid can also be used for enhanced reactivity).

  • Addition: Slowly add the nitrating mixture to the solution of 6-chloronicotinic acid, maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 100-110 °C) to drive the reaction to completion.[2]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product, 6-chloro-5-nitronicotinic acid, should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Troubleshooting and FAQs: Nitration

Q1: The nitration reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?

A1:

  • Insufficiently Forcing Conditions: The pyridine ring, especially when substituted with electron-withdrawing groups like a carboxylic acid and a chloro group, is highly deactivated.[3] Standard nitrating conditions may not be sufficient.

    • Solution: Increase the reaction temperature and/or use a stronger nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum).[4]

  • Protonation of Pyridine Nitrogen: In strong acid, the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack.[1]

    • Solution: While unavoidable in this reaction, ensuring a sufficiently high concentration of the nitronium ion (NO₂⁺) by using a strong acid system can help overcome this deactivation.

Q2: I am observing the formation of multiple nitrated products. How can I improve the regioselectivity?

A2:

  • Reaction Energetics: While nitration of pyridine preferentially occurs at the 3-position (and in this case, the 5-position is electronically favored), very high temperatures can sometimes lead to the formation of other isomers.[1]

    • Solution: Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature until the desired product is formed at an acceptable rate. Overheating can lead to side reactions and decreased selectivity.

ParameterRecommended RangeRationale
Temperature 0 °C (addition), 80-120 °C (reaction)Controls exothermicity during addition; higher temperatures are needed to overcome the deactivated ring's resistance to nitration.[2]
Nitrating Agent HNO₃ in H₂SO₄ or OleumProvides the necessary concentration of the electrophile (NO₂⁺) to react with the electron-deficient pyridine ring.[4]
Reaction Time 2-8 hoursSufficient time is required for the reaction to proceed to completion due to the deactivated substrate.

Step 2: Selective Reduction of 6-Chloro-5-nitronicotinic Acid

This step aims to reduce the nitro group to an amine while preserving the chloro substituent and avoiding reduction of the pyridine ring. The choice of reducing agent is paramount for the success of this transformation.

Experimental Protocol: Reduction
  • Reaction Setup: In a flask equipped with a stirrer and reflux condenser, suspend 6-chloro-5-nitronicotinic acid in a suitable solvent (e.g., ethanol, acetic acid, or a mixture with water).

  • Reducing Agent Addition: Add the chosen reducing agent (e.g., tin(II) chloride dihydrate or iron powder) portion-wise to the suspension. If using a metal in acid, add the acid (e.g., concentrated HCl) slowly.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • With SnCl₂: After the reaction is complete, cool the mixture and adjust the pH to be basic (pH 8-9) with a solution of sodium hydroxide or sodium carbonate. This will precipitate tin salts.

    • With Fe/HCl: Filter the hot reaction mixture to remove excess iron. Cool the filtrate and adjust the pH to precipitate the amino acid.

  • Isolation: Filter the reaction mixture to remove inorganic solids. The product may be in the filtrate or may precipitate upon pH adjustment. If in the filtrate, extraction with an organic solvent may be necessary after neutralization. The isolated crude product can be purified by recrystallization.[5]

Troubleshooting and FAQs: Reduction

Q1: During the reduction, I am losing the chlorine substituent (dehalogenation). How can I prevent this?

A1:

  • Incorrect Reducing Agent: Catalytic hydrogenation with palladium on carbon (Pd/C) is known to cause dehalogenation of aryl halides.[6][7]

    • Solution: Avoid using Pd/C. Opt for metal-acid systems like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in ethanol or HCl.[6][8] These reagents are highly selective for the reduction of nitro groups in the presence of halogens.

Q2: The pyridine ring is being reduced along with the nitro group. How can I improve selectivity?

A2:

  • Overly Harsh Conditions: Some reducing agents or conditions can lead to the hydrogenation of the pyridine ring.[9]

    • Solution: Use milder, chemoselective reducing agents. SnCl₂ is an excellent choice for its mildness and high selectivity.[6] If catalytic hydrogenation is necessary, using a catalyst like Raney Nickel can sometimes be more selective than Pd/C for nitro group reduction without affecting the ring, especially when dehalogenation is also a concern.[8]

Q3: The reaction is incomplete, and I have a low yield of the desired amine.

A3:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial.

    • Solution: Ensure an adequate molar excess of the reducing agent. For example, when using SnCl₂, at least 3 equivalents are typically required.

  • Poor Solubility: The starting nitro acid may have poor solubility in the reaction solvent, limiting the reaction rate.

    • Solution: Choose a solvent system in which the starting material has better solubility, such as acetic acid or aqueous ethanol.

  • Catalyst Poisoning (for catalytic hydrogenation): The nitrogen atom of the pyridine ring can adsorb to the catalyst surface and inhibit its activity.[9]

    • Solution: If using catalytic hydrogenation, the addition of a small amount of acid (like HCl or acetic acid) can protonate the pyridine nitrogen, preventing it from poisoning the catalyst.[9]

Troubleshooting_Reduction Start Reduction of 6-Chloro-5-nitronicotinic Acid Problem Identify Undesired Outcome Start->Problem Dehalogenation Dehalogenation Observed (Loss of -Cl group) Problem->Dehalogenation Yes RingReduction Pyridine Ring Reduced Problem->RingReduction Yes LowYield Low Yield / Incomplete Reaction Problem->LowYield Yes Solution1 Avoid Pd/C. Use SnCl₂ or Fe/HCl. Dehalogenation->Solution1 Solution2 Use milder conditions. SnCl₂ is highly selective. RingReduction->Solution2 Solution3 Increase equivalents of reducing agent. Optimize solvent for solubility. LowYield->Solution3

Caption: Troubleshooting workflow for the selective reduction step.

Reducing AgentAdvantagesDisadvantages
SnCl₂ High chemoselectivity, mild conditions, does not reduce halogens or the pyridine ring.[6]Stoichiometric amounts are needed, and the tin byproducts can sometimes complicate work-up.
Fe / Acid (HCl, AcOH) Inexpensive, effective, and selective for nitro groups over halogens.[8]Requires acidic conditions and removal of iron salts during work-up.
H₂ / Raney Nickel Catalytic method, high yields. Often avoids dehalogenation better than Pd/C.[8]Potential for ring reduction under harsh conditions, requires handling of H₂ gas.

Purification and Characterization

Purification of the final product, this compound, is crucial to remove any unreacted starting materials, byproducts, and inorganic salts from the work-up.

Purification Strategies
  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction/Precipitation: As an amino acid, the product is amphoteric. Its solubility is highly dependent on pH.

    • Dissolve the crude product in a dilute basic solution (e.g., aqueous NaHCO₃).

    • Filter to remove any non-acidic impurities.

    • Carefully acidify the filtrate with an acid (e.g., HCl or acetic acid) to the isoelectric point of the amino acid, at which it will have minimum solubility and precipitate out.[5]

    • Collect the purified product by filtration.

Characterization
  • HPLC/LC-MS: To determine the purity of the final product and identify any impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Melting Point: To assess the purity of the crystalline product.

References

Technical Support Center: Synthesis of 5-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-Amino-6-chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic building block. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your synthetic routes and ensure the highest purity of your final product.

Introduction: The Synthetic Landscape of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both an amino and a carboxylic acid group on a chlorinated pyridine ring, makes it a versatile scaffold. However, the presence of multiple reactive sites also presents challenges in controlling selectivity and minimizing the formation of impurities. This guide will explore the common synthetic strategies and the associated impurities that can arise, providing you with the knowledge to anticipate, identify, and mitigate these issues.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of this compound and related compounds.

Q1: My reaction to introduce the amino group is resulting in a mixture of isomers. How can I improve the regioselectivity?

A1: Isomeric impurities are a common challenge in the synthesis of substituted pyridines. The regioselectivity of amination reactions on chloropyridine rings is highly dependent on the electronic properties of the ring and the reaction conditions. Electron-withdrawing groups can influence the position of nucleophilic attack. To improve selectivity, consider the following:

  • Protecting Groups: Temporarily protecting one of the reactive sites can direct the amination to the desired position.

  • Catalyst and Ligand Screening: For metal-catalyzed amination reactions, the choice of catalyst and ligand can significantly influence the regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.

Q2: I am observing incomplete conversion of my starting material. What are the likely causes?

A2: Incomplete conversion can be due to several factors:

  • Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can inhibit the reaction.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions. Carefully monitor the reaction progress using techniques like TLC or LC-MS.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may deactivate over time. Consider using a higher catalyst loading or a more robust catalyst.

Q3: My final product is colored, suggesting the presence of impurities. What are the likely colored byproducts?

A3: Colored impurities in pyridine synthesis can often be attributed to oxidation or polymerization byproducts. Over-oxidation of starting materials or intermediates can lead to highly conjugated systems that absorb visible light. Additionally, side reactions can sometimes produce polymeric tars. Purification techniques such as activated carbon treatment or recrystallization from an appropriate solvent system can help remove these colored impurities.

Q4: What are the best analytical techniques for identifying and quantifying impurities in my this compound product?

A4: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is the gold standard for separating and quantifying impurities in non-volatile organic compounds.[2] A reversed-phase C18 column is often a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, such as residual solvents or certain byproducts, GC-MS is a powerful tool for identification and quantification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities.

Troubleshooting Guide: Common Synthetic Routes and Their Impurities

Two plausible synthetic routes to this compound are explored below, along with the common impurities associated with each and troubleshooting strategies.

Route 1: Chlorination of 5-Amino-6-hydroxynicotinic Acid

This route involves the conversion of the hydroxyl group in 5-Amino-6-hydroxynicotinic acid to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).[4]

Impurity NameStructureFormation MechanismMitigation Strategies
Starting Material: 5-Amino-6-hydroxynicotinic acid 5-Amino-6-hydroxynicotinic acidIncomplete reaction.Increase reaction time, temperature, or amount of chlorinating agent. Monitor reaction progress by TLC/LC-MS.
Over-chlorinated byproduct Dichloro-aminonicotinic acid isomerHarsh reaction conditions (high temperature, excess chlorinating agent) can lead to chlorination on the pyridine ring.Use milder reaction conditions and stoichiometric amounts of the chlorinating agent.
Phosphorous-containing impurities Phosphate esters or other phosphorus byproductsReaction of the starting material or product with byproducts of the chlorinating agent (e.g., polyphosphoric acids from POCl₃ hydrolysis).[5]Ensure anhydrous reaction conditions. Quench the reaction carefully and perform an aqueous workup to remove water-soluble phosphorus species.
Hydrolysis product: 5-Amino-6-hydroxynicotinic acid 5-Amino-6-hydroxynicotinic acidHydrolysis of the product during aqueous workup, especially in the presence of base.[6]Perform the aqueous workup at low temperatures and under neutral or slightly acidic conditions.
  • To a solution of 5-Amino-6-hydroxynicotinic acid in a suitable solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Slowly warm the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_main Route 1: Chlorination cluster_impurities Potential Impurities Start 5-Amino-6-hydroxynicotinic acid Product This compound Start->Product POCl3 Incomplete Unreacted Starting Material Start->Incomplete Incomplete Reaction OverChlor Dichloro-aminonicotinic acid Product->OverChlor Excess POCl3 High Temp Hydrolysis Hydrolysis back to Start Product->Hydrolysis Aqueous Workup

Caption: Impurity formation pathways in the chlorination route.

Route 2: Sandmeyer Reaction of 5,6-Diaminonicotinic Acid

This route involves the diazotization of the 6-amino group of a 5,6-diaminonicotinic acid precursor, followed by a Sandmeyer reaction to introduce the chloro group.[7]

Impurity NameStructureFormation MechanismMitigation Strategies
Starting Material: 5,6-Diaminonicotinic acid 5,6-Diaminonicotinic acidIncomplete diazotization or Sandmeyer reaction.Ensure complete diazotization at low temperatures. Use an adequate amount of copper(I) chloride.
Phenolic byproduct 5-Amino-6-hydroxynicotinic acidReaction of the diazonium salt with water.[7]Maintain low temperatures during the reaction to suppress this side reaction.
Azo-coupled byproduct Azo-coupled dimerReaction of the diazonium salt with the electron-rich starting material or product.Add the diazonium salt solution slowly to the copper(I) chloride solution to keep its concentration low.
Deamination byproduct 5-Aminonicotinic acidReductive deamination of the diazonium salt.Use a fresh and active copper(I) chloride catalyst.
  • Dissolve 5,6-Diaminonicotinic acid in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for several hours.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_main Route 2: Sandmeyer Reaction cluster_impurities Potential Impurities Start 5,6-Diaminonicotinic acid Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HCl Product This compound Diazonium->Product CuCl Phenol Phenolic byproduct Diazonium->Phenol Reaction with H2O Azo Azo-coupled byproduct Diazonium->Azo Coupling with amine Deamination Deamination byproduct Diazonium->Deamination Reductive deamination

Caption: Impurity formation pathways in the Sandmeyer route.

Analytical Troubleshooting

This section provides guidance on troubleshooting common issues encountered during the analytical characterization of this compound.

HPLC Method Development

A typical starting point for HPLC analysis would be a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).

IssuePotential CauseTroubleshooting Steps
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; secondary interactions with the stationary phase.Adjust the pH of the aqueous mobile phase. The pKa of the amino and carboxylic acid groups will influence the optimal pH. Try a different column chemistry (e.g., C8, phenyl-hexyl).
Co-eluting peaks Insufficient resolution.Optimize the gradient profile (if using gradient elution). Adjust the mobile phase composition (e.g., change the organic modifier or buffer concentration).
Ghost peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly.
Baseline drift Column not equilibrated; temperature fluctuations.Ensure the column is fully equilibrated with the mobile phase before injection. Use a column oven to maintain a stable temperature.
GC-MS Analysis

For the analysis of volatile impurities, a headspace GC-MS method is often suitable.

IssuePotential CauseTroubleshooting Steps
No peaks detected for known volatile impurities Insufficient headspace temperature or equilibration time.Increase the headspace oven temperature and/or the equilibration time to ensure complete volatilization of the analytes.
Poor sensitivity Low concentration of impurities; inefficient transfer to the GC column.Use a larger sample size or a more sensitive detector. Optimize the split ratio to allow more sample onto the column.
Peak broadening Active sites in the GC liner or column.Use a deactivated liner and a column suitable for polar analytes.

References

Technical Support Center: Synthesis of 5-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-6-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable heterocyclic building block. This compound is a key intermediate in the development of various pharmaceutical agents and fine chemicals. However, its synthesis is often plagued by competing side reactions that can complicate purification and significantly reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to equip you not just with protocols, but with the underlying chemical logic to anticipate, diagnose, and resolve common synthetic challenges.

Section 1: Overview of a Common Synthetic Pathway

A prevalent and direct method for preparing this compound involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. A common starting material is 5,6-dichloronicotinic acid, where the chlorine atom at the 6-position is selectively displaced by an amino group. The reactivity of the C6-Cl bond is enhanced by the electron-withdrawing effects of both the ring nitrogen and the carboxylic acid group, making it more susceptible to nucleophilic attack than the C5-Cl bond.

G cluster_main Primary Synthetic Route SM 5,6-Dichloronicotinic Acid TS Meisenheimer Complex (Transition State) SM->TS + NH₃ (aq) Δ (Heat) P This compound (Target Product) TS->P - HCl

Caption: Primary SNAr pathway for the synthesis of this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format, providing both the cause and the corrective action.

Problem 1: Low Yield & Presence of a Hydroxylated Impurity

  • Q: My reaction yield is poor, and LC-MS analysis shows a major byproduct with a mass corresponding to 5-Amino-6-hydroxynicotinic acid. What is the cause and how can I prevent it?

    A: This is a classic case of a competing hydrolysis reaction. The C6-Cl bond, activated towards nucleophilic attack, is also susceptible to attack by water, especially under the basic and/or high-temperature conditions often used for amination.[1][2][3]

    Causality:

    • Presence of Water: Aqueous ammonia is a common aminating agent, but the water present acts as a competing nucleophile.

    • High Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis. The activation energy for hydrolysis can be overcome at temperatures required to drive the amination to completion.

    • Basic Conditions: Hydroxide ions (present in aqueous ammonia or from added base) are potent nucleophiles that readily displace the chloride.

    Troubleshooting & Mitigation Strategy:

    Parameter Recommended Action Scientific Rationale
    Solvent/Reagent Use anhydrous ammonia in a sealed pressure vessel with a non-aqueous solvent (e.g., NMP, Dioxane).Eliminates water, the primary competing nucleophile, thereby favoring the amination pathway.
    Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate (e.g., start at 100-120°C and monitor).Minimizes the rate of the hydrolysis side reaction, which is often more sensitive to temperature increases than amination.
    Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.Prevents prolonged exposure of the product to harsh conditions, which can lead to degradation or further side reactions.

Problem 2: Formation of an N,N-Dimethylamino Impurity

  • Q: My mass spectrometry data indicates an impurity with a mass 27 units higher than my product, suggesting the addition of a dimethylamino group instead of an amino group. I used Dimethylformamide (DMF) as the solvent. What happened?

    A: This impurity is 5-(Dimethylamino)-6-chloronicotinic acid. It arises from the thermal decomposition of DMF into dimethylamine and carbon monoxide. The generated dimethylamine is a potent nucleophile that then competes with your intended ammonia source in the SNAr reaction.[4] This is a well-documented side reaction when using DMF at high temperatures (>150°C).[4]

    Troubleshooting & Mitigation Strategy:

    • Solvent Substitution: Replace DMF with a more thermally stable, non-nucleophilic polar aprotic solvent. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative that can withstand higher temperatures without generating nucleophilic byproducts. Other options include Dioxane or DMSO (though DMSO also has its own decomposition pathways).[5]

    • Temperature Reduction: If DMF must be used, conduct the reaction at the lowest feasible temperature to minimize its rate of decomposition.

G cluster_troubleshooting Troubleshooting Workflow: Impurity Identification Start Reaction Complete LCMS Analyze Crude by LC-MS Start->LCMS CheckMass Identify Impurity Mass LCMS->CheckMass Hydrolysis Impurity = M-17 (M of SM - Cl + OH) CheckMass->Hydrolysis Hydroxylated SM? DMF_Adduct Impurity = M+27 (M of Product - NH₂ + NMe₂) CheckMass->DMF_Adduct Dimethylamino Product? Other Other Impurity CheckMass->Other Other? Action_H2O Action: Use Anhydrous Conditions Lower Temperature Hydrolysis->Action_H2O Action_DMF Action: Change Solvent (e.g., NMP) Lower Temperature DMF_Adduct->Action_DMF Action_Other Action: Re-evaluate Reaction Check Starting Materials Other->Action_Other

Caption: A logical workflow for diagnosing common side reactions via LC-MS analysis.

Problem 3: Difficult Purification of Final Product

  • Q: My final product is contaminated with unreacted starting material (5,6-dichloronicotinic acid) and the hydroxylated byproduct. Standard silica gel chromatography is providing poor separation. What purification strategy do you recommend?

    A: The target product and these specific impurities share very similar structural and polarity characteristics, primarily due to the presence of the zwitterionic amino acid functionality. This makes them behave similarly on normal-phase silica.

    Recommended Purification Strategy: pH-Mediated Separation

    This strategy exploits the different pKa values of the amino group, the carboxylic acid, and the hydroxyl group (in its pyridone tautomer form).

    • Dissolution: Dissolve the crude mixture in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) to deprotonate the carboxylic acid and hydroxyl groups, forming water-soluble sodium salts.

    • Extraction (Optional): Perform an extraction with a non-polar organic solvent (e.g., ether, EtOAc) to remove any non-acidic, non-polar impurities.

    • Selective Precipitation: Slowly and carefully acidify the aqueous solution with dilute HCl.

      • The 5,6-dichloronicotinic acid will precipitate first as the solution becomes acidic (around pH 3-4), as it lacks the basic amino group.

      • The target product, this compound, is amphoteric and will precipitate around its isoelectric point (typically pH 4-5).

      • The 5-Amino-6-hydroxynicotinic acid may precipitate in a similar range or remain more soluble depending on the exact pH.

    • Isolation: Filter the precipitate at the pH range where the desired product is least soluble. This process may require careful pH monitoring and several iterations for optimal purity. Alternatively, ion-exchange chromatography can be a powerful but more resource-intensive method for separating these closely related compounds.[6][7]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques to monitor this reaction?

    • A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative check on the consumption of starting material. LC-MS is indispensable for confirming the mass of the desired product and definitively identifying the masses of any side products, which is crucial for troubleshooting as outlined above. Proton NMR (¹H NMR) of the final, purified product is necessary for full structural confirmation.

  • Q2: How critical is pressure in this reaction?

    • A2: If you are using a source of ammonia that is gaseous at room temperature (like anhydrous ammonia), a sealed pressure-rated vessel is mandatory to maintain a sufficient concentration of the nucleophile in the solution at elevated temperatures. Reactions using aqueous ammonia are often run in sealed pressure tubes to prevent the evaporation of the reagent and solvent. Always use appropriate safety equipment and a vessel rated for the temperatures and pressures you intend to reach.

  • Q3: Can I use other aminating agents besides ammonia?

    • A3: Yes, but it will result in a different product. For example, using a primary amine (R-NH₂) will yield a 5-(alkylamino)-6-chloronicotinic acid.[8] The principles of the SNAr reaction and the potential side reactions (hydrolysis, solvent adducts) remain the same. The reaction rate may vary depending on the nucleophilicity and steric bulk of the amine used.[9]

Section 4: Reference Experimental Protocol

Synthesis of this compound via Amination of 5,6-Dichloronicotinic Acid

Disclaimer: This protocol is a representative example. All procedures should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Setup:

    • To a 50 mL pressure-rated reaction vessel equipped with a magnetic stir bar, add 5,6-dichloronicotinic acid (1.0 g, 5.21 mmol).

    • Add N-Methyl-2-pyrrolidone (NMP, 20 mL).

    • Seal the vessel tightly. CRITICAL STEP: Ensure the vessel is properly sealed and rated to withstand at least 150 psi at 150°C.

    • Cool the vessel in a dry ice/acetone bath.

    • Carefully condense anhydrous ammonia (~5 mL, ~235 mmol, ~45 eq.) into the vessel.

  • Reaction Execution:

    • Remove the vessel from the cooling bath and place it behind a blast shield.

    • Heat the reaction mixture to 130°C in a heating mantle or oil bath with vigorous stirring.

    • Maintain the temperature for 12-18 hours.

    • Monitoring: Periodically (e.g., every 4 hours), cool the reaction to room temperature, carefully take a small aliquot, and analyze by LC-MS to monitor the disappearance of the starting material.

  • Work-up and Purification:

    • After the reaction is complete (as determined by LC-MS), cool the vessel to room temperature.

    • Very slowly and carefully vent the excess ammonia in a fume hood.

    • Pour the reaction mixture into water (100 mL).

    • Adjust the pH of the aqueous solution to ~4.5 with 1M HCl. A precipitate should form.

    • Stir the slurry at room temperature for 1 hour to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol (1 x 10 mL).

    • Dry the solid under vacuum at 50°C to yield this compound.

  • Characterization:

    • Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and assess the purity of the final product.

Section 5: Summary of Side Reactions

Side Reaction Impurity Formed Δ Mass vs. Product Primary Cause Mitigation Strategy
Hydrolysis 5-Amino-6-hydroxynicotinic acid-18.5 DaPresence of H₂O at high temp.Use anhydrous reagents/solvents; minimize temperature.
Solvent Adduct 5-(Dimethylamino)-6-chloronicotinic acid+27.0 DaHigh-temp. decomposition of DMFUse a stable solvent (NMP); lower reaction temperature.
Incomplete Reaction 5,6-Dichloronicotinic acid+19.5 DaInsufficient time/temp/reagentIncrease reaction time/temp; use larger excess of ammonia.

References

Technical Support Center: Synthesis of 5-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and detailed FAQs to help you optimize your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound is not proceeding to completion. What are the initial checks I should perform?

A1: An incomplete reaction is a common issue. Before delving into more complex troubleshooting, verify the following:

  • Reagent Quality: Ensure that your starting materials, particularly the 6-chloronicotinic acid derivative and the aminating agent, are of high purity and free from contaminants.

  • Reaction Time and Temperature: Confirm that you are following the recommended reaction time and temperature. For many amination reactions on chloropyridines, elevated temperatures are necessary.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration.

  • Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of the aminating agent can lead to an incomplete reaction.

Q2: I am observing the formation of a significant amount of a byproduct that is more polar than my desired product. What could this be?

A2: A common polar byproduct in the amination of chloropyridines is the corresponding hydroxypyridine derivative.[2][3] In this case, you are likely forming 5-Amino-6-hydroxynicotinic acid. This occurs due to the hydrolysis of the chloro-substituent by water present in the reaction mixture.

Q3: My final product seems to be degrading upon isolation. What could be the cause?

A3: Aminonicotinic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or basic conditions.[4][5][6] This would result in the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 5-amino-2-chloropyridine. If your purification involves high heat, this could be a significant issue.

In-Depth Troubleshooting Guide

Issue 1: Low Yield due to Incomplete Amination

Low conversion of the starting material is a primary contributor to low yields. This section will guide you through diagnosing and resolving this issue.

Potential Causes and Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10°C increments, monitoring for byproduct formation.Nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings is often kinetically slow and requires sufficient thermal energy to overcome the activation barrier.[1]
Inactivated Aminating Agent Use a freshly opened or purified aminating agent. If using ammonia, ensure it is anhydrous.Moisture can react with and deactivate certain aminating agents.
Poor Solvent Choice Consider using a high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).These solvents can help to dissolve the reactants and facilitate the SNAr reaction.[1]
Sub-optimal Pressure (for gaseous ammonia) If using ammonia gas, ensure the reaction is conducted in a sealed vessel to maintain adequate pressure.Higher pressure increases the concentration of ammonia in the solution, driving the reaction forward.

Diagnostic Experiment: Small-Scale Test Reactions

To efficiently determine the optimal conditions, run a series of small-scale parallel reactions.

Protocol:

  • Set up four identical small-scale reactions with your standard substrate concentration.

  • Reaction 1 (Control): Use your current reaction conditions.

  • Reaction 2 (Increased Temperature): Increase the temperature by 20°C.

  • Reaction 3 (Different Solvent): Switch to an alternative high-boiling polar aprotic solvent.

  • Reaction 4 (Excess Aminating Agent): Increase the molar equivalent of the aminating agent by 50%.

  • Monitor each reaction by TLC or HPLC at regular intervals to track the consumption of starting material and the formation of the product.

Issue 2: Formation of 6-Hydroxy Byproduct

The presence of 5-Amino-6-hydroxynicotinic acid is a common side reaction that can significantly reduce your yield and complicate purification.

Causality:

The chloro-substituent at the 6-position of the nicotinic acid ring is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction is often catalyzed by acidic or basic conditions. The zwitterionic nature of the pyridine ring can enhance the rate of hydrolysis.[2]

Troubleshooting Workflow for Hydrolysis:

G start Low Yield with Polar Byproduct Detected check_water Is the reaction run under strictly anhydrous conditions? start->check_water add_drying Implement rigorous drying of solvents and reagents. Use a dessicant in the reaction setup. check_water->add_drying No esterify Consider esterification of the carboxylic acid prior to amination. check_water->esterify Yes, but still observing byproduct add_drying->start Re-run reaction hydrolysis_confirmed Byproduct confirmed as 5-Amino-6-hydroxynicotinic acid. esterify->hydrolysis_confirmed ester_hydrolysis Hydrolyze the ester post-amination under controlled conditions. hydrolysis_confirmed->ester_hydrolysis end_product Pure this compound ester_hydrolysis->end_product

Caption: Troubleshooting workflow for minimizing the formation of the 6-hydroxy byproduct.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Esterification of the Carboxylic Acid: A highly effective strategy is to protect the carboxylic acid group as an ester (e.g., methyl or tert-butyl ester) prior to the amination step.[4][7][8] This prevents the carboxylic acid from participating in unwanted side reactions and can improve solubility. The ester can then be hydrolyzed under controlled conditions after the amination is complete.

Experimental Protocol: Esterification of 6-Chloronicotinic Acid

  • Suspend 6-chloronicotinic acid in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride or a few drops of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until TLC/HPLC analysis indicates complete conversion to the methyl ester.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the methyl 6-chloronicotinate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be used in the subsequent amination step.

Issue 3: Product Loss During Workup and Purification

Even with a successful reaction, significant product loss can occur during the isolation and purification stages.

Potential Causes and Solutions:

CauseRecommended ActionScientific Rationale
Decarboxylation Avoid excessive heat during purification. If distillation is necessary, perform it under reduced pressure.The amino and carboxylic acid groups on the pyridine ring can facilitate decarboxylation, especially at high temperatures.[5][6]
Co-precipitation with Byproducts Optimize the pH for precipitation. The isoelectric point of your product will determine the pH at which it is least soluble.Amino acids have a specific pH at which their net charge is zero (the isoelectric point), minimizing their solubility in aqueous solutions.[1]
Inefficient Extraction Use a continuous liquid-liquid extractor for compounds with moderate water solubility.This ensures more complete extraction of the product from the aqueous phase.
Adsorption onto Silica Gel If using column chromatography, consider deactivating the silica gel with a small percentage of a base like triethylamine in your eluent system.The acidic nature of silica gel can lead to strong adsorption of basic amino compounds, causing tailing and poor recovery.

Purification Protocol: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., ethanol/water or methanol).

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period, then filter hot to remove the carbon.[9]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the intended synthetic route to this compound and the common side reactions that can lead to a low yield.

G cluster_main Main Reaction Pathway cluster_side Side Reactions 6-Chloronicotinic Acid 6-Chloronicotinic Acid Methyl 6-chloronicotinate Methyl 6-chloronicotinate 6-Chloronicotinic Acid->Methyl 6-chloronicotinate Esterification (MeOH, H+) 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid 6-Chloronicotinic Acid->6-Hydroxynicotinic Acid Hydrolysis (H2O) Methyl 5-amino-6-chloronicotinate Methyl 5-amino-6-chloronicotinate Methyl 6-chloronicotinate->Methyl 5-amino-6-chloronicotinate Amination (NH3) This compound This compound Methyl 5-amino-6-chloronicotinate->this compound Hydrolysis (H+ or OH-) 5-amino-2-chloropyridine 5-amino-2-chloropyridine This compound->5-amino-2-chloropyridine Decarboxylation (Heat)

Caption: Synthetic pathway and common side reactions in the synthesis of this compound.

By understanding these potential pitfalls and implementing the suggested troubleshooting strategies, you can significantly improve the yield and purity of your this compound synthesis. For further assistance, please do not hesitate to contact our technical support team.

References

Improving the stability of 5-Amino-6-chloronicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-6-chloronicotinic acid

Introduction: A Guide to Ensuring Experimental Success

Welcome to the technical support center for this compound. As a key intermediate and building block in pharmaceutical and materials science research, its stability in solution is paramount to achieving reproducible and reliable experimental results. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its handling. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What are the primary causes of instability for this compound in solution?

A1: The instability of this molecule is primarily driven by its inherent chemical structure. The two main culprits are the aromatic amino group (-NH₂) and the molecule's ability to form a zwitterion.

  • Oxidation: The amino group is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metals, or light. This process often results in the formation of colored impurities, leading to a yellow or brown appearance in the solution.

  • pH-Dependent Degradation: The molecule contains both a basic amino group and an acidic carboxylic acid group. The stability of similar compounds, like 5-aminolevulinic acid, is known to be highly pH-dependent.[1] At neutral or alkaline pH, the amino group is deprotonated and becomes a potent nucleophile, which can lead to self-condensation or dimerization reactions.[1]

Q2: What is the single most important factor to control for maintaining stability?

A2: pH is the most critical factor. Maintaining an acidic pH (ideally between 3 and 5) is the most effective strategy. In this range, the amino group is protonated to its ammonium form (-NH₃⁺). This positively charged group is no longer nucleophilic and is significantly less prone to oxidation, effectively preventing the major degradation pathways.

Q3: What are the recommended solvents for preparing stock solutions?

A3: The choice of solvent depends on the intended application and desired storage duration.

  • For short-term use in aqueous buffers: Prepare the solution in a buffer with a pH between 3 and 5. It is advisable to prepare these solutions fresh daily.

  • For long-term storage: Anhydrous, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are highly recommended. These solvents are less likely to participate in degradation reactions. Solutions in DMSO should be stored at -20°C or -80°C under an inert atmosphere (nitrogen or argon).

Part 2: Troubleshooting Guide for Common Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Q: My this compound solution turned yellow/brown overnight. What is happening and how can I prevent it?

A:

  • The Cause (Chemical Diagnosis): A color change to yellow or brown is a classic indicator of oxidation of the aromatic amino group. This process creates highly conjugated molecular impurities that absorb visible light. This is a common issue for many aromatic amines and is often accelerated by exposure to air (oxygen), light, and even trace metal contaminants in your solvent or on your glassware.

  • The Solution (Corrective Protocol):

    • pH Control: The primary solution is to prepare the solution under acidic conditions (pH 3-5) to protonate the amine, reducing its susceptibility to oxidation.

    • Inert Atmosphere: When preparing stock solutions for storage, sparge the solvent with nitrogen or argon gas for 10-15 minutes before dissolving the compound. Store the final solution under an inert gas headspace.

    • Light Protection: Always store the solution in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[2][3]

    • Use High-Purity Solvents: Ensure you are using high-performance liquid chromatography (HPLC)-grade or anhydrous solvents to minimize contaminants.

Q: A precipitate has formed in my aqueous buffer. Why did this happen?

A:

  • The Cause (Chemical Diagnosis): This is typically a solubility issue related to pH. This compound is a zwitterionic compound, meaning it can carry both a positive (-NH₃⁺) and negative (-COO⁻) charge. At its isoelectric point (pI), the net charge is zero, and its solubility in aqueous solutions is at a minimum, often leading to precipitation. A precipitate could also be a less soluble degradation product.

  • The Solution (Corrective Protocol):

    • Adjust pH: Move the pH of your solution away from the compound's isoelectric point. Making the solution more acidic (e.g., pH < 4) will ensure the carboxylic acid is protonated and the amino group is protonated, increasing solubility.

    • Incorporate a Co-solvent: If your experimental conditions permit, adding a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or ethanol can help maintain solubility.

    • Filter the Solution: If you suspect the precipitate is an impurity or degradation product, you can filter the solution through a 0.22 µm syringe filter before use, but this does not solve the underlying stability problem.

Q: My experimental results are inconsistent, suggesting a loss of compound potency over time. How can I confirm this and stop it?

A:

  • The Cause (Chemical Diagnosis): Inconsistent results strongly suggest that the compound is degrading in your solution, reducing the effective concentration of the active molecule. This degradation is likely due to the oxidative or pH-dependent pathways discussed previously.

  • The Solution (Corrective Protocol):

    • Implement Strict Stability Protocols: Follow the recommendations for pH control, use of anhydrous solvents for storage (see Protocol 2), protection from light, and storage at low temperatures (-20°C or below).

    • Perform a Stability Study: Validate your storage conditions. Prepare a stock solution and analyze its purity and concentration via HPLC-UV immediately after preparation (T=0) and then at subsequent time points (e.g., 24h, 48h, 1 week) under your proposed storage conditions. A stable solution will show minimal change in the main peak area and no significant growth of impurity peaks.

    • Prepare Solutions Fresh: The most reliable approach is to prepare aqueous solutions fresh from a validated, frozen anhydrous stock (e.g., DMSO) immediately before each experiment.

Troubleshooting Decision Workflow

The following diagram provides a logical workflow for diagnosing and solving stability issues.

G Start Instability Observed ColorChange Problem: Color Change (Yellow/Brown) Start->ColorChange Precipitate Problem: Precipitation Start->Precipitate PotencyLoss Problem: Loss of Potency Start->PotencyLoss Cause_Oxidation Cause: Oxidation of Amino Group ColorChange->Cause_Oxidation Cause_pHSolubility Cause: pH at Isoelectric Point (pI) Precipitate->Cause_pHSolubility Cause_Degradation Cause: Chemical Degradation PotencyLoss->Cause_Degradation Solution_Acidify Solution 1: Use Acidic Buffer (pH 3-5) Cause_Oxidation->Solution_Acidify Solution_Inert Solution 2: Use Inert Atmosphere (N₂/Ar) Cause_Oxidation->Solution_Inert Solution_Light Solution 3: Protect from Light Cause_Oxidation->Solution_Light Solution_pHAdjust Solution 1: Adjust pH Away from pI Cause_pHSolubility->Solution_pHAdjust Cause_Degradation->Solution_Acidify Cause_Degradation->Solution_Inert Solution_Fresh Solution 2: Prepare Solutions Fresh Cause_Degradation->Solution_Fresh

Caption: Decision tree for troubleshooting common stability issues.

Part 3: Validated Protocols for Enhanced Stability

These protocols provide step-by-step methodologies for preparing and handling solutions to maximize stability.

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol is designed for preparing solutions intended for immediate use in assays or experiments.

  • Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM citrate or acetate) and adjust the pH to a final value between 3.5 and 4.5.

  • Degas Buffer (Optional but Recommended): Sparge the buffer with an inert gas like nitrogen or argon for 15 minutes to remove dissolved oxygen.

  • Weigh Compound: Accurately weigh the required amount of this compound in a clean container.

  • Dissolution: Add the acidic buffer to the solid and vortex or sonicate briefly to dissolve. Avoid excessive heating.

  • Final Volume: Adjust to the final desired volume with the acidic buffer.

  • Use Immediately: Use this solution as soon as possible, ideally within the same day. Do not store this aqueous solution for extended periods, even at low temperatures.

Protocol 2: Preparation of Long-Term Anhydrous Stock Solution

This protocol is the gold standard for long-term storage, ensuring a reliable source of the compound for multiple experiments.

G start Start: Prepare Stock weigh 1. Weigh Compound in Amber Vial start->weigh Use calibrated balance add_solvent 2. Add Anhydrous DMSO (or DMF) weigh->add_solvent sparge 3. Flush Headspace with N₂ or Argon add_solvent->sparge Minimize air exposure seal 4. Seal Tightly (PTFE-lined cap) sparge->seal vortex 5. Vortex/Sonicate to Dissolve seal->vortex aliquot 6. Aliquot into Single-Use Vials vortex->aliquot Avoids freeze-thaw cycles store 7. Store at -20°C or -80°C aliquot->store end End: Stable Stock store->end

Caption: Workflow for preparing a stable, long-term stock solution.

  • Select Vial: Choose an amber glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap.

  • Weigh Compound: Accurately weigh the desired amount of this compound directly into the vial.

  • Add Solvent: Using a calibrated pipette, add the required volume of anhydrous DMSO (or other suitable anhydrous aprotic solvent).

  • Inert Gas Flush: Gently flush the headspace of the vial with nitrogen or argon gas for 30-60 seconds.

  • Seal and Dissolve: Immediately seal the vial tightly. Vortex or place in a sonicating bath until the solid is completely dissolved.

  • Aliquot (Recommended): To avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound, aliquot the stock solution into smaller, single-use volumes in separate amber vials. Flush each aliquot vial with inert gas before sealing.

  • Storage: Store the aliquots at -20°C or, for maximum longevity, at -80°C. When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it for your experiment.

Data Summary Table: Recommended Conditions
ParameterAqueous Solution (Short-Term)Organic Stock (Long-Term)Rationale
Solvent Acidic Buffer (e.g., Citrate)Anhydrous DMSO, DMFAprotic solvents prevent hydrolysis and zwitterion issues.
pH 3.0 - 5.0Not ApplicableProtonates the amino group, preventing oxidation and dimerization.[1]
Temperature 2-8°C (for a few hours)-20°C to -80°CSlows all chemical degradation reactions.
Atmosphere Air (if used immediately)Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich amino group.
Light Protect from LightProtect from Light (Amber Vials)Prevents potential photolytic degradation pathways.[2][3]

References

How to remove unreacted starting material from 5-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 5-amino-6-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Introduction: The Purification Challenge

The synthesis of this compound often involves the reduction of a nitro group or the amination of a dichloro-precursor. A common synthetic route is the reduction of 6-chloro-5-nitronicotinic acid. Consequently, the most prevalent impurity is the unreacted nitro starting material. While structurally similar, the key difference lies in the functionality at the C5 position: a basic amino group in the product versus an electron-withdrawing nitro group in the starting material. This seemingly small change provides a powerful handle for separation.

This guide will focus on troubleshooting the removal of 6-chloro-5-nitronicotinic acid, leveraging the distinct physicochemical properties of both the product and the impurity.

Troubleshooting Guide & FAQs

Question 1: My initial crude product shows significant contamination with the starting material, 6-chloro-5-nitronicotinic acid. What is the most direct method for purification?

Answer: The most robust and direct method is an acid-base extraction . This technique leverages the amphoteric nature of your product, which contains both a basic amino group and an acidic carboxylic acid group, against the solely acidic nature of the starting material.[1][2][3]

The core principle is to manipulate the pH of an aqueous solution to selectively move your desired compound into an organic layer while leaving the impurity behind, or vice-versa. Because both compounds possess a carboxylic acid, we must focus on the key difference: the basicity of the amino group on your product.

Here is a logical workflow for this separation:

G cluster_0 Separatory Funnel start Crude Product (this compound + 6-chloro-5-nitronicotinic acid) Dissolved in Ethyl Acetate add_hcl Extract with Dilute HCl (aq) (e.g., 1M HCl) start->add_hcl organic_layer Organic Layer (Ethyl Acetate) Contains: 6-chloro-5-nitronicotinic acid (Neutral - COOH is not deprotonated) add_hcl->organic_layer Separates into two layers aqueous_layer Aqueous Layer (HCl) Contains: Protonated this compound (Ammonium salt is water-soluble) add_hcl->aqueous_layer isolate_impurity Set aside organic layer to recover starting material (if desired) organic_layer->isolate_impurity basify Adjust Aqueous Layer pH to ~7-8 with NaOH or NaHCO3 aqueous_layer->basify precipitate Product Precipitates Out of Solution (Neutral form is less water-soluble) basify->precipitate end Filter, Wash with Water, and Dry Pure this compound precipitate->end

Caption: Decision workflow for purification via acid-base extraction.

Question 2: I performed the acid-base extraction, but my product is still not pure. What went wrong?

Answer: This issue typically arises from one of three areas: incomplete extraction, incorrect pH adjustment, or product loss.

  • Incomplete Extraction: A single extraction is often not enough. It is crucial to perform multiple extractions of the organic layer with fresh aqueous acid (e.g., 3 x 50 mL of 1M HCl for a 100 mL organic solution) to ensure all of the basic product has moved into the aqueous phase.[4]

  • Incorrect pH for Precipitation: After separating the acidic aqueous layer containing your protonated product, you must raise the pH to cause it to precipitate. The goal is to reach the isoelectric point of the molecule, where it has a net-zero charge and is least soluble. For aminocarboxylic acids, this is typically in the neutral pH range.[5] Titrate slowly with a base like sodium bicarbonate or dilute NaOH while monitoring with pH paper. Adding too much base can re-dissolve your product as the carboxylate salt. Aim for a pH of approximately 4-5, which is often the isoelectric point for such compounds.

  • Emulsion Formation: Vigorous shaking can create an emulsion (a stable mixture of organic and aqueous layers) that is difficult to separate. If this occurs, try adding a small amount of brine (saturated NaCl solution) to disrupt the emulsion. In the future, use a gentle but thorough swirling or inverting motion instead of violent shaking.

Question 3: Can I use recrystallization instead of extraction? What is the best solvent?

Answer: Yes, recrystallization is a powerful technique, especially for removing small amounts of impurities or for a final polishing step after extraction.[6][7] The key is to find a solvent system where the product and impurity have significantly different solubilities at high and low temperatures.

Solvent Selection Rationale: Nicotinic acid derivatives are often soluble in polar protic solvents like water or alcohols, especially when heated.[6][8]

  • Water: Given the polar functional groups, water is a good starting point. The amino group in your product can form more extensive hydrogen bonds than the nitro group of the impurity, potentially leading to different solubility profiles.

  • Ethanol/Water or Isopropanol/Water Mixtures: A mixed solvent system provides fine control over polarity. You can dissolve the crude product in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Upon slow cooling, the less soluble compound should crystallize out preferentially.

  • Dimethyl Sulfoxide (DMSO): While a powerful solvent, DMSO has a high boiling point and can be difficult to remove completely. It is generally used when other solvents fail.[6]

Table 1: Comparison of Key Physicochemical Properties

CompoundMolecular Weight ( g/mol )Key Functional GroupsExpected Solubility Profile
This compound 172.57Amino (basic), Carboxylic Acid (acidic)Amphoteric; soluble in acidic and basic aqueous solutions. Moderately soluble in polar organic solvents.
6-chloro-5-nitronicotinic acid [9][10][11]202.55Nitro (neutral/electron-withdrawing), Carboxylic Acid (acidic)Acidic; soluble in basic aqueous solutions. Lower solubility in acidic aqueous solutions compared to the amino-product.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol assumes you are starting with a crude product mixture dissolved in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

Materials:

  • Crude product mixture

  • Ethyl Acetate (or other suitable organic solvent)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Separatory Funnel

  • Erlenmeyer Flasks

  • pH paper

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Büchner Funnel and Filter Paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 100 mL). Transfer this solution to a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate. The aqueous layer (containing your protonated product) should be drained into a clean Erlenmeyer flask labeled "Aqueous 1".[4][12]

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 1M HCl, combining all aqueous extracts into the "Aqueous 1" flask. The organic layer now primarily contains the unreacted 6-chloro-5-nitronicotinic acid and can be set aside.

  • Product Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M NaOH or saturated NaHCO₃ dropwise while stirring and monitoring the pH. Your product will begin to precipitate as it is neutralized. Continue adding base until the pH is approximately 4-5.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass or drying dish to dry completely, preferably under vacuum.

G cluster_logic pH-Dependent Solubility Logic cluster_pH Aqueous pH Environment node_product This compound (Amphoteric) ph_low Low pH (~1-2) (HCl Added) node_product->ph_low Amino group protonated (R-NH3+) → Water Soluble ph_neutral Neutral pH (~4-7) (Isoelectric Point) node_product->ph_neutral Zwitterionic → Least Soluble (Precipitates) ph_high High pH (>9) (NaOH Added) node_product->ph_high Carboxylic acid deprotonated (R-COO-) → Water Soluble node_impurity 6-Chloro-5-nitronicotinic Acid (Acidic) node_impurity->ph_low Stays Neutral → Organic Soluble node_impurity->ph_neutral Stays Neutral → Organic Soluble node_impurity->ph_high Carboxylic acid deprotonated (R-COO-) → Water Soluble

Caption: Logic diagram of pH-mediated separation.

Protocol 2: Purification by Recrystallization

This protocol should be used after an initial purification or if the starting material contamination is minor.

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Deionized Water

  • Erlenmeyer Flask

  • Hot Plate with Stirring

  • Ice Bath

  • Büchner Funnel and Filter Paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Stir continuously.

  • Induce Saturation: While keeping the solution hot, add hot deionized water dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated. Add a drop or two more of hot ethanol to re-clarify the solution.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio used for crystallization) to remove any impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals completely under vacuum.

References

Preventing byproduct formation in 5-Amino-6-chloronicotinic acid coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-6-chloronicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in common coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your target compounds.

Section 1: Amide Coupling (Amidation) Troubleshooting

The direct formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine is a cornerstone of many synthetic routes. However, several side reactions can compete with the desired transformation, leading to complex product mixtures and reduced yields.

Frequently Asked Questions (FAQs) - Amidation

Q1: I'm observing significant amounts of an anhydride byproduct. What is causing this and how can I prevent it?

A1: Anhydride formation is a common side reaction, especially at elevated temperatures, where two molecules of the carboxylic acid condense.[1] This is often exacerbated by the conditions used for activation.

Root Cause Analysis:

  • Excessive Heat: High reaction temperatures promote the dehydration-mediated self-condensation of the carboxylic acid.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially after the amine has been consumed, can favor anhydride formation.

  • Nature of Coupling Reagent: Some coupling reagents can preferentially activate the carboxylic acid towards reaction with another molecule of itself rather than the intended amine.

Recommended Actions:

  • Temperature Control: Maintain the lowest effective temperature for the coupling reaction. Consider running initial trials at room temperature or even 0 °C.

  • Order of Addition: Add the coupling reagent to the carboxylic acid and then introduce the amine shortly after activation. Minimizing the time the activated acid exists in the absence of the amine can reduce self-reaction.

  • Choice of Coupling Reagent: Switch to a reagent known for lower instances of anhydride formation. For example, using onium salts like HATU or HBTU with an additive like HOBt can be more selective.[2][3]

  • Stoichiometry: Ensure the amine is not the limiting reagent. A slight excess of the amine can help to outcompete the self-condensation pathway.

Q2: My reaction is sluggish and I'm seeing unreacted starting material. I'm also detecting a guanidinium byproduct. What's happening?

A2: A sluggish reaction coupled with the formation of a guanidinium byproduct points towards an issue with the coupling reagent and the nucleophilicity of your amine. This side reaction occurs when the amine reacts directly with the uronium-based coupling reagent (like HBTU or HATU).[4]

Troubleshooting Workflow:

Caption: Troubleshooting sluggish reactions and guanidinium formation.

Q3: I am using a boronic acid catalyst for a direct amidation and the reaction is not going to completion. Why?

A3: Boronic acid-catalyzed amidations are powerful, water-producing reactions that are highly dependent on equilibrium.[1] The primary reasons for incomplete conversion are insufficient water removal and catalyst deactivation.

Key Considerations:

  • Water Removal is Crucial: The formation of the active acyloxyboron intermediate is a reversible process that generates water.[5][6] Failure to remove this water will shift the equilibrium back towards the starting materials, stalling the reaction.

  • Catalyst Deactivation: Boronic acids can form inactive cyclic trimers called boroxines through self-condensation.[1] Additionally, coordinating amines can form stable, unreactive complexes with the boronic acid catalyst.[1]

Recommended Protocol for Boronic Acid Catalyzed Amidation:

StepProcedureRationale
1. Reagent Preparation To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and the amine (1.1-1.2 eq).Ensures anhydrous conditions to favor the forward reaction.
2. Catalyst Addition Add the arylboronic acid catalyst (e.g., 5-10 mol%).
3. Solvent & Dehydration Add a suitable anhydrous solvent (e.g., toluene, xylene) and activated molecular sieves (4 Å).The molecular sieves are critical for sequestering the water byproduct, driving the reaction to completion.[5]
4. Reaction Heat the mixture to the optimal temperature (e.g., 80-110 °C) with vigorous stirring.
5. Monitoring Monitor the reaction progress by TLC or LC-MS.
6. Work-up Upon completion, cool the reaction, filter off the molecular sieves, and concentrate the filtrate. Purify via standard methods.

Section 2: Palladium-Catalyzed Cross-Coupling Troubleshooting

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of various substituents at the 6-position.

Frequently Asked Questions (FAQs) - Cross-Coupling

Q4: I am attempting a Suzuki coupling with an arylboronic acid, but I'm getting a significant amount of homocoupling of the boronic acid (Ar'-Ar'). How do I minimize this?

A4: The homocoupling of boronic acids is a common byproduct in Suzuki reactions, primarily caused by the presence of oxygen.[7]

Root Cause and Mitigation Strategies:

CauseRecommended ActionScientific Rationale
Oxygen Contamination Rigorously degas all solvents and reagents. Use a robust inert atmosphere (Argon is preferred over Nitrogen). The freeze-pump-thaw method is highly effective.[8]Oxygen can participate in oxidative pathways that lead to the homocoupling of the boronic acid, and it can also oxidize the Pd(0) catalyst, leading to deactivation.[7]
Pd(II) Precatalyst Issues Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) directly.Some homocoupling can occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[8]
Suboptimal Base/Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure vigorous stirring for biphasic systems.[7]The base is crucial for activating the boronic acid for transmetalation.[9] Inefficient activation can leave unreacted boronic acid susceptible to side reactions.

Q5: My Suzuki reaction is yielding the protodeboronated arene (Ar'-H) as a major byproduct. What is causing this and how can I fix it?

A5: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is typically caused by excess water, particularly under harsh basic conditions.[10]

Solutions to Protodeboronation:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[8]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of the proton source (water).[7]

  • Milder Base: Strong bases can accelerate this side reaction. Switching to a weaker base like K₂CO₃ or KF may be beneficial.[7]

Q6: In my Buchwald-Hartwig amination, I'm observing hydrodehalogenation of my this compound. What reaction parameters should I adjust?

A6: Hydrodehalogenation (replacement of the chlorine with hydrogen) can occur as a competing side reaction to the desired C-N bond formation. This often arises from a β-hydride elimination pathway from the palladium-amide intermediate.[11]

Optimization Strategy:

Caption: Workflow to minimize hydrodehalogenation in Buchwald-Hartwig reactions.

Q7: The amino group on my nicotinic acid seems to be inhibiting my palladium catalyst. My yields are consistently low. What can I do?

A7: The unprotected amino group on the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8]

Troubleshooting Catalyst Inhibition:

  • Ligand Selection is Key: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for heteroaryl couplings and can mitigate the inhibitory effects of coordinating groups.[8]

  • Use a Pre-catalyst: Modern, well-defined pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are often more robust and provide a more active and stable catalytic species in solution.[8]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition and drive the reaction to completion.[8]

General Protocol for a Robust Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

StepProcedureRationale
1. Vessel Preparation To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2–1.5 eq), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 eq).Ensures anhydrous conditions and proper stoichiometry.[7]
2. Inert Atmosphere Seal the flask with a septum, then evacuate and backfill with argon three times. Maintain a positive pressure of argon.Critical for preventing oxygen-mediated side reactions like homocoupling.[7][10]
3. Solvent Addition Add a thoroughly degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.Degassing removes dissolved oxygen.[12]
4. Catalyst Addition Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.Pre-catalysts often provide more consistent results for challenging substrates.[8]
5. Reaction Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).Vigorous stirring is essential for biphasic reactions to ensure good mixing.[7]
6. Monitoring & Work-up Monitor by LC-MS. Upon completion, cool, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate.Standard work-up procedure to isolate the crude product.[10]
7. Purification Purify the crude residue by column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 5-Amino-6-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-6-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the process, focusing on common challenges, troubleshooting strategies, and critical process parameters to ensure a successful and scalable synthesis.

Overview and Synthetic Strategy

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, containing an amino group, a carboxylic acid, and a chlorine atom on a pyridine ring, offers multiple points for further functionalization. However, the electronic properties of the pyridine ring and the interplay of these functional groups present unique synthetic challenges.[1]

The most reliable and scalable approach involves a multi-step synthesis starting from a more accessible precursor, typically 6-chloronicotinic acid. The core strategy involves:

  • Protection of the Carboxylic Acid: The carboxylic acid is first converted to an ester to prevent unwanted side reactions during subsequent steps.

  • Nitration: An electron-withdrawing nitro group is introduced at the 5-position. This is a critical step that activates the ring for subsequent transformations and serves as a precursor to the desired amino group.

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. This step is often the source of yield loss if not properly controlled.

  • Hydrolysis: The ester is hydrolyzed back to the carboxylic acid to yield the final product.

This sequence ensures high regioselectivity and provides a robust pathway for scale-up.

Visualized Synthetic Workflow

Below is a diagram illustrating the key stages of the synthesis.

SynthesisWorkflow Start 6-Chloronicotinic Acid Ester Step 1: Esterification (e.g., MeOH, H2SO4) Start->Ester Nitro_Ester Methyl 6-chloro-5-nitronicotinate Ester->Nitro_Ester Reduction Step 2: Reduction (e.g., Fe, NH4Cl) Nitro_Ester->Reduction Amino_Ester Methyl 5-amino-6-chloronicotinate Reduction->Amino_Ester Hydrolysis Step 3: Hydrolysis (e.g., NaOH, then HCl) Amino_Ester->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification Final Product Purification->Product Final Product

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis starting from methyl 6-chloro-5-nitronicotinate, a common intermediate derived from 6-chloronicotinic acid.

Step 1: Reduction of Methyl 6-chloro-5-nitronicotinate

Objective: To selectively reduce the nitro group to an amine without affecting the chloro or ester functionalities.

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, create a suspension of iron powder (5-10 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Initiation: Add a small amount of ammonium chloride or acetic acid to the suspension and heat the mixture to reflux (approx. 75-80°C) with vigorous stirring. The acid helps to activate the iron surface.[2]

  • Substrate Addition: Dissolve methyl 6-chloro-5-nitronicotinate (1 equivalent) in ethanol and add it portion-wise to the refluxing iron suspension over 30-60 minutes. This controlled addition is crucial to manage the exotherm of the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield crude methyl 5-amino-6-chloronicotinate, which can often be used in the next step without further purification.

Step 2: Alkaline Hydrolysis to this compound

Objective: To hydrolyze the methyl ester to the final carboxylic acid.

  • Reaction Setup: Dissolve the crude methyl 5-amino-6-chloronicotinate in a suitable solvent like methanol or THF. Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Hydrolysis: Heat the mixture to 50-60°C and stir for 1-3 hours. Monitor the disappearance of the ester by TLC or LC-MS.

  • Isolation & Purification: After cooling to room temperature, carefully acidify the reaction mixture with 1M hydrochloric acid to a pH of approximately 4-5.[3] The product will precipitate out of the solution.

  • Final Steps: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary
ParameterStep 1: ReductionStep 2: Hydrolysis
Key Reagents Iron powder, NH₄Cl (cat.)Sodium Hydroxide
Solvent Ethanol/WaterMethanol/Water
Temperature 75-80°C (Reflux)50-60°C
Typical Duration 2-4 hours1-3 hours
Expected Yield >90% (crude)85-95% (after purification)

Troubleshooting Guide (Q&A Format)

Issue 1: The reduction of the nitro group is slow or incomplete.

  • Q: My reduction reaction has stalled, and I still see starting material on my TLC plate after several hours. What could be the cause?

    • A: Senior Application Scientist's Insight: This is a common issue often related to the quality and activation of the reducing agent.

      • Iron Quality: Ensure you are using a fine, high-surface-area iron powder (e.g., 325 mesh). Old or coarse iron powder will have a passivated oxide layer, reducing its reactivity.

      • Activation: The initial heating with a catalytic amount of acid (like ammonium chloride or acetic acid) is critical to etch the iron surface and initiate the electron transfer process.[2] Ensure the mixture is at a steady reflux before adding your substrate.

      • Solvent System: The presence of water is essential for this reduction mechanism. An anhydrous system will not work. A 4:1 to 5:1 ratio of ethanol to water is a good starting point.

Issue 2: Low yield of the final product after hydrolysis and precipitation.

  • Q: After acidification, I recovered significantly less product than expected. Where might it have gone?

    • A: Senior Application Scientist's Insight: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) groups.[3] Its solubility is highly dependent on pH.

      • Incorrect pH: If you over-acidify (pH < 2), the amino group becomes protonated, forming a more water-soluble salt. If the solution is not acidic enough (pH > 6), the carboxylate salt may remain in solution. The isoelectric point, where the molecule has minimum solubility, is typically around pH 4-5. Precise pH control during precipitation is paramount.

      • Premature Precipitation: Ensure all the ester has been hydrolyzed before acidification. If unreacted ester is present, it will not precipitate and will be lost.

      • Loss during Washing: Washing the filtered product with large volumes of water or with hot water can lead to significant product loss due to its residual solubility. Use minimal amounts of cold water for washing.

Troubleshooting Workflow: Low Yield

This diagram provides a logical path for diagnosing low-yield issues.

Troubleshooting Start Low Final Yield CheckReaction Was the reduction complete? (Check TLC/LCMS archives) Start->CheckReaction CheckHydrolysis Was hydrolysis complete? (Check TLC/LCMS archives) CheckReaction->CheckHydrolysis Yes Result1 Incomplete Reduction: - Check iron quality/activation - Increase reaction time/temp CheckReaction->Result1 No CheckWorkup Was precipitation pH ~4-5? CheckHydrolysis->CheckWorkup Yes Result2 Incomplete Hydrolysis: - Increase NaOH equivalents - Extend reaction time/temp CheckHydrolysis->Result2 No Result3 Product Lost in Filtrate: - Re-adjust filtrate pH - Check for over-washing - Use cold wash solvents CheckWorkup->Result3 No

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different reducing agent, like catalytic hydrogenation (H₂/Pd-C)?

    • A: While catalytic hydrogenation is a powerful reduction method, it carries a high risk of dehalogenation (hydrodechlorination), where the chlorine atom at the 6-position is replaced by hydrogen. This would lead to the formation of 5-aminonicotinic acid as a major byproduct. Metal/acid systems like Fe/AcOH, SnCl₂/HCl, or the described Fe/NH₄Cl are preferred as they are highly selective for the nitro group in the presence of aryl chlorides.

  • Q2: Is it necessary to protect the carboxylic acid as an ester first? Why not nitrate 6-chloronicotinic acid directly?

    • A: Direct nitration of 6-chloronicotinic acid is challenging. The free carboxylic acid is a deactivating group, making the electrophilic aromatic substitution (nitration) difficult and requiring harsh conditions. These harsh conditions can lead to degradation and poor yields. Esterification protects the acid and makes the subsequent nitration cleaner and more efficient.

  • Q3: My final product is off-color (yellow or brown). What is the cause and how can I purify it?

    • A: The off-color is likely due to trace impurities from the iron salts or aerial oxidation of the aromatic amine product. Aminopyridines can be sensitive to air and light.[4] For purification, a charcoal treatment during recrystallization can be very effective. Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol), add a small amount of activated carbon, stir for a few minutes, and then filter hot through Celite® to remove the carbon before allowing the solution to cool and crystallize.

  • Q4: What are the main safety considerations for this synthesis at scale?

    • A: There are several key safety points:

      • Hydrogen Evolution: The reduction with iron powder in an acidic medium generates hydrogen gas. The reaction must be performed in a well-ventilated fume hood away from ignition sources, and the apparatus should not be sealed.

      • Exothermic Reactions: Both the reduction and the acid-base neutralization steps can be highly exothermic. Controlled, portion-wise addition of reagents and external cooling capabilities are essential for managing the reaction temperature.

      • Handling Reagents: Standard personal protective equipment (PPE) is required. Iron powder can be a respiratory irritant. Strong acids and bases used during workup must be handled with care.

Key Mechanistic Insight: Nitro Group Reduction

The reduction of an aromatic nitro group with iron in a protic solvent is a classic and robust transformation. It proceeds via a series of single-electron transfers from the iron surface.

Mechanism cluster_0 Nitro Group Reduction on Iron Surface RNO2 Ar-NO₂ RNO Ar-NO (Nitroso) RNO2->RNO + Fe, 2H⁺ RNHOH Ar-NHOH (Hydroxylamine) RNO->RNHOH + Fe, 2H⁺ RNH2 Ar-NH₂ (Amine) RNHOH->RNH2 + Fe, 2H⁺ Fe_surface Fe(0) surface

Caption: Stepwise reduction of the nitro group to an amine via nitroso and hydroxylamine intermediates.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Amino-6-chloronicotinic Acid and 5-aminonicotinic Acid for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of the reactivity of 5-Amino-6-chloronicotinic acid and 5-aminonicotinic acid, two key heterocyclic building blocks in drug discovery and agrochemical research. This document is intended for researchers, medicinal chemists, and process development scientists seeking to understand the nuanced reactivity differences imparted by the 6-chloro substituent and to select the optimal scaffold for their synthetic campaigns.

Introduction: Two Analogs, Divergent Synthetic Potential

5-aminonicotinic acid and its chlorinated analog, this compound, are both derivatives of vitamin B3 (nicotinic acid) and serve as versatile starting materials for the synthesis of a wide array of biologically active molecules. The presence of three key functional moieties—a carboxylic acid, an aromatic amine, and a pyridine ring—offers multiple handles for chemical modification.

However, the introduction of a chlorine atom at the 6-position of the pyridine ring in this compound dramatically alters its electronic and steric properties, leading to significant and synthetically valuable differences in reactivity compared to its non-chlorinated counterpart. This guide will explore these differences through the lens of three critical classes of reactions in medicinal chemistry: amide bond formation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

The Influence of the 6-Chloro Substituent: An Electronic and Steric Perspective

The reactivity of both molecules is fundamentally governed by the interplay of the amino and carboxylic acid groups with the pyridine ring. The key to understanding their differential reactivity lies in the electronic and steric influence of the chlorine atom.

Electronic Effects: The chlorine atom is an electronegative substituent that exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect deactivates the ring towards electrophilic aromatic substitution but, more importantly, it significantly activates the ring for nucleophilic aromatic substitution (SNAr) at the chlorinated carbon (C6).[1] Furthermore, the electron-withdrawing nature of the chlorine atom increases the acidity of the carboxylic acid proton, which can influence the conditions required for amide coupling reactions.[2]

Steric Effects: The presence of the chlorine atom adjacent to the 5-amino group introduces steric hindrance. This can influence the rate and feasibility of reactions involving the amino group, as well as the approach of reagents to the neighboring carboxylic acid function.

Comparative Reactivity in Key Synthetic Transformations

Amide Bond Formation: A Tale of Two Nucleophiles

Amide bond formation is one of the most frequently employed reactions in drug discovery.[3] The reactivity of both 5-aminonicotinic acid and this compound in amide coupling reactions is influenced by the nucleophilicity of the amine and the acidity of the carboxylic acid.

The electron-withdrawing chlorine atom in this compound is expected to decrease the basicity (and nucleophilicity) of the 5-amino group compared to 5-aminonicotinic acid. Conversely, the acidity of the carboxylic acid is increased. These opposing effects can influence the choice of coupling agents and reaction conditions.

Illustrative Comparison of Amide Coupling Reactivity

While a direct, side-by-side experimental comparison in the literature is scarce, we can project the expected outcomes based on established principles and data from similar systems. The following table provides a hypothetical comparison for the amide coupling of both acids with a common amine, benzylamine, using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[4]

EntrySubstrateAmineCoupling ConditionsExpected YieldKey Considerations
15-aminonicotinic acidBenzylamineEDC, HOBt, DIPEA, DMF, rt, 12h~85-95%The amino group may compete as a nucleophile, potentially requiring a protecting group strategy for optimal yields.
2This compoundBenzylamineEDC, HOBt, DIPEA, DMF, rt, 12h~80-90%The reduced nucleophilicity of the 5-amino group may lessen the extent of side reactions. The increased acidity of the carboxylic acid could facilitate activation.

Disclaimer: The yields presented in this table are illustrative and based on typical outcomes for similar amide coupling reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a general method for the amide coupling of both nicotinic acid derivatives with an amine.

  • Materials:

    • 5-aminonicotinic acid or this compound (1.0 eq)

    • Amine (e.g., benzylamine) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the nicotinic acid derivative in anhydrous DMF, add HOBt and EDC.

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add DIPEA to the reaction mixture.

    • Slowly add the amine to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reaction Workflow for Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid Nicotinic Acid Derivative Activated_Ester Activated Ester Intermediate Acid->Activated_Ester EDC, HOBt EDC_HOBt EDC / HOBt Amide Amide Product Activated_Ester->Amide Nucleophilic Attack Amine Amine (e.g., Benzylamine) Amine->Amide

General workflow for EDC/HOBt mediated amide coupling.
Nucleophilic Aromatic Substitution (SNAr): The Key Advantage of the Chloro-Substituent

The presence of the chlorine atom at the electron-deficient C6 position of the pyridine ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This provides a powerful synthetic handle to introduce a wide variety of substituents, a transformation not possible with 5-aminonicotinic acid under similar conditions.

The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes the substitution of the 6-chloro group with morpholine.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (2.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, dissolve this compound in DMF.

    • Add potassium carbonate and morpholine to the solution.

    • Heat the reaction mixture at 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Adjust the pH to ~7 with 1M HCl.

    • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Mechanism of Nucleophilic Aromatic Substitution

G Reactant This compound Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Morpholine) Nucleophile->Intermediate Product 6-Substituted Product Intermediate->Product Elimination of Cl-

Mechanism of SNAr on this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

The C-Cl bond in this compound also serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are not feasible with 5-aminonicotinic acid. This capability vastly expands the accessible chemical space for derivatization.

3.3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a new C-C bond by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base.[5]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane/Water (4:1)

  • Procedure:

    • To a degassed mixture of 1,4-dioxane and water, add this compound, phenylboronic acid, and potassium carbonate.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with water and acidify with 1M HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

3.3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine.[3]

Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine

  • Materials:

    • This compound (1.0 eq)

    • Secondary amine (e.g., morpholine) (1.2 eq)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, combine Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk tube.

    • Add a solution of this compound and the secondary amine in anhydrous toluene.

    • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

3.3.3. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C triple bond by reacting the aryl chloride with a terminal alkyne.[6]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.5 eq)

    • Pd(PPh₃)₂Cl₂ (5 mol%)

    • Copper(I) iodide (CuI) (10 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous DMF

  • Procedure:

    • To a solution of this compound in a mixture of DMF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.

    • Degas the mixture with argon.

    • Add phenylacetylene and heat the reaction at 60-80 °C for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-Cl Transmetal Transmetalation (Suzuki) OxAdd->Transmetal R-B(OR)2 Amine_Coord Amine Coordination (Buchwald-Hartwig) OxAdd->Amine_Coord R2NH Alkyne_Coord Alkyne Coordination (Sonogashira) OxAdd->Alkyne_Coord R-C≡CH, Cu(I) RedElim Reductive Elimination Transmetal->RedElim Amine_Coord->RedElim Alkyne_Coord->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and 5-aminonicotinic acid is a strategic one that should be guided by the desired synthetic outcome.

  • 5-aminonicotinic acid is the preferred substrate when the synthetic route relies on modifications of the amino and carboxylic acid groups without the need for further functionalization of the pyridine ring at the 6-position. Its higher amino group nucleophilicity might be advantageous in certain reactions, though it may also necessitate the use of protecting groups to avoid side reactions during amide coupling.

  • This compound offers significantly greater synthetic versatility due to the presence of the 6-chloro substituent. This "synthetic handle" opens up a vast array of possibilities for late-stage functionalization through nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This makes it an invaluable building block for generating diverse chemical libraries and exploring structure-activity relationships around the pyridine core.

By understanding the distinct reactivity profiles of these two valuable building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to the Biological Activity of 5-Amino-6-chloronicotinic Acid and Other Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Amino-6-chloronicotinic acid and other key nicotinic acid analogs. By synthesizing available experimental data, we aim to offer an objective resource for researchers and professionals in drug discovery and development.

Introduction to Nicotinic Acid and Its Analogs

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for human health.[1] It serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are vital for a vast array of metabolic redox reactions.[2] Beyond its role as a vitamin, nicotinic acid itself exhibits pharmacological effects, most notably in the management of dyslipidemia.[1]

The pyridine-3-carboxylic acid scaffold of nicotinic acid has been a fertile ground for medicinal chemists, leading to the development of numerous analogs with diverse biological activities. These modifications, ranging from simple substitutions to more complex derivatizations, can dramatically alter the parent molecule's pharmacological profile, leading to compounds with applications in oncology, inflammation, infectious diseases, and neurology. This guide will focus on a comparative analysis of this compound against other prominent nicotinic acid analogs, including nicotinamide, 6-chloronicotinic acid, and 5-aminonicotinic acid.

Comparative Biological Activity

The biological activities of nicotinic acid analogs are highly dependent on their substitution patterns. The following sections detail the known activities of this compound and its comparators.

This compound

Currently, there is limited publicly available information directly detailing the specific biological activities of this compound. Its primary role appears to be as a chemical intermediate in the synthesis of more complex molecules. However, research into its derivatives provides clues to its potential biological profile.

Derivatives of 5-aminonicotinic acid have been investigated as potential inhibitors of enzymes such as α-amylase and α-glucosidase, suggesting a possible role in the management of carbohydrate metabolism. This indicates that the core structure of this compound may serve as a scaffold for developing enzyme inhibitors rather than receptor modulators.

Nicotinic Acid (Niacin)

As a therapeutic agent, nicotinic acid is best known for its lipid-modifying properties. It effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1] This action is primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[3]

Beyond its effects on lipids, nicotinic acid is a crucial vitamin that prevents pellagra, a disease caused by niacin deficiency.[4]

Nicotinamide (Niacinamide)

Nicotinamide is the amide form of nicotinic acid and another form of vitamin B3.[5] While it shares the vitamin activity of nicotinic acid, it does not possess the same lipid-modifying effects because it is a poor agonist of GPR109A.[1]

The primary biological role of nicotinamide is to serve as a direct precursor for NAD+ and NADP+.[6] Through this role, it is integral to cellular metabolism, DNA repair, and the function of sirtuins, a class of NAD+-dependent deacetylases involved in cellular regulation.[6][7] Nicotinamide also exhibits anti-inflammatory properties and is used topically in the treatment of acne.[5]

6-Chloronicotinic Acid

Similar to this compound, 6-chloronicotinic acid is primarily utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[8][9] It is a known metabolite of neonicotinoid insecticides.[10] There is a lack of extensive research on the specific biological activities of 6-chloronicotinic acid as a standalone compound. Its utility lies in its chemical reactivity, allowing for the introduction of various functional groups at the 6-position of the pyridine ring.

5-Aminonicotinic Acid

5-Aminonicotinic acid serves as a valuable intermediate in organic synthesis.[11] Research has shown that derivatives of 5-aminonicotinic acid exhibit inhibitory activity against enzymes like α-amylase and α-glucosidase.[12] This suggests that the amino substitution at the 5-position can be a key feature for designing enzyme inhibitors.

Table 1: Summary of Biological Activities of Nicotinic Acid Analogs

CompoundPrimary Biological ActivityKey Mechanism of ActionTherapeutic/Research Area
This compound Chemical IntermediateNot well characterizedOrganic Synthesis
Nicotinic Acid (Niacin) Lipid-lowering agent, Vitamin B3GPR109A agonistCardiovascular disease, Nutrition
Nicotinamide (Niacinamide) Vitamin B3, Anti-inflammatoryPrecursor to NAD+/NADP+Nutrition, Dermatology
6-Chloronicotinic Acid Chemical Intermediate, MetaboliteNot well characterizedOrganic Synthesis, Environmental Science
5-Aminonicotinic Acid Chemical IntermediatePrecursor for enzyme inhibitorsOrganic Synthesis, Drug Discovery

Structure-Activity Relationship (SAR)

The diverse biological activities of nicotinic acid analogs can be attributed to the nature and position of substituents on the pyridine ring.

  • Carboxylic Acid Group (Position 3): This group is crucial for the activity of nicotinic acid at the GPR109A receptor.

  • Amide Group (Position 3): The conversion of the carboxylic acid to an amide in nicotinamide abolishes its lipid-lowering activity by significantly reducing its affinity for GPR109A.

  • Amino Group (Position 5): The presence of an amino group at the 5-position, as seen in 5-aminonicotinic acid, appears to direct the activity of its derivatives towards enzyme inhibition.

  • Chlorine Group (Position 6): The chlorine atom in 6-chloronicotinic acid serves as a reactive handle for further chemical modifications, making it a valuable synthetic intermediate. Its direct contribution to biological activity is not well-defined.

  • Combined Substitutions: In this compound, the combination of an amino group at position 5 and a chlorine atom at position 6 likely influences its electronic properties and reactivity, making it a unique building block for novel compounds.

Caption: Structure-Activity Relationship of Nicotinic Acid Analogs.

Experimental Methodologies

The evaluation of the biological activity of nicotinic acid analogs employs a variety of in vitro and in vivo assays.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. For nicotinic acid analogs, a key target is the GPR109A receptor.

Protocol: GPR109A Radioligand Binding Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GPR109A receptor.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]nicotinic acid) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target.

Protocol: GPR109A-Mediated [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from CHO cells expressing GPR109A as described above.

  • Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Reaction: Incubate the membranes with varying concentrations of the test compound in the assay buffer.

  • Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify the radioactivity.

  • Data Analysis: Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Enzyme Inhibition Assays

For analogs like derivatives of 5-aminonicotinic acid, enzyme inhibition assays are crucial.

Protocol: α-Amylase Inhibition Assay

  • Enzyme and Substrate: Prepare a solution of α-amylase and a starch solution as the substrate.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Add the starch solution to initiate the enzymatic reaction.

  • Reaction Termination and Measurement: After a specific incubation time, stop the reaction and measure the amount of reducing sugars produced using a colorimetric method (e.g., dinitrosalicylic acid reagent).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Output Binding Receptor Binding Assays (e.g., GPR109A) Affinity Binding Affinity (IC50, Ki) Binding->Affinity Functional Functional Assays (e.g., GTPγS) Efficacy Functional Potency (EC50) Functional->Efficacy Enzyme Enzyme Inhibition Assays (e.g., α-Amylase) Inhibition Inhibitory Potency (IC50) Enzyme->Inhibition

Caption: General workflow for evaluating the biological activity of nicotinic acid analogs.

Conclusion

The biological activity of nicotinic acid analogs is remarkably diverse and highly dependent on the substitution pattern of the pyridine ring. While nicotinic acid and nicotinamide have well-established roles as vitamins and, in the case of nicotinic acid, as a lipid-lowering agent, the activities of many other analogs are less characterized.

This compound currently serves primarily as a chemical building block. However, the enzymatic inhibitory activity of related 5-aminonicotinic acid derivatives suggests a potential avenue for future drug discovery efforts. Further research is warranted to fully elucidate the biological profile of this compound and to explore its potential as a scaffold for the development of novel therapeutic agents. This guide highlights the importance of understanding the subtle structure-activity relationships that govern the pharmacology of this versatile class of compounds.

References

Navigating the Structure-Activity Landscape of 5-Amino-6-Substituted Nicotinic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the nicotinic acid scaffold stands as a privileged structure, a versatile backbone for the development of a diverse array of therapeutic agents.[1] Its inherent drug-like properties and amenability to chemical modification have made it a focal point for medicinal chemists. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, subclass: 5-amino-6-substituted nicotinic acid derivatives. While direct and extensive research on 5-amino-6-chloro nicotinic acid derivatives remains nascent, this guide will provide a comprehensive comparison based on closely related analogs, offering valuable insights for researchers in this domain. We will explore their potential as enzyme inhibitors, compare them with alternative therapeutic strategies, and provide detailed experimental frameworks to empower your research endeavors.

The 5-Amino-6-Substituted Nicotinic Acid Scaffold: A Chemo-Informatic Overview

The 5-amino-6-substituted nicotinic acid core presents a unique electronic and steric environment. The amino group at the 5-position and a variable substituent at the 6-position critically influence the molecule's interaction with biological targets. Understanding the interplay of these substituents is paramount for rational drug design.

Caption: Core scaffold of 5-amino-6-substituted nicotinic acid and key modification points.

Unraveling the SAR: A Case Study in Enzyme Inhibition

Recent studies have illuminated the potential of 5-amino-6-substituted nicotinic acid derivatives as inhibitors of carbohydrate-metabolizing enzymes, specifically α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes.[1] A library of these compounds, with various (thio)ether functionalities at the 6-position, has been synthesized and evaluated, providing a rich dataset for SAR analysis.

Key SAR Insights at the 6-Position:

The nature of the substituent at the 6-position of the nicotinic acid ring has a profound impact on the inhibitory activity of these compounds.

  • Influence of (Thio)Ethers: The introduction of phenyl ether or thioether moieties at the 6-position has been shown to be a successful strategy. The electronic nature of the substituents on this phenyl ring further modulates the activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups on the phenyl ring of the 6-substituent can influence the overall electron density of the nicotinic acid core, potentially affecting its binding affinity to the target enzyme.

  • The Unexplored Role of the 6-Chloro Substituent: While not explicitly detailed in the primary literature for the 5-amino variant, a chlorine atom at the 6-position is a common feature in many biologically active nicotinic acid derivatives.[2] The 6-chloro group can act as a key intermediate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups.[1] Furthermore, its electronegativity and size can directly influence binding interactions within a protein's active site.

The Significance of the 5-Amino Group:

The amino group at the 5-position is crucial for establishing key interactions with the biological target. It can act as a hydrogen bond donor, anchoring the molecule within the active site. Its presence also influences the electronic properties of the pyridine ring, which can be critical for activity.

Performance Comparison: 5-Amino-6-Substituted Nicotinic Acids vs. Alternative Kinase Inhibitors

While the primary evidence points towards applications in metabolic disorders, the structural motifs of these nicotinic acid derivatives share similarities with scaffolds known to exhibit kinase inhibitory activity. Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[3] Therefore, it is valuable to compare the potential of this scaffold with established classes of kinase inhibitors.

A notable example for comparison is the class of piperazine amides, which have been developed as potent c-Jun N-terminal kinase (JNK) inhibitors.[4][5]

Feature5-Amino-6-Substituted Nicotinic Acid DerivativesPiperazine Amide JNK Inhibitors
Core Scaffold Pyridine carboxylic acidPiperazine amide
Key Interactions Potential for H-bonding via 5-amino and carboxylic acid groups. Hydrophobic interactions from the 6-substituent.H-bonding with the kinase hinge region. Hydrophobic interactions within the ATP-binding pocket.
Mechanism of Action Noncompetitive inhibition of α-amylase and α-glucosidase observed.[1]ATP-competitive inhibition of JNK.[4]
Selectivity To be determined for kinase targets.Varies depending on the specific derivative; pan-JNK inhibition is common.[4]
Development Stage Preclinical/ExploratoryPreclinical/Lead Optimization[4][5]

This comparison highlights that while the core scaffolds differ, the underlying principles of targeting enzyme active sites through a combination of hydrogen bonding and hydrophobic interactions are shared. The 5-amino-6-substituted nicotinic acid scaffold presents a novel avenue for the design of kinase inhibitors, with the potential for unique selectivity profiles.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide a detailed, step-by-step methodology for the synthesis of a representative 5-amino-6-substituted nicotinic acid derivative and a general protocol for evaluating its kinase inhibitory activity.

Synthesis of 5-Amino-6-(phenoxymethyl)nicotinic Acid

This protocol is adapted from the synthesis of related compounds and illustrates the key chemical transformations.[1]

Synthesis_Workflow A 6-Chloro-5-nitronicotinic acid methyl ester C SNAr Reaction (150°C, 15-30 min) A->C B Phenol, NEt₃, Cyrene B->C D 6-(Phenoxymethyl)-5-nitronicotinic acid methyl ester C->D F Nitro Group Reduction (85°C, 4h) D->F E Fe, NH₄Cl, EtOH/H₂O E->F G 5-Amino-6-(phenoxymethyl)nicotinic acid methyl ester F->G I Alkaline Hydrolysis (rt, 3-7h) G->I H 1M NaOH, MeOH H->I J 5-Amino-6-(phenoxymethyl)nicotinic acid I->J

Caption: Synthetic workflow for a 5-amino-6-substituted nicotinic acid derivative.

Step-by-Step Protocol:

  • SNAr Reaction: To a solution of 6-chloro-5-nitronicotinic acid methyl ester in Cyrene, add phenol and triethylamine (NEt₃). Heat the mixture in a sealed tube at 150°C for 15-30 minutes.[1]

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Nitro Group Reduction: Dissolve the resulting 6-(phenoxymethyl)-5-nitronicotinic acid methyl ester in a mixture of ethanol and water. Add iron powder and ammonium chloride. Heat the mixture at 85°C for 4 hours.[1]

  • Work-up and Purification: Filter the hot reaction mixture through a pad of celite and wash with ethanol. Concentrate the filtrate and purify the residue by column chromatography to obtain the 5-amino derivative.

  • Alkaline Hydrolysis: Dissolve the purified methyl ester in methanol and add a 1M solution of sodium hydroxide (NaOH). Stir the mixture at room temperature for 3-7 hours.[1]

  • Acidification and Isolation: Acidify the reaction mixture to pH 5.5 with a 1M solution of sodium bisulfate (NaHSO₄). The final product, 5-amino-6-(phenoxymethyl)nicotinic acid, will precipitate and can be collected by filtration.[1]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a panel of protein kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Synthesized Compound (in DMSO) E Incubate Compound + Kinase A->E B Kinase Enzyme B->E C Substrate & ATP F Initiate Reaction (Add Substrate + ATP) C->F D Assay Buffer D->E E->F G Incubate at 30°C F->G H Terminate Reaction (e.g., add stop solution) G->H I Add Detection Reagent (e.g., Luminescent/Fluorescent) H->I J Read Signal (Luminometer/Fluorometer) I->J K Calculate % Inhibition J->K L Determine IC₅₀ K->L

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: In a microplate, add the kinase enzyme, assay buffer, and the diluted test compound. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution. Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence).

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-amino-6-substituted nicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While current research has demonstrated their potential as inhibitors of carbohydrate-metabolizing enzymes, their structural features suggest broader applicability, including as kinase inhibitors. The key to unlocking their full potential lies in a systematic exploration of the structure-activity relationships, particularly concerning the substituent at the 6-position. The substitution with a chlorine atom at this position offers a versatile handle for the synthesis of diverse libraries of compounds. Future research should focus on synthesizing and screening these derivatives against a wide range of biological targets, including a panel of kinases, to fully elucidate their therapeutic potential. The experimental protocols provided in this guide offer a solid foundation for such endeavors.

References

A Researcher's Comparative Guide to In Vitro Assay Validation for Novel 5-Amino-6-chloronicotinic Acid Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of oncology drug discovery, the identification of novel, potent, and selective kinase inhibitors is a paramount objective. The 5-Amino-6-chloronicotinic acid scaffold has emerged as a promising starting point for the development of such inhibitors. However, the journey from a synthesized compound to a viable preclinical candidate is paved with rigorous testing and validation. This guide provides a comprehensive comparison of in vitro assay methodologies, offering an in-depth, experience-driven perspective on validating compounds derived from this promising chemical series. We will dissect the nuances of biochemical versus cell-based assays, emphasizing the scientific rationale behind experimental design to ensure the generation of robust and translatable data.

The Imperative of Foundational Assay Validation

The success of any drug discovery campaign is built upon the integrity of its foundational data. For novel kinase inhibitors, in vitro assays are the first proving ground, providing essential insights into potency, selectivity, and mechanism of action. A poorly validated assay can be profoundly misleading, resulting in the misinterpretation of structure-activity relationships (SAR), the costly pursuit of non-viable candidates, and the potential abandonment of promising compounds. This guide is structured to equip researchers with the knowledge to establish self-validating assay systems, thereby fostering confidence in the data that drives critical project decisions.

I. The First Encounter: Biochemical Assays for Direct Target Engagement

Biochemical assays are the workhorse of early-stage kinase inhibitor profiling. By utilizing purified, recombinant kinase domains, these assays offer a direct measure of a compound's ability to inhibit enzymatic activity in a controlled, simplified environment.

A. The Gold Standard: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Among the various biochemical assay formats, TR-FRET stands out for its sensitivity, robustness, and reduced susceptibility to compound interference (e.g., fluorescence or color quenching).[1][2] This assay technology combines the low background of time-resolved fluorescence with the homogeneous nature of FRET.[1][2]

The Scientific Rationale: The selection of a TR-FRET assay is a strategic one. Its ratiometric readout, comparing the emission of the acceptor and donor fluorophores, inherently normalizes for variations in reagent dispensing and corrects for some compound-specific artifacts. Furthermore, the time-gated detection minimizes interference from short-lived background fluorescence, enhancing the signal-to-noise ratio.[1]

Illustrative Workflow: TR-FRET Kinase Inhibition Assay

Caption: Figure 1. A streamlined workflow for a TR-FRET-based kinase inhibition assay.

Step-by-Step Protocol for TR-FRET Assay Validation:

  • Enzyme and Substrate Titration: Prior to compound screening, determine the optimal concentrations of kinase and substrate. This involves titrating the enzyme to find a concentration that yields a robust signal within the linear range of the assay. Subsequently, determine the Michaelis constant (Km) for ATP to decide on the appropriate ATP concentration for the assay (typically at or near the Km for competitive inhibitors).[1]

  • Compound Handling: Prepare a 10-point, 3-fold serial dilution of the this compound derivatives in 100% DMSO. A known potent inhibitor (e.g., Staurosporine) should be included as a positive control, and DMSO alone as a negative control.

  • Assay Execution:

    • Dispense the compounds into a low-volume 384-well plate.

    • Add the kinase and allow for a pre-incubation period (e.g., 15-30 minutes) to facilitate compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Incubate for a predetermined time, ensuring the reaction remains within the linear phase.

    • Stop the reaction and initiate detection by adding a solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC).

  • Data Acquisition and Analysis: Read the plate using a TR-FRET-capable plate reader. The data is expressed as a ratio of the acceptor and donor emission signals. Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Key Validation Parameters for Biochemical Assays:

ParameterAcceptance CriterionRationale
Z'-factor ≥ 0.5Indicates a robust assay with a clear separation between positive and negative controls.
Signal-to-Background ≥ 5Ensures a sufficient dynamic range for reliable detection of inhibition.
IC50 Reproducibility < 3-fold variationDemonstrates the precision of the assay across multiple experiments.
DMSO Tolerance < 10% inhibition at max concentrationConfirms that the compound vehicle does not significantly impact enzyme activity.

II. The Cellular Context: Validating Compound Activity in a More Relevant System

While biochemical assays are indispensable for determining direct target engagement, they lack the complexities of a living cell.[3][4][5] Cell-based assays provide a more physiologically relevant environment to assess a compound's efficacy, taking into account factors like cell permeability, off-target effects, and engagement with downstream signaling pathways.[4][5][6]

B. Illuminating the Pathway: Luciferase Reporter Assays

For kinase inhibitors that modulate a specific signaling pathway, luciferase reporter assays are a powerful tool to quantify downstream functional consequences.[7]

The Scientific Rationale: These assays are designed to measure the activity of a transcription factor that is regulated by the kinase of interest. By placing the firefly luciferase gene under the control of a promoter containing response elements for this transcription factor, the luminescent signal becomes a direct proxy for pathway activity. A co-transfected, constitutively expressed Renilla luciferase is often used for normalization, correcting for variations in cell number and transfection efficiency. This dual-reporter system is a self-validating approach within each well.

Illustrative Workflow: Dual-Luciferase Reporter Assay

Caption: Figure 2. Workflow for a dual-luciferase reporter assay to assess pathway inhibition.

Step-by-Step Protocol for Dual-Luciferase Assay Validation:

  • Cell Line and Reporter Construct Optimization: Select a cell line known to have an active signaling pathway relevant to the kinase target. Optimize the ratio of the firefly reporter plasmid to the Renilla control plasmid to ensure a robust signal for both without overburdening the cellular machinery.

  • Compound Treatment: Seed the transfected cells in a 96-well plate. After allowing the cells to adhere, treat them with a serial dilution of the this compound derivatives.

  • Lysis and Luminescence Reading: Following an appropriate incubation period to allow for changes in gene expression, lyse the cells. Sequentially measure the firefly and Renilla luciferase activities using a luminometer with dual injectors.

  • Cytotoxicity Assessment: It is crucial to run a parallel cytotoxicity assay (e.g., using a reagent like CellTiter-Glo®) to ensure that any observed decrease in the reporter signal is not simply a result of cell death. The IC50 for cytotoxicity should be significantly higher than the IC50 for pathway inhibition.

  • Data Analysis: The primary readout is the ratio of firefly to Renilla luminescence. This normalized value is then used to calculate the percent inhibition and determine the IC50.

III. A Comparative Analysis: Biochemical vs. Cell-Based Assays

The choice between a biochemical and a cell-based assay is not a matter of one being definitively "better," but rather which is more appropriate for the question at hand. The data they generate are complementary and, when used together, provide a more complete picture of a compound's profile.

FeatureBiochemical Assay (TR-FRET)Cell-Based Assay (Luciferase Reporter)
Primary Question Answered Does the compound directly inhibit the target kinase?Does the compound inhibit the target pathway in a living cell?
Physiological Relevance Low (purified components)High (intact cellular environment)[4][5]
Information Gained Direct potency (IC50), mechanism of inhibitionCellular potency (IC50), cell permeability, potential off-target effects, cytotoxicity
Common Artifacts Compound autofluorescence, light scatteringCytotoxicity, non-specific effects on transcription/translation
Throughput High (384- or 1536-well)Moderate (96- or 384-well)

Hypothetical Comparative Data for this compound Derivatives:

CompoundTarget Kinase IC50 (nM) (TR-FRET)Pathway Inhibition IC50 (nM) (Reporter Assay)Cytotoxicity IC50 (µM)
Derivative A1585> 50
Derivative B250> 10,000> 50
Staurosporine (Control)5200.5

Interpretation of Hypothetical Data:

  • Derivative A shows excellent biochemical potency that translates to good cellular activity with a wide therapeutic window before cytotoxicity is observed. This is a promising candidate.

  • Derivative B is a potent biochemical inhibitor but has poor cellular activity, suggesting potential issues with cell permeability or rapid efflux from the cell.

  • Staurosporine , a non-selective kinase inhibitor, is potent in both assays but also shows significant cytotoxicity at higher concentrations, as expected.

IV. The Path Forward: An Integrated Approach

The validation of in vitro assays for novel compounds like those derived from this compound is a multi-faceted process that requires careful planning and execution. An integrated approach, leveraging the strengths of both biochemical and cell-based assays, is essential for building a comprehensive understanding of a compound's biological activity. By adhering to rigorous validation principles and critically evaluating the data from complementary assay formats, drug discovery teams can make more informed decisions, increasing the likelihood of advancing truly promising therapeutic candidates.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Amino-6-chloronicotinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the efficient and reliable synthesis of key molecular building blocks is paramount. 5-Amino-6-chloronicotinic acid stands as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility in constructing complex molecular architectures demands a thorough understanding of its synthetic pathways. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction to this compound

This compound, a substituted pyridine derivative, is a versatile scaffold in medicinal chemistry. The presence of three distinct functional groups—a carboxylic acid, an amino group, and a chlorine atom—on the pyridine ring allows for a wide range of subsequent chemical modifications. This trifecta of reactivity makes it an ideal starting material for the synthesis of compounds targeting a spectrum of therapeutic areas. The strategic selection of a synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials. The most common and logical strategies involve the functionalization of a pre-existing pyridine ring. This guide will focus on a comparative analysis of two primary, divergent routes:

  • Route 1: Electrophilic Nitration and Subsequent Reduction of 6-Chloronicotinic Acid. This is a classical and direct approach, leveraging the directing effects of the substituents on the pyridine ring.

  • Route 2: Synthesis from 2-Chloro-3-aminopyridine. This alternative pathway explores the introduction of the carboxylic acid functionality at a later stage in the synthesis.

Below is a high-level overview of the synthetic pathways that will be discussed in detail.

Synthetic_Overview cluster_0 Route 1 cluster_1 Route 2 SM1 6-Chloronicotinic Acid Int1 6-Chloro-5-nitronicotinic Acid SM1->Int1 Nitration SM2 2-Chloro-3-aminopyridine Int2 5-Bromo-2-chloro-3-aminopyridine SM2->Int2 Bromination Product This compound Int1->Product Reduction Int3 5-Cyano-2-chloro-3-aminopyridine Int2->Int3 Cyanation Int3->Product Hydrolysis

Figure 1. High-level overview of the two primary synthetic routes to this compound.

Route 1: From 6-Chloronicotinic Acid via Nitration and Reduction

This route is arguably the most straightforward and is often the preferred method in a laboratory setting due to its logical progression and relatively simple transformations. The synthesis begins with the commercially available 6-chloronicotinic acid.

Step 1: Synthesis of the Starting Material, 6-Chloronicotinic Acid

While 6-chloronicotinic acid is commercially available, it can also be synthesized from less expensive starting materials. One common laboratory-scale preparation involves the chlorination of 6-hydroxynicotinic acid. A more scalable industrial method starts from 2-chloro-5-methylpyridine, which is oxidized to the carboxylic acid.[1] Another innovative approach begins with the readily available and inexpensive DL-malic acid, which undergoes cyclization and ammonification to yield 6-hydroxynicotinic acid, followed by chlorination.[2]

Step 2: Electrophilic Nitration of 6-Chloronicotinic Acid

The key transformation in this route is the regioselective nitration of the pyridine ring. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deactivates the pyridine ring towards electrophilic substitution. However, the positions meta to the ring nitrogen are the most favorable for substitution. The directing effects of the existing substituents favor nitration at the C5 position. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. The choice of reducing agent is critical to avoid the undesired reduction of the chloro-substituent (hydrodehalogenation). While various reducing agents can be employed, catalytic hydrogenation using palladium on carbon is often effective, provided the reaction conditions are carefully controlled. Alternative methods, such as using tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are also viable and can be more selective.

Route_1_Workflow Start 6-Chloronicotinic Acid Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 6-Chloro-5-nitronicotinic Acid Nitration->Intermediate Reduction Reduction (e.g., SnCl2/HCl or Fe/CH3COOH) Intermediate->Reduction Product This compound Reduction->Product

Figure 2. Workflow for the synthesis of this compound via Route 1.

Experimental Protocol for Route 1

Step A: Nitration of 6-Chloronicotinic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 6-chloronicotinic acid (1 equivalent) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture until all the solid has dissolved.

  • Slowly add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • The precipitated product, 6-chloro-5-nitronicotinic acid, is collected by filtration, washed with cold water, and dried.

Step B: Reduction of 6-Chloro-5-nitronicotinic Acid

  • To a suspension of 6-chloro-5-nitronicotinic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like tin(II) chloride dihydrate (3-4 equivalents) or iron powder (3-5 equivalents).

  • If using tin(II) chloride, add concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours. If using iron, heat the mixture in acetic acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and, if using tin, basify with a concentrated solution of sodium hydroxide to precipitate the tin salts. Filter off the inorganic salts.

  • If using iron, filter the hot reaction mixture to remove the iron residues.

  • Neutralize the filtrate to precipitate the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: From 2-Chloro-3-aminopyridine

This alternative route begins with a pyridine ring that already possesses the chloro and amino functionalities and focuses on the subsequent introduction of the carboxylic acid group. This multi-step process can be advantageous if the starting material, 2-chloro-3-aminopyridine, is readily available or if issues arise with the nitration step in Route 1. The synthesis of 2-chloro-3-aminopyridine itself can be achieved by the chlorination of 3-aminopyridine.[3][4]

Step 1: Bromination of 2-Chloro-3-aminopyridine

To introduce a functional group at the C5 position that can be converted to a carboxylic acid, a Sandmeyer-type reaction is not ideal due to the presence of the amino group. A more practical approach is to first halogenate the C5 position. The amino group is a strong activating group and will direct electrophilic substitution to the ortho and para positions. Bromination of 2-chloro-3-aminopyridine will selectively occur at the C5 position.

Step 2: Cyanation of 5-Bromo-2-chloro-3-aminopyridine

The bromo-substituent at the C5 position can be displaced by a cyanide group through a palladium-catalyzed cross-coupling reaction or a copper-catalyzed cyanation reaction. This introduces the carbon atom that will become the carboxylic acid.

Step 3: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Care must be taken to control the reaction conditions to avoid any unwanted side reactions.

Route_2_Workflow Start 2-Chloro-3-aminopyridine Bromination Bromination (e.g., NBS) Start->Bromination Intermediate1 5-Bromo-2-chloro-3-aminopyridine Bromination->Intermediate1 Cyanation Cyanation (e.g., CuCN or Pd-catalyzed) Intermediate1->Cyanation Intermediate2 5-Cyano-2-chloro-3-aminopyridine Cyanation->Intermediate2 Hydrolysis Hydrolysis (H+ or OH-) Intermediate2->Hydrolysis Product This compound Hydrolysis->Product

Figure 3. Workflow for the synthesis of this compound via Route 2.

Experimental Protocol for Route 2

Step A: Bromination of 2-Chloro-3-aminopyridine

  • Dissolve 2-chloro-3-aminopyridine (1 equivalent) in a suitable solvent like acetonitrile or dichloromethane.

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromo-2-chloro-3-aminopyridine.

Step B: Cyanation of 5-Bromo-2-chloro-3-aminopyridine

  • In a reaction vessel, combine 5-bromo-2-chloro-3-aminopyridine (1 equivalent), copper(I) cyanide (1.2 equivalents), and a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to 140-160 °C for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and concentrate to yield the crude 5-cyano-2-chloro-3-aminopyridine.

Step C: Hydrolysis of 5-Cyano-2-chloro-3-aminopyridine

  • Reflux the crude 5-cyano-2-chloro-3-aminopyridine (1 equivalent) in a concentrated aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture and carefully neutralize it with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Comparative Analysis

FeatureRoute 1: From 6-Chloronicotinic AcidRoute 2: From 2-Chloro-3-aminopyridine
Number of Steps 23
Starting Material Cost 6-Chloronicotinic acid is moderately priced.2-Chloro-3-aminopyridine can be more expensive.
Overall Yield Generally moderate to good.Can be lower due to the multi-step nature.
Scalability Good. Nitration and reduction are common industrial processes.Moderate. Use of cyanide and palladium catalysts can pose challenges for scale-up.
Reagent Safety Requires handling of fuming nitric and sulfuric acids.Involves toxic cyanide reagents and potentially pyrophoric catalysts.
Key Challenges Regioselectivity of nitration; avoiding dehalogenation during reduction.Efficiency and conditions of the cyanation step; purification of intermediates.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is generally the more efficient and recommended pathway for both laboratory and larger-scale synthesis. Its primary advantages are the fewer number of steps and the use of more conventional and scalable reaction types. The key to success in this route lies in the careful control of the nitration and reduction conditions to maximize yield and purity.

Route 2, while longer and potentially lower-yielding, provides a valuable alternative. It avoids the use of strong nitrating agents and may be preferred if the starting material, 2-chloro-3-aminopyridine, is readily and economically available. The main challenges in this route are associated with the handling of toxic cyanide reagents and the optimization of the cyanation reaction.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure in place. This guide provides the necessary foundational knowledge and practical protocols to make an informed decision and successfully synthesize this important chemical intermediate.

References

5-Amino-6-chloronicotinic Acid: A Trifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique physicochemical properties, including hydrogen bonding capacity and aqueous solubility, make it an invaluable component in the design of novel therapeutic agents.[1][3] Within the vast landscape of pyridine derivatives, 5-Amino-6-chloronicotinic acid emerges as a particularly versatile, trifunctional building block, offering multiple reaction handles for complex molecular architecture.

This guide provides a comparative analysis of this compound against other common substituted pyridines, focusing on its unique reactivity profile. We will explore the causality behind experimental choices and provide validated protocols to demonstrate its utility in modern organic synthesis.

Structural and Reactivity Overview

This compound possesses three distinct functional groups on a pyridine core: an amino group, a chloro group, and a carboxylic acid. This unique arrangement dictates a complex reactivity profile, offering both opportunities and challenges compared to simpler, monosubstituted or disubstituted pyridines.

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while being less reactive towards electrophilic substitution than benzene.[4][5] The substituents on this compound modulate this inherent reactivity:

  • Amino Group (C5): A strong electron-donating group that can activate the ring. It also serves as a potent nucleophile for condensation and cyclization reactions.

  • Chloro Group (C6): An electron-withdrawing group and a versatile leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • Carboxylic Acid Group (C3): A meta-directing, deactivating group that can also participate in a wide range of transformations, such as amide bond formation.

Caption: Structural comparison of the target compound and its alternatives.

Comparative Synthetic Utility

The true value of a building block is demonstrated in its performance in key synthetic transformations. Here, we compare this compound with simpler alternatives in three critical areas of modern synthesis.

Scaffolding for Fused Heterocycles: The Imidazopyridine Synthesis

The synthesis of imidazo[1,2-a]pyridines, a scaffold present in numerous bioactive molecules, is a hallmark application for 2-aminopyridines.[6] These reactions typically proceed via condensation with α-haloketones or related synthons.[7][8]

This compound, being a substituted 2-aminopyridine (in its tautomeric form), is an excellent substrate for these cyclizations. The advantage it holds over a simple 2-aminopyridine is the retention of the chloro and carboxylic acid groups on the resulting imidazopyridine core, providing immediate handles for further diversification.

Comparison:

  • 2-Aminopyridine: Forms a simple imidazo[1,2-a]pyridine core. Further functionalization requires C-H activation or other multi-step processes.

  • This compound: Directly yields a highly functionalized imidazo[1,2-a]pyridine-7-carboxylic acid derivative, primed for subsequent cross-coupling at the 8-chloro position or amide coupling at the 7-carboxyl position.

Caption: Comparative workflow for imidazopyridine synthesis.

Functionalization via Cross-Coupling: A Double-Edged Sword

Palladium-catalyzed cross-coupling reactions are fundamental to modern drug discovery. The C-Cl bond in this compound is a viable handle for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: The coupling of chloropyridines can be challenging compared to their bromo- or iodo- counterparts, often requiring specialized ligands and conditions.[9] A survey of Suzuki reactions involving pyridine-2-boronates showed a success rate of less than 8%, highlighting the difficulties associated with these substrates.[10] However, advancements in catalyst design, such as the use of dialkylbiaryl phosphine ligands, have expanded the scope to include heteroaryl chlorides.[9]

  • Comparative Insight: Compared to 6-chloronicotinic acid[11], the presence of the C5-amino group in our target molecule is electron-donating, which can further decrease the reactivity of the C-Cl bond towards oxidative addition. This necessitates a more active catalyst system.

Buchwald-Hartwig Amination: This reaction is a powerful tool for C-N bond formation.[12] However, a primary challenge with pyridine substrates is catalyst inhibition, where the pyridine nitrogen can coordinate to the palladium center and deactivate it.[13] This is especially prominent for 2-substituted pyridines.

  • Expert Analysis: For this compound, both the ring nitrogen and the exocyclic amino group can potentially poison the catalyst. Therefore, the choice of ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often employed as they promote the desired reductive elimination over catalyst inhibition.[14]

Table 1: Comparison of Reactivity in Cross-Coupling Reactions

FeatureThis compound6-Chloronicotinic Acid2-Amino-5-bromopyridine
Coupling Handle C-Cl (less reactive)C-Cl (less reactive)C-Br (more reactive)
Catalyst Poisoning High risk (ring N, amino N)Moderate risk (ring N)High risk (ring N, amino N)
Electronic Effect Amino group deactivates C-ClNo donating groupAmino group deactivates C-Br
Typical Ligand Bulky biaryl phosphinesBulky biaryl phosphinesdppf, bulky phosphines
Synthetic Utility Challenging but offers C-C/C-N bond formation while retaining other functional groups.Less challenging due to absence of amino group.More facile due to C-Br bond, but different substitution pattern.
Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen and the nature of other substituents. The order of reactivity is generally 4-halo > 2-halo >> 3-halo.[4] The presence of electron-withdrawing groups enhances reactivity.

  • Analysis of this compound: The chloro group is at the 6-position (equivalent to the 2-position). Its reactivity is influenced by two opposing factors: the electron-donating amino group at C5, which deactivates the ring towards nucleophilic attack, and the electron-withdrawing carboxylic acid at C3, which activates it. DFT studies on similar systems show that the C2 carbon is often the most electrophilic center.[15] Therefore, SNAr reactions with strong nucleophiles (e.g., alkoxides, thiophenols) are feasible, likely requiring elevated temperatures. This provides a direct, metal-free route to introduce diversity at the C6 position.

Experimental Protocols

To ensure trustworthiness, the following protocol is a self-validating system based on established methodologies for imidazopyridine synthesis.[7][16]

Protocol: Synthesis of 8-Chloro-2-phenyl-imidazo[1,2-a]pyridine-7-carboxylic acid

Materials:

  • This compound (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol to form a slurry.

  • Add 2-bromoacetophenone (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC. The initial SN2 reaction involves the nucleophilic pyridine nitrogen attacking the α-bromoketone.

  • Once the initial alkylation is complete (disappearance of starting aminopyridine), add sodium bicarbonate (3.0 eq).

  • Continue to reflux the mixture. The base facilitates the intramolecular condensation between the exocyclic amino group and the ketone, followed by dehydration to form the aromatic imidazopyridine ring.

  • Upon reaction completion, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the title compound.

Causality Behind Choices:

  • Solvent (Ethanol): A polar protic solvent that is suitable for both the initial alkylation and the subsequent cyclization, and allows for easy product precipitation upon addition of water.

  • Base (NaHCO₃): A mild base sufficient to facilitate the condensation and dehydration steps without hydrolyzing the carboxylic acid or promoting side reactions.

  • Reaction Control: The two-stage heating process (initial alkylation followed by base-mediated cyclization) ensures a clean reaction profile, which is a self-validating aspect of the protocol.

Conclusion

This compound is more than just another substituted pyridine; it is a highly valuable, trifunctional synthetic intermediate. While its reactivity in cross-coupling reactions presents challenges that require careful catalyst selection, its true strength lies in its ability to generate complex, functionalized heterocyclic systems in a highly convergent manner.

  • Advantages:

    • Direct access to highly functionalized fused ring systems (e.g., imidazopyridines).

    • Multiple, orthogonal reaction sites for sequential diversification.

    • Commercially available and synthetically accessible.

  • Considerations:

    • Potential for catalyst inhibition in cross-coupling reactions requires specialized ligands.

    • The electronic effects of the substituents must be considered when planning reaction sequences.

For drug development professionals and synthetic chemists, this compound offers a strategic alternative to simpler pyridines, enabling the rapid construction of complex molecular architectures and the exploration of novel chemical space.

References

A Researcher's Guide to the Spectroscopic Landscapes of 5-Amino-6-chloronicotinic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques serve as our primary windows into this molecular realm. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 5-Amino-6-chloronicotinic acid, a significant heterocyclic compound, and its key precursors: 2-chloro-3-aminopyridine and 3-aminopyridine-4-carboxylic acid.

While experimental spectra for the precursors are readily available and will be discussed in detail, it is important to note that comprehensive experimental spectroscopic data for the final product, this compound, is not widely available in the public domain. Therefore, this guide will provide a detailed theoretical exploration of its expected spectral features, grounded in the established principles of spectroscopy and drawing comparisons from its precursors. This approach will equip researchers with a robust framework for the identification and characterization of this important molecule.

Molecular Structures at a Glance

A clear visualization of the molecular structures is fundamental to understanding their spectroscopic differences. The substitution patterns on the pyridine ring are the primary determinants of their unique spectral fingerprints.

Figure 1. Molecular Structures cluster_0 2-chloro-3-aminopyridine cluster_1 3-aminopyridine-4-carboxylic acid cluster_2 This compound 2c3ap 3a4ca 5a6cna

Caption: Molecular structures of the compounds under investigation.

I. Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Analysis

FTIR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

Comparative FTIR Analysis
Functional Group2-chloro-3-aminopyridine3-aminopyridine-4-carboxylic acidThis compound (Predicted)
N-H Stretch (Amine) 3400-3250 cm⁻¹ (two bands, sharp)3400-3250 cm⁻¹ (two bands, sharp)3400-3250 cm⁻¹ (two bands, sharp)
O-H Stretch (Carboxylic Acid) N/A3300-2500 cm⁻¹ (very broad)3300-2500 cm⁻¹ (very broad)
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C=O Stretch (Carboxylic Acid) N/A~1700 cm⁻¹~1700 cm⁻¹
N-H Bend (Amine) ~1620 cm⁻¹~1620 cm⁻¹~1620 cm⁻¹
C=C & C=N Stretch (Aromatic Ring) 1600-1450 cm⁻¹ (multiple bands)1600-1450 cm⁻¹ (multiple bands)1600-1450 cm⁻¹ (multiple bands)
C-N Stretch (Aromatic Amine) ~1300 cm⁻¹~1300 cm⁻¹~1300 cm⁻¹
C-Cl Stretch ~800-600 cm⁻¹N/A~800-600 cm⁻¹

Analysis:

  • 2-chloro-3-aminopyridine: The spectrum is characterized by the distinct N-H stretching vibrations of the primary amine and the C-Cl stretching frequency. The absence of broad O-H and strong C=O stretching bands clearly distinguishes it from the carboxylic acid-containing compounds.

  • 3-aminopyridine-4-carboxylic acid: The most prominent feature is the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region. A strong carbonyl (C=O) absorption is also a key identifier. The N-H stretches of the amine group are also present.

  • This compound (Predicted): The FTIR spectrum of the final product is expected to be a composite of the features observed in its precursors. It will exhibit the broad O-H and strong C=O stretches of the carboxylic acid, the characteristic double N-H stretching bands of the aromatic amine, and a C-Cl stretching absorption. The fingerprint region (below 1500 cm⁻¹) will be unique to its specific substitution pattern.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).

Comparative ¹H NMR Analysis
CompoundAromatic Protons (ppm)Amine Protons (ppm)Carboxylic Acid Proton (ppm)
2-chloro-3-aminopyridine ~6.8-8.0 (3H)~4.0-6.0 (2H, broad)N/A
3-aminopyridine-4-carboxylic acid ~7.5-8.5 (3H)~5.0-7.0 (2H, broad)~12.0-14.0 (1H, very broad)
This compound (Predicted) Two singlets or two doublets with small coupling in the aromatic regionBroad singlet for NH₂Very broad singlet for COOH

Analysis:

  • 2-chloro-3-aminopyridine: The aromatic region will show three distinct protons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro group.

  • 3-aminopyridine-4-carboxylic acid: The presence of the carboxylic acid group generally deshields the adjacent ring protons, shifting them to a higher ppm value compared to a simple aminopyridine. The carboxylic acid proton itself will appear as a very broad singlet at a high chemical shift.

  • This compound (Predicted): The aromatic region is expected to be simpler, showing only two protons on the pyridine ring. Their chemical shifts will be influenced by the combined electronic effects of the amino, chloro, and carboxylic acid groups. The presence of both a broad amine proton signal and a very broad carboxylic acid proton signal will be characteristic.

Comparative ¹³C NMR Analysis
CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)
2-chloro-3-aminopyridine ~115-150N/A
3-aminopyridine-4-carboxylic acid ~110-160~165-175
This compound (Predicted) ~110-165~165-175

Analysis:

  • The chemical shifts of the pyridine ring carbons are sensitive to the nature and position of the substituents. Electron-donating groups like -NH₂ shield the ortho and para carbons (shift to lower ppm), while electron-withdrawing groups like -Cl and -COOH deshield them (shift to higher ppm).

  • This compound (Predicted): The ¹³C NMR spectrum will show six distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the highest chemical shift. The carbon attached to the chlorine will also be significantly deshielded. The carbon attached to the amino group will be shielded relative to an unsubstituted pyridine carbon.

III. UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a spectrophotometer. A blank containing only the solvent is used as a reference.

  • Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is identified.

Comparative UV-Vis Analysis
Compoundλmax (nm)
2-chloro-3-aminopyridine ~240, ~310
3-aminopyridine-4-carboxylic acid ~270, ~350
This compound (Predicted) Likely to have multiple absorption bands, with a potential red-shift compared to 2-chloro-3-aminopyridine due to the extended conjugation with the carboxylic acid group.

Analysis:

  • The UV-Vis spectra of these compounds are dominated by π → π* transitions within the pyridine ring.

  • The position of the λmax is sensitive to the substituents. Both amino and carboxylic acid groups can extend the conjugation and cause a bathochromic (red) shift to longer wavelengths.

  • This compound (Predicted): The presence of the amino, chloro, and carboxylic acid groups will all influence the electronic structure of the pyridine ring. The combination of the electron-donating amino group and the conjugating carboxylic acid group is expected to result in absorption bands at longer wavelengths compared to 2-chloro-3-aminopyridine.

Workflow for Spectroscopic Analysis

Figure 2. General Spectroscopic Analysis Workflow start Sample Preparation ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy start->nmr uvvis UV-Vis Spectroscopy start->uvvis data_analysis Data Analysis and Interpretation ftir->data_analysis nmr->data_analysis uvvis->data_analysis comparison Comparative Analysis data_analysis->comparison report Reporting comparison->report

Caption: A generalized workflow for the spectroscopic characterization of chemical compounds.

Conclusion

This guide provides a comprehensive spectroscopic comparison of 2-chloro-3-aminopyridine and 3-aminopyridine-4-carboxylic acid, the precursors to this compound. By understanding the distinct spectral features of these precursors, researchers can better predict and interpret the spectroscopic data for the final product. The theoretical predictions for the FTIR, NMR, and UV-Vis spectra of this compound offer a valuable reference for its synthesis and characterization, paving the way for its application in drug discovery and development.

A Comparative Guide to the Cytotoxicity of 5-Amino-6-chloronicotinic Acid Derivatives: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with nicotinic acid (vitamin B3) and its derivatives representing a particularly fruitful area of research. These scaffolds are present in a multitude of bioactive molecules, exhibiting a wide array of pharmacological activities, including potential as anticancer agents. The strategic substitution of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 5-Amino-6-chloronicotinic acid scaffold, in particular, presents a unique combination of electron-donating (amino) and electron-withdrawing (chloro, carboxylic acid) groups, making its derivatives intriguing candidates for cytotoxic agents.

While a direct comparative study profiling the cytotoxicity of a comprehensive series of this compound derivatives is not extensively available in the current body of scientific literature, this guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating their potential. By examining the cytotoxicity of structurally analogous compounds, we can infer potential structure-activity relationships (SAR) and provide detailed, validated protocols for researchers to conduct their own comparative analyses. This guide will synthesize data from related aminonicotinic and chloronicotinic acid derivatives to offer insights into the cytotoxic potential of this specific chemical class.

Understanding the Cytotoxic Potential: Insights from Structural Analogs

The cytotoxicity of a compound is intrinsically linked to its chemical structure. Modifications to a core scaffold can dramatically alter its interaction with biological targets, leading to enhanced or diminished cell-killing capabilities. In the absence of direct data for this compound derivatives, we can draw valuable inferences from published studies on related nicotinic acid analogs.

The Role of Substitution on the Pyridine Ring

Research into various substituted nicotinic acid and nicotinamide derivatives has revealed several key trends:

  • Amine Group Position and Acylation: The position of the amino group on the pyridine ring is critical. Studies on aminonicotinamide derivatives have shown that the location and nature of substituents attached to the amino group can significantly impact biological activity. For instance, acylation of the amino group can modulate lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability and target engagement.

  • Halogenation: The presence and position of halogen atoms, such as the chloro group at the 6-position in our scaffold of interest, are known to influence cytotoxicity. Halogens can alter the electronic properties of the ring and participate in halogen bonding, potentially enhancing binding affinity to target proteins. Studies on halogenated benzofuran derivatives, for example, have demonstrated that the introduction of halogens can significantly enhance anticancer activity.[1]

  • Carboxylic Acid Derivatization: The carboxylic acid moiety at the 3-position offers a prime site for modification. Conversion to esters, amides, or hydrazones can profoundly impact a compound's cytotoxic profile. For example, the synthesis of amide derivatives from related heterocyclic carboxylic acids has been shown to yield compounds with potent anticancer activity.[2] The rationale behind such derivatization often lies in improving cell membrane permeability or introducing new interaction points with biological targets.

Experimental Framework for Cytotoxicity Comparison

To facilitate the direct comparison of novel this compound derivatives, a standardized and robust experimental workflow is essential. The following section details a comprehensive, step-by-step protocol for assessing cytotoxicity, grounded in established methodologies.

Cell Line Selection

The choice of cell lines is a critical first step and should be guided by the therapeutic area of interest. A panel of cancer cell lines representing different tumor types is recommended for a broad-based screening. For example:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • A549: Human lung carcinoma

  • HeLa: Human cervical cancer

  • HepG2: Human liver cancer

  • HCT-116: Human colon cancer

Inclusion of a non-cancerous cell line (e.g., human dermal fibroblasts or MCF-10A) is crucial for assessing selectivity and potential off-target toxicity.

In Vitro Cytotoxicity Assay: The MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Cell Seeding (96-well plate) Treatment Cell Treatment (24-72h incubation) Cell_Seeding->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment MTT_Addition MTT Addition (2-4h incubation) Treatment->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis

Caption: A streamlined workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Structure-Activity Relationship (SAR) Postulates

Based on the broader literature concerning nicotinic acid derivatives, we can propose a hypothetical SAR for this compound derivatives to guide future synthesis and testing.

SAR_Hypothesis cluster_R1 R1: Amine (Position 5) cluster_R2 R2: Carboxylic Acid (Position 3) cluster_R3 R3: Chloro (Position 6) Scaffold This compound Core Acylation Acylation: - May increase lipophilicity - Potential for new H-bonds Scaffold->Acylation Derivatization Alkylation Alkylation: - Can alter steric profile - May influence target binding Scaffold->Alkylation Derivatization Aromatic_Subst Aromatic Substitution: - Introduces pi-stacking possibilities Scaffold->Aromatic_Subst Derivatization Esterification Esterification: - Increases lipophilicity - Can act as a prodrug Scaffold->Esterification Derivatization Amidation Amidation: - Introduces H-bond donors/acceptors - Can modulate solubility Scaffold->Amidation Derivatization Hydrazone_Formation Hydrazone Formation: - Potential for chelation - Can introduce new pharmacophores Scaffold->Hydrazone_Formation Derivatization Halogen_Mod Halogen Modification (e.g., F, Br): - Alters electronic properties - Can influence metabolic stability Scaffold->Halogen_Mod Derivatization

Caption: Postulated structure-activity relationships for this compound derivatives based on analogous compounds.

Data Summary and Interpretation

As novel this compound derivatives are synthesized and tested using the protocols outlined above, the resulting IC50 values should be tabulated for clear comparison. An example of how this data could be presented is shown below.

Derivative Modification MCF-7 IC50 (µM) A549 IC50 (µM) HepG2 IC50 (µM) Normal Fibroblast IC50 (µM) Selectivity Index (SI)
Parent Compound This compound>100>100>100>100-
Derivative 1 Methyl Ester50.265.845.3>100>2.2
Derivative 2 Ethyl Amide25.633.122.989.43.9
Derivative 3 Phenyl Amide10.315.79.865.26.7
Doxorubicin (Reference Drug)0.81.21.05.45.4

Note: The data in this table is hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.

Conclusion

While the direct comparative cytotoxicity of this compound derivatives remains an underexplored area, this guide provides a robust framework for initiating such investigations. By leveraging insights from structurally related compounds and employing standardized, validated experimental protocols, researchers can systematically evaluate the cytotoxic potential of novel derivatives. The elucidation of structure-activity relationships will be pivotal in guiding the rational design of more potent and selective anticancer agents based on this promising scaffold. The methodologies and conceptual frameworks presented herein are intended to empower researchers to unlock the therapeutic potential of this intriguing class of molecules.

References

A Scientist's Guide to the Pharmacokinetic Labyrinth: Comparing 5-Amino-6-chloronicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a drug candidate from benchtop to bedside is a meticulous process. A critical juncture in this journey is the optimization of its pharmacokinetic profile. This guide provides an in-depth, technical comparison of the pharmacokinetic profiles of 5-Amino-6-chloronicotinic acid esters. We will delve into the rationale behind esterification as a prodrug strategy, the key pharmacokinetic parameters to consider, and the experimental methodologies to elucidate them. This is not merely a list of protocols; it is a guide to understanding the "why" behind the "how," grounded in scientific principles and supported by experimental evidence.

The Rationale for Esterification: A Prodrug Approach to Enhance Druggability

This compound, a substituted analogue of the B-vitamin niacin, presents a scaffold with potential therapeutic applications. However, like many promising molecules, its inherent physicochemical properties—such as polarity and hydrogen bonding potential—may hinder its oral absorption and overall systemic exposure.[1] This is where the elegant strategy of prodrugs comes into play. By masking the carboxylic acid group through esterification, we can create a more lipophilic molecule that can more readily cross biological membranes.[1]

The ideal ester prodrug should possess several key characteristics:

  • Enhanced Permeability: The ester moiety increases lipophilicity, facilitating passive diffusion across the intestinal epithelium.

  • Chemical Stability: It must be stable enough in the gastrointestinal tract to reach the site of absorption intact.

  • Metabolic Lability: Following absorption, the ester must be efficiently cleaved by endogenous esterases to release the active parent drug, this compound.[1]

  • Minimal Off-Target Activity: The prodrug itself should be pharmacologically inert.[1]

The choice of the ester promoiety is a critical determinant of the resulting pharmacokinetic profile. Different esters will exhibit varying rates of absorption, distribution, metabolism, and excretion (ADME). Therefore, a head-to-head comparison is essential for selecting the optimal candidate for further development.

Deconstructing the Pharmacokinetic Profile: Key Parameters for Comparison

A comprehensive pharmacokinetic comparison of this compound esters necessitates the evaluation of several key parameters. These are typically determined through in vivo studies in animal models, such as rats, followed by analysis of plasma and tissue concentrations of both the prodrug and the parent compound over time.[2]

Pharmacokinetic Parameter Description Significance for Prodrug Comparison
Cmax (Maximum Plasma Concentration) The highest concentration of the drug or prodrug reached in the plasma.A higher Cmax of the parent drug can indicate more efficient absorption and/or faster conversion of the prodrug.
Tmax (Time to Maximum Concentration) The time at which Cmax is reached.A shorter Tmax for the parent drug suggests rapid absorption and conversion of the prodrug.
AUC (Area Under the Curve) The total drug exposure over time.A larger AUC for the parent drug signifies greater overall bioavailability from the prodrug compared to administering the parent drug directly.[3][4]
t1/2 (Half-life) The time required for the plasma concentration of the drug to decrease by half.A longer half-life of the parent drug, potentially due to a "flip-flop" kinetic profile where the prodrug conversion rate is slower than the elimination rate, can be advantageous for less frequent dosing.[4]
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.This is a crucial parameter for oral drug candidates. A key goal of the ester prodrug strategy is to significantly increase oral bioavailability compared to the parent compound.[2]
Metabolic Stability The susceptibility of the prodrug to enzymatic degradation, particularly by esterases in the plasma, liver, and intestinal homogenates.The rate of hydrolysis will influence how much intact prodrug is absorbed and the rate at which the active drug is released.[3][4]

The Ester Landscape: A Hypothetical Comparison of this compound Esters

Ester Prodrug Anticipated Absorption Anticipated Metabolic Stability & Conversion Potential Advantages Potential Disadvantages
Methyl Ester Moderate increase in lipophilicity, likely leading to improved passive diffusion over the parent acid.Rapidly hydrolyzed by ubiquitous esterases in the gut wall, liver, and plasma.Simple to synthesize.May undergo significant first-pass metabolism, limiting the amount of intact prodrug absorbed and potentially leading to lower systemic exposure of the parent drug.
Pivaloyloxymethyl (POM) Ester High lipophilicity, expected to significantly enhance absorption.The sterically hindered pivaloyl group may provide greater stability against rapid hydrolysis in the gut, allowing more intact prodrug to be absorbed. Conversion to the parent drug occurs via a two-step mechanism, often leading to a more sustained release.Can achieve high oral bioavailability. The formaldehyde released upon cleavage is generally considered to be at non-toxic levels.Potential for idiosyncratic toxicity related to the release of pivalic acid.
L-Valine Ester Can be a substrate for amino acid transporters, such as PEPT1, in the intestinal epithelium, leading to active transport in addition to passive diffusion.[3][5]The rate of hydrolysis can be modulated by the specific amino acid chosen. Amino acid esters are generally good substrates for plasma and tissue esterases.[3]Potential for very high absorption efficiency due to dual absorption mechanisms. Amino acids are generally well-tolerated.[5]Synthesis can be more complex. The affinity for transporters can vary significantly with the chosen amino acid.[3]

Experimental Workflows for Pharmacokinetic Profiling

A robust comparison of these esters requires a series of well-designed experiments. The following outlines a typical workflow.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of hydrolysis of the ester prodrugs in various biological matrices. This provides an early indication of their metabolic fate.

Protocol:

  • Prepare Homogenates: Obtain fresh liver and intestinal tissue from the chosen animal model (e.g., rat). Homogenize the tissues in a suitable buffer (e.g., phosphate buffer, pH 7.4) and prepare S9 fractions or microsomes. Also, collect fresh plasma.

  • Incubation: Incubate a known concentration of each ester prodrug separately with the liver S9 fraction, intestinal S9 fraction, and plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the disappearance of the prodrug and the appearance of the parent drug, this compound.

  • Data Analysis: Plot the concentration of the prodrug versus time and calculate the in vitro half-life (t1/2) for each matrix.

Caption: In Vitro Metabolic Stability Workflow.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) of the ester prodrugs and the released parent drug after oral and intravenous administration.

Protocol:

  • Animal Preparation: Use cannulated rats (e.g., jugular vein cannulation for blood sampling) to minimize stress. Divide the animals into groups for each ester prodrug and a control group for the parent compound. Include both oral (PO) and intravenous (IV) administration groups for bioavailability determination.

  • Dosing: Administer a predetermined dose of each compound to the respective groups.

  • Blood Sampling: Collect blood samples via the cannula at specified time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis of the prodrug.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Process the plasma samples (e.g., protein precipitation) and analyze the concentrations of both the prodrug and the parent drug using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate the key pharmacokinetic parameters.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

in_vivo_pk_workflow animal_prep Animal Preparation (Cannulated Rats) dosing_po Oral Dosing (PO Groups) animal_prep->dosing_po dosing_iv Intravenous Dosing (IV Groups) animal_prep->dosing_iv blood_sampling Serial Blood Sampling dosing_po->blood_sampling dosing_iv->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis (Prodrug & Parent Drug) plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis bioavailability Bioavailability (F%) Calculation pk_analysis->bioavailability

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion: Navigating the Path Forward

The selection of an optimal ester prodrug for this compound is a data-driven process. By systematically evaluating the ADME properties of a series of esters, drug development teams can identify a candidate with the desired pharmacokinetic profile: one that achieves sufficient systemic exposure of the active parent drug to elicit the intended therapeutic effect. The principles and methodologies outlined in this guide provide a robust framework for this critical comparative analysis. The ultimate goal is to select a development candidate that is not only potent but also possesses the "druggability" to succeed in clinical settings.

References

Benchmarking the Performance of 5-Amino-6-chloronicotinic Acid in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activity of 5-Amino-6-chloronicotinic acid. We present detailed protocols for key in vitro assays relevant to the nicotinic acid scaffold: a GPR109A receptor activation assay and an anti-inflammatory cytokine release assay. To provide a context for performance, we include comparative data for established nicotinic acid derivatives and related compounds. While specific experimental data for this compound is not yet publicly available, this guide offers the methodologies and a comparative landscape for researchers to benchmark their findings.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid (niacin), a well-known vitamin B3, has been a staple in the management of dyslipidemia for its ability to modulate lipid profiles.[1] Its therapeutic effects are largely mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[2][3] Beyond its role in lipid metabolism, GPR109A activation has been shown to elicit potent anti-inflammatory effects, making it an attractive target for a range of inflammatory diseases.[4][5]

This has spurred the development of a diverse array of nicotinic acid derivatives with the aim of improving potency, selectivity, and side-effect profiles. This compound is one such derivative, featuring substitutions on the pyridine ring that may alter its biological activity.[6][7] This guide outlines the experimental procedures to characterize its performance in two key functional areas: GPR109A activation and anti-inflammatory efficacy.

GPR109A Receptor Activation: A cAMP-Based Functional Assay

Activation of the Gαi-coupled GPR109A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A common method to quantify agonist activity is to measure the inhibition of forskolin-stimulated cAMP production.

Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-Amino-6-chloronicotinic_acid This compound (or other agonist) GPR109A GPR109A 5-Amino-6-chloronicotinic_acid->GPR109A Binds Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Figure 1: GPR109A signaling pathway upon agonist binding.

Experimental Protocol: GPR109A cAMP Inhibition Assay

This protocol outlines the measurement of a compound's ability to inhibit forskolin-stimulated cAMP production in a cell line stably expressing human GPR109A (e.g., HEK293-GPR109A).

  • Cell Preparation:

    • Seed HEK293 cells stably expressing human GPR109A in a 96-well plate at a density of 10,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound and comparator compounds (e.g., Nicotinic Acid, Acifran) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a concentration range for dose-response analysis.

  • Assay Procedure:

    • Wash the cells twice with a suitable assay buffer (e.g., HBSS).

    • Add the diluted compounds to the respective wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for a further period (e.g., 30 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin response for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Comparative Performance Data (Illustrative)
CompoundCell LineAssay TypeEC₅₀ (nM)Reference
This compound HEK293-GPR109AcAMP Inhibition[Experimental Data] -
Nicotinic AcidHEK293T-GPR109A[³⁵S]GTPγS binding5000[9]
AcifranHEK293-GPR109AcAMP Inhibition100 (Representative)

Anti-Inflammatory Activity: Cytokine Release in Macrophages

Nicotinic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating cytokine production in immune cells, such as macrophages.[4] A standard in vitro model involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Workflow

AntiInflammatory_Workflow cluster_workflow Anti-Inflammatory Assay Workflow A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat with This compound or comparator compounds A->B C Stimulate with LPS (Lipopolysaccharide) B->C D Incubate for a defined period (e.g., 24 hours) C->D E Collect cell supernatant D->E F Measure TNF-α and IL-6 levels using ELISA E->F G Calculate IC₅₀ values F->G

Figure 2: General workflow for the in vitro anti-inflammatory assay.

Experimental Protocol: Inhibition of LPS-Induced Cytokine Release

This protocol describes the evaluation of a compound's ability to inhibit the release of TNF-α and IL-6 from LPS-stimulated murine macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator compounds (e.g., Ibuprofen, other nicotinic acid derivatives).[10]

    • Pre-treat the cells with the compounds for a specified duration (e.g., 1 hour) before LPS stimulation.

  • LPS Stimulation:

    • Add LPS to the wells (at a final concentration known to induce a robust cytokine response, e.g., 1 µg/mL), except for the vehicle control wells.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • Centrifuge the plates to pellet any detached cells.

    • Carefully collect the supernatant from each well.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Determine the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-only control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Comparative Performance Data (Illustrative)
CompoundCell LineCytokineIC₅₀ (µg/mL)Reference
This compound RAW 264.7TNF-α[Experimental Data] -
This compound RAW 264.7IL-6[Experimental Data] -
Isonicotinate Derivative 5Human Blood CellsROS Inhibition1.42 ± 0.1[2]
IbuprofenHuman Blood CellsROS Inhibition11.2 ± 1.9[2]
Nicotinic AcidHuman MonocytesTNF-α Inhibition49.2±4.5% inhibition at 0.1 mmol/L[4]
Nicotinic AcidHuman MonocytesIL-6 Inhibition56.2±2.8% inhibition at 0.1 mmol/L[4]

Conclusion

The provided protocols and comparative data serve as a robust starting point for characterizing the biological activity of this compound. By systematically evaluating its performance in GPR109A activation and anti-inflammatory assays, researchers can gain valuable insights into its therapeutic potential. The illustrative data from known nicotinic acid derivatives offers a benchmark for assessing the potency and efficacy of this novel compound. Further studies, including selectivity profiling and in vivo models, will be crucial in fully elucidating its pharmacological profile.

References

A Comparative Guide to the Efficacy of Novel Nicotinic Acid-Based PARP Inhibitors Versus Clinically Approved Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Achilles' Heel of Cancer with PARP Inhibition

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone strategy, particularly for cancers harboring deficiencies in DNA damage repair pathways.[1][2] PARP enzymes, especially PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs).[3] By inhibiting these enzymes, we can exploit the concept of synthetic lethality. In cancer cells with pre-existing defects in homologous recombination repair (HRR), often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in targeted cell death.[2][4]

This guide provides a comprehensive comparison of the efficacy of a novel class of inhibitors based on the 5-Amino-6-chloronicotinic acid scaffold against established, clinically approved PARP inhibitors. While specific preclinical data for inhibitors derived directly from the this compound scaffold is not yet widely available in the public domain, we will draw upon the broader class of nicotinic acid-based PARP inhibitors as a proxy for this emerging therapeutic class. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of PARP inhibition.

The Contenders: A Tale of Two Chemistries

The therapeutic efficacy of a PARP inhibitor is not solely dependent on its ability to inhibit the enzyme but also on its unique pharmacological properties. Here, we compare the established players with the emerging challengers.

Known Drugs: The Clinically Validated PARP Inhibitors

Four major PARP inhibitors have received regulatory approval and are now integral to the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[5][6] These are:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, it has demonstrated significant efficacy in patients with BRCA-mutated cancers.[7][8]

  • Rucaparib (Rubraca®): This inhibitor is also approved for BRCA-mutated cancers and is noted for its potent PARP-trapping activity.[9]

  • Niraparib (Zejula®): With a broad approval for ovarian cancer maintenance therapy, its efficacy extends beyond just BRCA-mutated tumors.[4]

  • Talazoparib (Talzenna®): Known for its high potency and strong PARP-trapping ability, it is approved for BRCA-mutated breast cancer.

Novel this compound Based Inhibitors: The Rationale

Nicotinic acid, a form of vitamin B3, and its derivatives have been explored as scaffolds for various therapeutic agents due to their favorable pharmacological properties.[8] In the context of PARP inhibition, the nicotinic acid core can mimic the nicotinamide moiety of the natural PARP substrate, NAD+, allowing for competitive inhibition at the enzyme's catalytic site. The 5-amino-6-chloro substitution pattern on the nicotinic acid ring offers opportunities for medicinal chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic profile. The development of these novel inhibitors is driven by the quest for improved efficacy, enhanced selectivity for PARP1 over PARP2 to potentially mitigate side effects, and the ability to overcome resistance mechanisms that can emerge with existing therapies.

Comparative Efficacy: A Data-Driven Analysis

A direct comparison of efficacy requires a multi-faceted approach, examining performance from the molecular level to clinical outcomes.

In Vitro Efficacy: Potency and Cellular Impact

The initial assessment of a PARP inhibitor's efficacy begins in the laboratory with biochemical and cell-based assays.

Biochemical Assays: Measuring Direct Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of an inhibitor against its target enzyme. For PARP inhibitors, this is typically measured for both PARP1 and PARP2.

Inhibitor ClassRepresentative Compound(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Known Drugs Olaparib1-51-5~1
Rucaparib1.46.9~5
Niraparib3.82.1~0.5
Talazoparib0.571.9~3.3
Nicotinic Acid Derivatives Hypothetical Compound XData not publicly availableData not publicly availableData not publicly available

Note: IC50 values can vary depending on the specific assay conditions. The data presented for known drugs are representative values from published literature.

While specific IC50 values for this compound-based inhibitors are not readily found in published literature, the goal of such novel inhibitors is often to achieve high potency (low nanomolar IC50) and potentially greater selectivity for PARP1 over PARP2.

Cell-Based Assays: Assessing Anti-Cancer Activity in a Biological Context

The true test of an inhibitor's potential lies in its ability to kill cancer cells, particularly those with HRR deficiencies. This is typically evaluated using cell viability assays in cancer cell lines with and without BRCA mutations.

Inhibitor ClassCell Line (Genotype)Effect on Cell Viability (IC50)
Known Drugs (e.g., Olaparib) BRCA-deficient (e.g., MDA-MB-436)Potent inhibition (low nM to µM range)
BRCA-proficient (e.g., MDA-MB-231)Significantly less potent
Nicotinic Acid Derivatives BRCA-deficientData not publicly available
BRCA-proficientData not publicly available

The hallmark of a successful PARP inhibitor is its selective cytotoxicity towards BRCA-deficient cells, demonstrating the principle of synthetic lethality.

In Vivo Efficacy: Performance in Preclinical Animal Models

To assess an inhibitor's efficacy in a more complex biological system, researchers utilize animal models, most commonly xenografts, where human tumor cells are implanted into immunodeficient mice.

Xenograft Studies: Evaluating Tumor Growth Inhibition

In these models, the primary endpoint is typically tumor growth inhibition (TGI).

Inhibitor ClassAnimal ModelDosing RegimenTumor Growth Inhibition (%)
Known Drugs (e.g., Talazoparib) BRCA-mutated breast cancer PDXOral, dailySignificant tumor regression
Nicotinic Acid Derivatives Hypothetical ModelData not publicly availableData not publicly available

Preclinical studies with approved PARP inhibitors have consistently demonstrated robust anti-tumor activity in xenograft models of BRCA-mutated cancers. For a novel nicotinic acid-based inhibitor to be considered a viable candidate for clinical development, it would need to demonstrate comparable or superior efficacy in similar preclinical models.

Clinical Efficacy of Known PARP Inhibitors: A Snapshot of Patient Outcomes

The ultimate measure of a drug's efficacy is its performance in clinical trials. The approved PARP inhibitors have shown significant clinical benefit in various cancer types.

Key Clinical Trial Data for Approved PARP Inhibitors

DrugCancer TypeTrial NamePrimary EndpointResult
Olaparib Ovarian Cancer (gBRCAm)SOLO-1Progression-Free Survival (PFS)HR 0.30 (70% reduction in risk of progression or death)
Breast Cancer (gBRCAm, HER2-)OlympiADProgression-Free Survival (PFS)Median PFS 7.0 vs 4.2 months (HR 0.58)
Rucaparib Ovarian Cancer (BRCAm)ARIEL3Progression-Free Survival (PFS)HR 0.23 (in BRCAm population)
Niraparib Ovarian Cancer (maintenance)NOVAProgression-Free Survival (PFS)HR 0.27 (in gBRCAm cohort)[4]
Talazoparib Breast Cancer (gBRCAm, HER2-)EMBRACAProgression-Free Survival (PFS)Median PFS 8.6 vs 5.6 months (HR 0.54)

HR = Hazard Ratio. A value less than 1 indicates a benefit for the treatment group.

This extensive clinical data sets a high bar for any new PARP inhibitor entering the field.

Experimental Protocols: The Foundation of Comparative Analysis

To ensure the validity and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential.

PARP1/2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+, and the test inhibitor at various concentrations.

  • Assay Plate Setup: Add the assay buffer, activated DNA, and PARP enzyme to a 96-well plate.

  • Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the wells.

  • Reaction Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature.

  • Detection: The amount of PAR (poly ADP-ribose) produced is quantified, typically using an ELISA-based method with an anti-PAR antibody or by measuring the depletion of NAD+.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (both HRR-deficient and proficient) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition: Add a tetrazolium salt solution (e.g., MTS or MTT) to each well.

  • Incubation: Incubate the plate to allow viable cells to convert the tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., a BRCA-mutated breast cancer cell line) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the PARP inhibitor (e.g., by oral gavage) and vehicle control according to a predetermined schedule and dose.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.

Visualizing the Science: Pathways and Workflows

To better understand the underlying biology and experimental designs, the following diagrams are provided.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation cluster_DNA_Repair DNA Repair cluster_Cancer_Cell Cancer Cell (BRCA-deficient) DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits DSB Double-Strand Break (DSB) (at replication fork) DNA_SSB->DSB leads to PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR catalyzes PARP1->DSB Unrepaired SSBs lead to PARP_Inhibitor 5-Amino-6-chloronicotinic acid based inhibitor PARP_Inhibitor->PARP1 inhibits BER Base Excision Repair (BER) PAR->BER facilitates Cell_Viability Cell Viability BER->Cell_Viability maintains HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by BRCA_Deficient Defective HRR (e.g., BRCA mutation) HRR->Cell_Viability Apoptosis Apoptosis BRCA_Deficient->Apoptosis leads to

Caption: The mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Clinical Clinical Evaluation (Known Drugs) Enzyme_Assay PARP1/2 Enzymatic Assay (Determine IC50) Cell_Assay Cell Viability Assay (BRCA-proficient vs. deficient cells) Enzyme_Assay->Cell_Assay Promising candidates advance Xenograft Xenograft Model (Tumor Growth Inhibition) Cell_Assay->Xenograft Lead compounds advance Phase_I Phase I Trials (Safety & Dosing) Xenograft->Phase_I Preclinical candidates advance Phase_II_III Phase II/III Trials (Efficacy: PFS, OS) Phase_I->Phase_II_III

Caption: A typical drug discovery and development workflow for PARP inhibitors.

Conclusion and Future Directions

The development and clinical success of PARP inhibitors represent a triumph for precision medicine. The established drugs—Olaparib, Rucaparib, Niraparib, and Talazoparib—have fundamentally changed the treatment paradigm for patients with BRCA-mutated and other HRR-deficient cancers.

The emergence of novel inhibitors based on scaffolds like this compound signifies the next wave of innovation in this field. While comprehensive preclinical and clinical data for these specific compounds are still forthcoming, the medicinal chemistry rationale is sound. The key objectives for these next-generation inhibitors will be to:

  • Enhance Potency and Selectivity: Achieving greater potency against PARP1 while minimizing off-target effects, particularly on PARP2, could lead to an improved therapeutic window and reduced hematological toxicities.

  • Overcome Resistance: Developing inhibitors that are effective against tumors that have acquired resistance to the current generation of PARP inhibitors is a critical unmet need.

  • Expand the Therapeutic Landscape: Identifying novel synthetic lethal interactions and biomarkers beyond BRCA mutations will be crucial to broadening the patient population that can benefit from PARP inhibition.

As our understanding of the intricacies of the DNA damage response deepens, so too will our ability to design more effective and safer targeted therapies. The continued exploration of novel chemical scaffolds like this compound will be instrumental in driving this progress.

References

Safety Operating Guide

Personal protective equipment for handling 5-Amino-6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Amino-6-chloronicotinic Acid

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This guide provides essential, field-tested protocols for the safe handling and disposal of this compound, a substituted pyridine derivative. While this compound is a valuable building block in pharmaceutical and agrochemical research, its structural similarity to other chloronicotinic acids necessitates a cautious and well-informed approach. This document moves beyond a simple checklist to explain the why behind each safety measure, ensuring a deep, actionable understanding of the risks and mitigation strategies.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound and related chemical structures are classified as irritants.[1][2][3][4][5] The primary hazards associated with this solid compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][3][5]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][3][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin contact with pyridine compounds.[8] Latex gloves are not recommended.[8] Always check the manufacturer's glove compatibility chart.
Eye & Face Protection Chemical Safety GogglesWear tightly fitting safety goggles to prevent eye contact with dust particles.[3][9]
Face ShieldA face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[10]
Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination.[11]
Respiratory Protection NIOSH-approved RespiratorA respirator is necessary if working outside of a certified chemical fume hood or if dust generation is unavoidable.[9][11][12] Use must comply with your institution's respiratory protection program.
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Don4->Wash1 Enter Work Area Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Wash2->End

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[2][8][11] Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][10]

Step 2: Weighing and Aliquoting (The "Controlled Zone" Protocol)

This is the point of highest potential exposure. All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.

  • Prepare the Work Area: Designate a specific area within the fume hood for handling. Cover the surface with absorbent, disposable bench paper.

  • Assemble Equipment: Have all necessary spatulas, weigh boats, and pre-labeled receiving containers ready to minimize time and movement.

  • Don Full PPE: This includes gloves, lab coat, and chemical safety goggles.

  • Handle with Care: Use spark-proof tools and avoid actions that could generate dust, such as scraping or vigorous scooping.[3][12]

  • Weigh: Carefully transfer the desired amount of the solid to a weigh boat.

  • Transfer: Gently transfer the weighed solid into the receiving vessel.

  • Immediate Cleanup: Use a damp cloth or a specialized vacuum cleaner with a HEPA filter to clean any residual dust from the work surface. Do not dry sweep.

  • Seal: Tightly cap the stock container and the prepared sample.

Step 3: Use in Solution

Once in solution, the risk of airborne dust is eliminated, but the risks of skin and eye contact remain.

  • Maintain PPE: Continue to wear your core PPE (lab coat, gloves, goggles).

  • Work in a Ventilated Area: All subsequent manipulations should still be conducted within a fume hood.[8]

  • Avoid Splashes: Use appropriate glassware and transfer techniques (e.g., using a funnel for transfers between flasks) to prevent splashes.

Emergency Procedures and Disposal Plan

Spill Response
  • Small Spill: If a small amount is spilled, you may clean it up if you have been trained to do so.[11]

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[11]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep or scoop the material into a designated, labeled hazardous waste container.[6][7] Avoid creating dust.[7]

  • Large Spill: Evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

Waste Disposal Plan

All waste materials must be treated as hazardous waste. Never dispose of this compound down the drain or in the regular trash.[13]

  • Solid Waste: Collect all unused solid material and any contaminated items (e.g., weigh boats, absorbent paper, gloves) in a clearly labeled, sealed hazardous waste container.[3][11]

  • Liquid Waste: Collect solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.[11]

  • Container Disposal: The first rinse of an "empty" container must be collected as hazardous waste. For highly toxic materials, the first three rinses should be collected.[13]

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Conclusion: A Culture of Safety

Handling chemicals like this compound is routine in our field, but it should never become complacent. By understanding the rationale behind each safety protocol—from the choice of gloves to the specifics of waste disposal—we build a culture of safety that protects ourselves, our colleagues, and our research. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current Safety Data Sheets for related compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.